Cresyl glycidyl ether
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4-methylphenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8-2-4-9(5-3-8)11-6-10-7-12-10/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFXMPWHOWYNSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Record name | CRESYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8471 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3024863 | |
| Record name | p-Cresyl glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3024863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cresyl glycidyl ether is a colorless liquid. Sinks and mixes with water. (USCG, 1999), Clear colorless liquid; [HSDB] | |
| Record name | CRESYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8471 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | p-Cresyl glycidyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8393 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
498 °F at 760 mmHg (approx.) (USCG, 1999), 170 to 195 °C at 100 mbar | |
| Record name | CRESYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8471 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CRESYL GLYCIDYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/251 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
less than 200 °F (NTP, 1992), 200 °F (Open Cup) | |
| Record name | CRESYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8471 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CRESYL GLYCIDYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/251 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble (less than of equal to 1 mg/mL at 70 °F) (NTP, 1992) | |
| Record name | CRESYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8471 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.09 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.14 at 25 °C | |
| Record name | CRESYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8471 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CRESYL GLYCIDYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/251 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.04 [mmHg] | |
| Record name | p-Cresyl glycidyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8393 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Clear, colorless Liquid | |
CAS No. |
26447-14-3, 2186-24-5 | |
| Record name | CRESYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8471 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | p-Cresyl glycidyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2186-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cresyl glycidyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002186245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2186-24-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112255 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Cresyl glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3024863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(tolyloxy)methyl]oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.359 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [(p-tolyloxy)methyl]oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.886 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CRESYL GLYCIDYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/251 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Isomers of Cresyl Glycidyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of cresyl glycidyl ether, focusing on their chemical properties, synthesis, metabolism, and toxicology. This document is intended to serve as a valuable resource for professionals in research, scientific, and drug development fields who may encounter or work with these compounds.
Introduction to this compound Isomers
This compound (CGE) is an aromatic glycidyl ether that exists as three distinct isomers: ortho-, meta-, and para-cresyl glycidyl ether (o-CGE, m-CGE, and p-CGE, respectively). These isomers are characterized by the position of the methyl group on the phenyl ring relative to the glycidyl ether substituent. CGEs are primarily utilized as reactive diluents in epoxy resin formulations, where they serve to reduce viscosity and improve the handling characteristics of the resin. Their reactive epoxide group allows them to become an integral part of the cross-linked polymer network upon curing.[1][2] Beyond their industrial applications, understanding the distinct properties and biological interactions of each isomer is crucial for safety assessment and potential applications in other scientific domains.
Physicochemical Properties
The physicochemical properties of the this compound isomers are fundamental to their application and toxicological profiles. While sharing the same molecular formula and weight, their structural differences lead to variations in properties such as boiling point, density, and flash point.
Summary of Quantitative Data
The following table summarizes the key physicochemical properties of o-, m-, and p-cresyl glycidyl ether for easy comparison.
| Property | ortho-Cresyl Glycidyl Ether | meta-Cresyl Glycidyl Ether | para-Cresyl Glycidyl Ether |
| CAS Number | 2210-79-9[2] | 2186-25-6 | 2186-24-5[1] |
| Molecular Formula | C₁₀H₁₂O₂[2] | C₁₀H₁₂O₂ | C₁₀H₁₂O₂[1] |
| Molecular Weight | 164.20 g/mol [2] | 164.20 g/mol | 164.20 g/mol [1] |
| Appearance | Clear, light yellow liquid[3] | Clear, colorless liquid[4] | Clear, colorless liquid[5] |
| Boiling Point | ~259 °C (498 °F) at 760 mmHg[3][6] | Not available | 231.67 °C (rough estimate)[7] |
| Flash Point | 93 °C (200 °F)[3][6] | Not available | Not available |
| Density | 1.09 g/mL at 20 °C (68 °F)[3][6] | Not available | 1.0041 g/mL (rough estimate)[7] |
| Solubility in Water | < 1 mg/mL at 22 °C (72 °F)[3][6] | Insoluble | Insoluble |
| Vapor Density | 5.7 (air = 1)[3] | Not available | Not available |
Synthesis of this compound Isomers
The synthesis of this compound isomers generally involves the reaction of the corresponding cresol isomer with epichlorohydrin in the presence of a base. This Williamson ether synthesis variant proceeds in two main stages: the formation of a chlorohydrin intermediate followed by dehydrochlorination to yield the glycidyl ether.
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound isomers.
Experimental Protocol for the Synthesis of ortho-Cresyl Glycidyl Ether
This protocol is based on a documented synthesis of o-cresyl glycidyl ether and can be adapted for the synthesis of the meta and para isomers by substituting the starting cresol.[6]
Materials:
-
ortho-Cresol
-
Epichlorohydrin
-
Piperidine (catalyst)
-
Methylene chloride (solvent)
-
Anhydrous magnesium sulfate (drying agent)
Procedure:
-
A solution of ortho-cresol (0.6 mole) and piperidine (5 drops) in an excess of epichlorohydrin (3.6 mole) is prepared in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.
-
The reaction mixture is heated under reflux with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion of the reaction, the excess epichlorohydrin is removed by distillation under reduced pressure.
-
The residue is dissolved in methylene chloride and washed sequentially with water and brine to remove any remaining piperidine and inorganic salts.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude o-cresyl glycidyl ether.
-
Further purification can be achieved by vacuum distillation.
Note: This is a generalized protocol. Reaction times, temperatures, and purification methods may require optimization for the meta and para isomers.
Metabolism of this compound
The metabolism of this compound is a critical determinant of its toxicokinetics and potential toxicity. The primary metabolic pathway involves the enzymatic detoxification of the reactive epoxide ring.
Metabolic Pathway
The metabolic transformation of this compound primarily occurs in the liver and involves two main enzymatic pathways:
-
Epoxide Hydrolase Pathway: The epoxide ring is hydrolyzed by epoxide hydrolase to form the corresponding diol.
-
Glutathione Conjugation Pathway: The epoxide is conjugated with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).
The resulting diol and glutathione conjugate are more water-soluble and can be further metabolized and excreted from the body. Studies have shown that in rats, both pathways are significant in the biotransformation of o-cresyl glycidyl ether.[8]
The following diagram illustrates the metabolic pathways of this compound.
Toxicology
The toxicological profile of this compound is of significant interest due to its industrial use and potential for human exposure. The primary concerns are skin and eye irritation and sensitization.
Summary of Toxicological Data
The following table summarizes the available toxicological data for this compound. It is important to note that much of the available data pertains to the mixed isomers.
| Endpoint | Result | Species | Reference |
| Acute Oral LD50 | 5140 mg/kg | Rat | [1][9] |
| Acute Inhalation LC50 | 1220 ppm / 4 hr | Rat | [1][9] |
| Skin Irritation | Irritant | Not specified | |
| Eye Irritation | Irritant | Not specified | |
| Skin Sensitization | Potential sensitizer | Not specified |
Toxicological Mechanisms
The toxicity of this compound is largely attributed to the reactivity of the epoxide group. This electrophilic moiety can react with nucleophilic macromolecules in the body, including proteins and DNA, potentially leading to cellular damage and adverse health effects. Skin sensitization is believed to occur through the haptenization of skin proteins by the glycidyl ether, which then elicits an immune response.
Currently, there is limited information available in the public domain regarding the specific effects of this compound isomers on cellular signaling pathways. Further research is warranted to elucidate the molecular mechanisms underlying their toxicity and to assess any potential for endocrine disruption or other long-term health effects.
Conclusion
The isomers of this compound are industrially significant compounds with distinct physicochemical properties. This guide has provided a detailed overview of their synthesis, metabolism, and toxicology, presenting key data in a structured format for ease of reference. While the general metabolic pathways are understood to involve epoxide hydrolysis and glutathione conjugation, a deeper understanding of their interaction with specific cellular signaling pathways remains an area for future investigation. The provided experimental protocols offer a foundation for the synthesis and further study of these compounds. It is imperative that researchers and professionals working with cresyl glycidyl ethers adhere to appropriate safety protocols due to their irritant and sensitizing properties.
References
- 1. p-Cresyl glycidyl ether (CAS 2186-24-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. o-Cresyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 3. o-CRESYL GLYCIDYL ETHER | C10H12O2 | CID 16640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m-Cresyl glycidyl ether - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. p-Cresyl glycidyl ether - Hazardous Agents | Haz-Map [haz-map.com]
- 6. O-CRESYL GLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. 2186-24-5(1-p-(Tolyloxy)-2,3-epoxypropane) | Kuujia.com [kuujia.com]
- 8. This compound | C10H12O2 | CID 16606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ICSC 0135 - o-CRESYL GLYCIDYL ETHER [inchem.org]
An In-depth Technical Guide to the Synthesis of Cresyl Glycidyl Ether from Cresol and Epichlorohydrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cresyl glycidyl ether (CGE) is a significant industrial chemical primarily utilized as a reactive diluent to lower the viscosity of epoxy resins.[1] These resins find extensive applications in coatings, adhesives, sealants, and composites.[1] The synthesis of CGE is typically achieved through the reaction of cresol with epichlorohydrin. This guide provides a comprehensive overview of the synthesis process, including the underlying chemical principles, experimental methodologies, and quantitative data compiled from various sources. The information presented herein is intended for a technical audience in research and development.
Chemical Reaction and Mechanism
The synthesis of this compound from cresol and epichlorohydrin is a two-step process. The first step involves the ring-opening of epichlorohydrin by cresol to form a chlorohydrin ether intermediate. This is followed by a ring-closing reaction, typically facilitated by a base, to yield the final this compound product.[2] The overall reaction is a nucleophilic substitution.
A proposed mechanism for the synthesis involves two concerted SN2 reactions during the ring-opening and closing of the epoxide group.[3]
Experimental Protocols
Several methods for the synthesis of glycidyl ethers, including this compound, have been documented. The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield.
Method 1: Base-Catalyzed Synthesis
A common approach involves the direct reaction of cresol and epichlorohydrin in the presence of a base.
-
Reactants:
-
Procedure:
Method 2: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is an efficient method for synthesizing glycidyl ethers, often resulting in higher yields and easier product separation.[5] This technique is particularly useful for reactions involving reactants in immiscible phases.[6]
-
Reactants and Catalysts:
-
General Procedure:
-
The alcohol, epichlorohydrin, and phase-transfer catalyst are mixed.[8]
-
An aqueous solution of a base (e.g., sodium hydroxide) is added dropwise to the reaction mixture.[2][8]
-
The reaction is typically carried out at an elevated temperature (e.g., 50-90°C).[2][8]
-
After the reaction is complete, the organic layer is separated, washed, and the product is purified, often by distillation under reduced pressure.[10]
-
Solvent-Free Synthesis
A more environmentally friendly approach involves the synthesis of glycidyl ethers in the absence of water and organic solvents.[7] This method simplifies the purification process as solid by-products like sodium chloride can be removed by filtration.[5]
-
Key Features:
Quantitative Data
The following table summarizes key quantitative data related to the synthesis of glycidyl ethers.
| Parameter | Value | Reference |
| Reactant Molar Ratios (Alcohol:Epichlorohydrin:Base) | 1:0.12-0.7:0.2-4 | [7] |
| Phase-Transfer Catalyst Molar Ratio (to Alcohol) | 0.0005-0.1 | [7] |
| Yield of Octyl Glycidyl Ether (PTC Method) | 92.0% | [5] |
| Yield of Octadecyl Glycidyl Ether (PTC Method) | 91.7% | [5] |
| Yield of Benzyl Glycidyl Ether | 65% | [11] |
Visualizations
Diagram 1: General Synthesis of Glycidyl Ether
Caption: Reaction pathway for this compound synthesis.
Diagram 2: Experimental Workflow for PTC Synthesis
References
- 1. o-Cresyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. odr.chalmers.se [odr.chalmers.se]
- 4. Synthesis routes of O-Cresyl glycidyl ether [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. iagi.or.id [iagi.or.id]
- 7. US6392064B2 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents - Google Patents [patents.google.com]
- 8. Preparation method of plant monophenol glycidyl ether - Eureka | Patsnap [eureka.patsnap.com]
- 9. biomedres.us [biomedres.us]
- 10. US4284573A - Preparation of glycidyl ethers - Google Patents [patents.google.com]
- 11. Benzyl Glycidyl Ether: Synthesis Method and Bioresolution_Chemicalbook [chemicalbook.com]
o-Cresyl Glycidyl Ether: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of o-Cresyl glycidyl ether (o-CGE), a significant reactive diluent used in epoxy resin formulations. This document consolidates critical information regarding its chemical and physical properties, synthesis, analytical methods, and safety considerations. Detailed experimental protocols are provided, and key processes are visualized to support research and development activities.
Introduction
o-Cresyl glycidyl ether, with the IUPAC name 2-[(2-Methylphenoxy)methyl]oxirane, is an aromatic glycidyl ether.[1][2] Its primary industrial application is to reduce the viscosity of epoxy resins, thereby improving their handling and processing characteristics for use in coatings, sealants, adhesives, and composites.[1] As a monofunctional reactive diluent, it incorporates into the epoxy matrix during the curing process.[1]
Chemical and Physical Properties
o-Cresyl glycidyl ether is a clear, light-yellow, or colorless liquid.[2][3][4] A comprehensive summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of o-Cresyl Glycidyl Ether
| Property | Value | Source(s) |
| CAS Number | 2210-79-9 | [1][3][5] |
| Alternate CAS Number | 26447-14-3 | [3] |
| EC Number | 218-645-3 | [1][4] |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2][5] |
| Molar Mass | 164.20 g/mol | [1][2][5] |
| Boiling Point | ~259 °C (498 °F) at 760 mmHg | [2][6] |
| Flash Point | ~113 °C (235.4 °F) c.c. | [4] |
| Density | 1.09 g/cm³ at 20 °C (68 °F) | [2][6] |
| Vapor Density | 5.7 (air = 1) | [2][4] |
| Water Solubility | Insoluble (< 1 mg/mL at 22 °C) | [2][4][6] |
| Appearance | Clear light yellow liquid | [2][3] |
Synthesis and Manufacturing
The industrial synthesis of o-Cresyl glycidyl ether typically involves the reaction of ortho-cresol with epichlorohydrin. This process can be catalyzed by various substances, including Lewis acids or bases.
General Synthesis Workflow
The synthesis can be conceptualized as a two-step process: the initial addition of epichlorohydrin to o-cresol to form a halohydrin ether, followed by dehydrohalogenation to yield the final glycidyl ether product.
Caption: Generalized workflow for the synthesis of o-Cresyl glycidyl ether.
Detailed Experimental Protocol: Synthesis from o-Cresol and Epichlorohydrin
The following protocol is based on established synthesis routes.[7]
Materials:
-
ortho-cresol (0.6 mole, 64.8 g)
-
Epichlorohydrin (3.6 mole, 330 g)
-
Piperidine (5 drops, as catalyst)
-
Methylene chloride (for extraction)
-
50% aqueous sodium hydroxide solution
Procedure:
-
A solution of ortho-cresol, epichlorohydrin, and piperidine is prepared in a suitable reaction vessel.
-
The mixture is allowed to react. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion of the initial reaction, the excess epichlorohydrin is typically removed by distillation under reduced pressure.
-
The resulting intermediate is then treated with a 50% aqueous solution of sodium hydroxide to induce dehydrohalogenation, forming the glycidyl ether. This step is often performed at a controlled temperature (e.g., 55-60 °C).
-
After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent like methylene chloride or toluene.
-
The organic phase is washed to remove salts and other impurities.
-
The solvent is evaporated to yield the crude o-Cresyl glycidyl ether, which can be further purified by vacuum distillation if required.
Analytical Methodologies
High-performance liquid chromatography (HPLC) is a common technique for the analysis and purification of o-Cresyl glycidyl ether.
Experimental Protocol: Reverse-Phase HPLC Analysis
This method is suitable for determining the purity of o-Cresyl glycidyl ether and for pharmacokinetic studies.[8]
Instrumentation and Conditions:
-
Column: Newcrom R1 (or equivalent reverse-phase column)
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.
-
Detection: UV detector (wavelength to be optimized based on the chromophore) or a mass spectrometer.
-
Application: This method can be scaled for preparative separation to isolate impurities.[8]
Metabolism
Studies in animal models have provided insight into the metabolic fate of o-Cresyl glycidyl ether. Research in male Wistar rats has shown that after intraperitoneal administration, o-CGE is metabolized and its metabolites are excreted in the urine.[9] The metabolic profile is comparable to that of phenyl glycidyl ether (PGE).[9]
Caption: Metabolic pathway of o-Cresyl glycidyl ether in rats.
Safety and Handling
o-Cresyl glycidyl ether presents several health and safety concerns that necessitate careful handling and the use of appropriate personal protective equipment (PPE).
Table 2: GHS Hazard Information for o-Cresyl Glycidyl Ether
| Hazard Class | GHS Pictogram | Hazard Statement | Source |
| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation | [2] |
| Skin Sensitization | GHS07 (Exclamation Mark) | H317: May cause an allergic skin reaction | [2] |
| Germ Cell Mutagenicity | GHS08 (Health Hazard) | H341: Suspected of causing genetic defects | [2] |
| Hazardous to the Aquatic Environment (Long-term) | GHS09 (Environment) | H411: Toxic to aquatic life with long lasting effects | [2] |
Handling and Storage Recommendations:
-
Ventilation: Use in a well-ventilated area or with local exhaust ventilation.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]
-
Storage: Store in a cool, dark place, separated from strong oxidants, strong bases, strong acids, and amines.[4]
-
Spill Response: In case of a spill, remove all ignition sources. Use an absorbent material to clean up the liquid and place it in a sealed container for disposal.[6]
Applications
The primary application of o-Cresyl glycidyl ether is as a reactive diluent for epoxy resins.[1] Its inclusion in epoxy formulations offers several advantages:
-
Viscosity Reduction: It significantly lowers the viscosity of high molecular weight epoxy resins, making them easier to process.
-
Improved Properties: It can enhance certain properties of the cured resin, such as solvent and water resistance.[10]
It is utilized in a variety of industrial products, including:
-
Floor coatings
-
Anti-corrosion coatings
-
Potting and encapsulation materials[11]
-
Plastic composites manufacturing[2]
Conclusion
o-Cresyl glycidyl ether is a crucial component in many epoxy-based systems, valued for its ability to modify resin viscosity and performance. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in research and industrial applications. This guide provides a foundational resource for professionals working with this versatile chemical compound.
References
- 1. o-Cresyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 2. o-CRESYL GLYCIDYL ETHER | C10H12O2 | CID 16640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. o-Cresyl glycidyl ether - Hazardous Agents | Haz-Map [haz-map.com]
- 4. ICSC 0135 - o-CRESYL GLYCIDYL ETHER [inchem.org]
- 5. scbt.com [scbt.com]
- 6. O-CRESYL GLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Synthesis routes of O-Cresyl glycidyl ether [benchchem.com]
- 8. o-Cresyl glycidyl ether | SIELC Technologies [sielc.com]
- 9. Cresyl glycidyl ether | C10H12O2 | CID 16606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. Reactive Diluent Rd-691 O-Cresyl Glycidyl Ether CAS Number: 2210-79-9 - Reactive Diluent and Epoxy Hardener [honrepoxy.en.made-in-china.com]
m-Cresyl glycidyl ether chemical structure
An In-depth Technical Guide to m-Cresyl Glycidyl Ether
This technical guide provides a comprehensive overview of m-Cresyl glycidyl ether (m-CGE), focusing on its chemical structure, properties, synthesis, and applications relevant to researchers, scientists, and professionals in drug development.
Core Chemical Identity
m-Cresyl glycidyl ether is an aromatic organic compound featuring a glycidyl ether group attached to a meta-cresol moiety.[1] The structure combines the reactivity of an epoxide ring with the aromatic nature of the cresyl group. Its formal IUPAC name is 2-((m-Tolyloxy)methyl)oxirane. This compound is one of three isomers, the others being ortho-Cresyl glycidyl ether (o-CGE) and para-Cresyl glycidyl ether (p-CGE).
Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 2-((m-Tolyloxy)methyl)oxirane | |
| Synonyms | 3-Methylphenyl glycidyl ether, ((m-Tolyloxy)methyl)oxirane | [2] |
| CAS Number | 2186-25-6 | |
| Molecular Formula | C₁₀H₁₂O₂ | [3] |
| Molecular Weight | 164.20 g/mol |[3] |
Physicochemical Properties
m-Cresyl glycidyl ether is typically a clear, colorless liquid.[2] Its physical and chemical properties are summarized below. It is generally stable but incompatible with strong acids, bases, and oxidizing agents.[4] Like other epoxides, it can undergo polymerization, which can be violent, especially when heated or in the presence of catalysts.[4][5]
Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Physical Description | Clear colorless liquid | [2] |
| Boiling Point | ~498 °F (~259 °C) at 760 mmHg | [3][5] |
| Density | ~1.09 g/cm³ at 68°F (20°C) | [5] |
| Water Solubility | ≤ 0.1 g/100 mL at 21°C | [4] |
| Vapor Pressure | 0.04 mmHg | [3] |
| Flash Point | < 200 °F (< 93 °C) |[3][5] |
Chemical Structure and Reactivity
The structure of m-Cresyl glycidyl ether consists of a central ether linkage connecting a m-cresyl group (a benzene ring substituted with methyl and oxymethyl groups at positions 1 and 3) and a glycidyl group (an ethyl group with an epoxide ring). The high reactivity of the strained three-membered epoxide ring is central to its chemistry, allowing for ring-opening reactions with a variety of nucleophiles. This reactivity is harnessed in its primary application as a reactive diluent in epoxy resins.[1][2][6]
Caption: Chemical structure of m-Cresyl glycidyl ether.
Synthesis Protocol
The synthesis of m-Cresyl glycidyl ether, like other glycidyl ethers, is typically achieved through the reaction of the corresponding phenol (m-cresol) with an excess of epichlorohydrin in the presence of a base.[7][8] The base deprotonates the phenolic hydroxyl group, forming a nucleophilic phenoxide ion that subsequently attacks the epichlorohydrin.
Experimental Protocol: Synthesis of m-Cresyl Glycidyl Ether
-
Reactants:
-
Procedure:
-
A reaction vessel is charged with m-cresol, a significant molar excess of epichlorohydrin, and any optional solvent or catalyst.
-
The mixture is heated, for instance, to 95°C.[8]
-
A solution of a strong base (e.g., sodium hydroxide) is added portion-wise or continuously over a set period while maintaining the reaction temperature. The base facilitates the deprotonation of m-cresol.
-
The reaction proceeds through a two-step mechanism: (a) nucleophilic attack of the m-cresolate on epichlorohydrin to form a chlorohydrin intermediate, and (b) subsequent base-induced intramolecular ring-closure (dehydrochlorination) to form the epoxide ring of the glycidyl ether.
-
After the reaction is complete, the resulting mixture is worked up. This typically involves washing with water to remove the salt byproduct (e.g., NaCl) and unreacted base.
-
The organic layer is separated, and excess epichlorohydrin and any solvent are removed via distillation under reduced pressure.
-
The crude product can be further purified by vacuum distillation to yield pure m-Cresyl glycidyl ether.
-
Caption: General workflow for the synthesis of m-CGE.
Applications in Research and Development
While the primary industrial use of cresyl glycidyl ether is as a reactive diluent for epoxy resins to reduce viscosity, its inherent reactivity makes it a subject of interest in chemical and materials research.[1][2][6] For professionals in drug development, glycidyl ether compounds serve as versatile chemical intermediates.[9]
-
Epoxy Resin Modification: In a research context, m-CGE is studied as a modifier for epoxy networks. Scientists investigate how its incorporation affects the cure kinetics, thermal stability, and mechanical properties of the final polymer matrix.[1]
-
Chemical Intermediate: The epoxide ring is susceptible to ring-opening by various nucleophiles. This reactivity allows m-CGE to be used as a precursor in the synthesis of more complex molecules.
-
Pharmaceutical Intermediates: Glycidyl ethers are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). A prominent example is their use in the synthesis of β-blockers, a class of drugs used to manage cardiovascular diseases.[9] The glycidyl ether moiety can be opened by an amine to form the 3-alkoxy-2-hydroxy-1-propylamine backbone characteristic of many β-blockers.
Safety and Hazards
m-Cresyl glycidyl ether is considered a hazardous substance. It is an irritant to the skin and eyes and may cause allergic skin sensitization upon contact.[2][3] It is also suspected of causing genetic defects.[3] Due to its ability to readily form unstable peroxides in the air, it may pose an explosion hazard.[4][5] Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this compound.[10]
References
- 1. Buy O-Cresyl glycidyl ether | 2210-79-9 [smolecule.com]
- 2. m-Cresyl glycidyl ether - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C10H12O2 | CID 16606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 26447-14-3 [m.chemicalbook.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. This compound (CGE) Manufacturer, this compound (CGE) Supplier, Exporter [novelchemindia.com]
- 7. Synthesis routes of O-Cresyl glycidyl ether [benchchem.com]
- 8. US3766221A - Process for the manufacture of glycidyl ethers - Google Patents [patents.google.com]
- 9. sacheminc.com [sacheminc.com]
- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Spectroscopic Data of p-Cresyl Glycidyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for p-Cresyl Glycidyl Ether (PCGE), a compound of interest in various chemical and pharmaceutical research fields. This document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for p-Cresyl Glycidyl Ether.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.10 | d | 2H | Ar-H |
| ~6.85 | d | 2H | Ar-H |
| ~4.15 | dd | 1H | O-CH₂ (glycidyl) |
| ~3.90 | dd | 1H | O-CH₂ (glycidyl) |
| ~3.30 | m | 1H | CH (glycidyl) |
| ~2.85 | dd | 1H | CH₂ (glycidyl) |
| ~2.70 | dd | 1H | CH₂ (glycidyl) |
| ~2.30 | s | 3H | Ar-CH₃ |
Note: Predicted data is based on typical chemical shifts for similar structural motifs. Actual experimental values may vary slightly.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 156.6 | Ar-C (quaternary, attached to O) |
| 130.4 | Ar-C (quaternary, attached to CH₃) |
| 130.0 | Ar-CH |
| 114.6 | Ar-CH |
| 69.1 | O-CH₂ (glycidyl) |
| 50.2 | CH (glycidyl) |
| 44.8 | CH₂ (glycidyl) |
| 20.5 | Ar-CH₃ |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2920, ~2850 | Medium | Aliphatic C-H stretch |
| ~1610, ~1510 | Strong | Aromatic C=C stretch |
| ~1240 | Strong | Aryl-O-C stretch (asymmetric) |
| ~1040 | Strong | C-O-C stretch (symmetric) |
| ~915, ~840 | Strong | Epoxide ring vibrations |
Table 4: Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 164 | 40 | [M]⁺ (Molecular Ion)[1] |
| 108 | 100 | [M - C₃H₄O]⁺ (Loss of glycidyl group) |
| 107 | 60 | [C₇H₇O]⁺ |
| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 25 | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Spectra Acquisition:
-
Sample Preparation: A sample of p-cresyl glycidyl ether (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment is used.
-
Acquisition Time: Typically 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.
-
Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:
-
Sample Preparation: A small drop of neat p-cresyl glycidyl ether is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is used.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample spectrum is then recorded.
-
The spectral range is typically 4000-400 cm⁻¹.
-
Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI):
-
Sample Preparation: A dilute solution of p-cresyl glycidyl ether is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source is used.
-
GC Conditions:
-
Injector Temperature: Typically 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS) is commonly used.
-
Oven Temperature Program: A temperature gradient is employed, for example, starting at 50 °C and ramping up to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Typically scanned from m/z 40 to 400.
-
Ion Source Temperature: Typically 230 °C.
-
-
Data Analysis: The resulting mass spectrum for the GC peak corresponding to p-cresyl glycidyl ether is analyzed to identify the molecular ion and major fragment ions.
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like p-cresyl glycidyl ether.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
References
Mechanism of acid-catalyzed ring-opening of Cresyl glycidyl ether
An In-depth Technical Guide on the Mechanism of Acid-Catalyzed Ring-Opening of Cresyl Glycidyl Ether
Introduction
This compound (CGE) is an aromatic glycidyl ether utilized as a reactive diluent in epoxy resin formulations to reduce viscosity, thereby improving handling and application properties.[1][2] The reactivity of CGE is primarily dictated by the strained three-membered epoxide ring, which is susceptible to ring-opening reactions. Under acidic conditions, this reaction proceeds through a well-defined mechanism that is crucial for the curing process of epoxy resins and for understanding potential side reactions. This guide provides a detailed examination of the acid-catalyzed ring-opening mechanism of this compound, tailored for researchers, scientists, and professionals in drug development who may encounter epoxide chemistry.
Core Mechanism of Acid-Catalyzed Epoxide Ring-Opening
The acid-catalyzed ring-opening of epoxides, including CGE, is a two-step process characterized by the protonation of the epoxide oxygen followed by nucleophilic attack. This mechanism is distinct from the base-catalyzed counterpart in its regioselectivity and the nature of the transition state.
Step 1: Protonation of the Epoxide Oxygen
The reaction is initiated by the protonation of the epoxide oxygen by an acid catalyst (H-A). This step is a rapid equilibrium where the lone pair of electrons on the oxygen atom acts as a Lewis base. The protonation converts the neutral oxygen into a positively charged species, making it a much better leaving group and activating the epoxide ring for nucleophilic attack.[3][4] This increased reactivity is due to the enhanced electrophilicity of the ring carbons and the relief of ring strain upon opening.[3][5]
Step 2: Nucleophilic Attack and Ring-Opening
Following protonation, a nucleophile (Nu-H) attacks one of the two electrophilic carbons of the epoxide ring. This attack occurs from the side opposite to the protonated oxygen, in a manner analogous to an S\N2 reaction, leading to an inversion of stereochemistry at the site of attack. The product is typically a trans-1,2-disubstituted compound.[5][6]
The transition state of this step is considered a hybrid between an S\N1 and S\N2 mechanism.[4][5] While the attack is concerted like in an S\N2 reaction, there is a significant development of positive charge on the carbon atoms, a characteristic of an S\N1 reaction.[4][6][7] This partial carbocationic character dictates the regioselectivity of the reaction. The nucleophile preferentially attacks the more substituted carbon atom because it can better stabilize the developing positive charge.[3][4][7]
For this compound, the epoxide ring is attached to a -CH₂-O-cresyl group. The two carbons of the epoxide are a primary carbon and a secondary carbon. Therefore, in the acid-catalyzed ring-opening, the nucleophile will preferentially attack the secondary carbon.
Quantitative Data Summary
While specific kinetic data for the acid-catalyzed ring-opening of this compound is not extensively published, the principles of regioselectivity are well-established. The following table summarizes the differences in regiochemical outcomes for unsymmetrical epoxides under acidic and basic conditions.
| Condition | Nucleophile Type | Site of Attack | Primary Rationale | Mechanism Character |
| Acidic | Weak (e.g., H₂O, ROH) | More substituted carbon | Stabilization of partial positive charge in the transition state | S\N1-like |
| Basic | Strong (e.g., RO⁻, OH⁻) | Less substituted (less hindered) carbon | Minimization of steric hindrance | S\N2-like |
Table 1: Regioselectivity of Nucleophilic Attack on Unsymmetrical Epoxides.[4][6][8]
Experimental Protocols
Investigating the kinetics of the acid-catalyzed ring-opening of this compound involves monitoring the concentration of reactants and products over time. A general protocol is outlined below.
Objective: To determine the rate constant for the acid-catalyzed hydrolysis of this compound.
Materials:
-
This compound (CGE)
-
Acid catalyst (e.g., 0.1 M H₂SO₄ or HCl)
-
Solvent (e.g., a mixture of water and a co-solvent like dioxane or acetonitrile to ensure miscibility)
-
Quenching solution (e.g., a saturated solution of sodium bicarbonate)
-
Internal standard for chromatography (e.g., a stable, non-reactive compound like dodecane)
-
Deionized water
Equipment:
-
Jacketed glass reactor with temperature control
-
Magnetic stirrer
-
Autosampler vials
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)
-
Syringes for sampling
Procedure:
-
Reaction Setup: The solvent and acid catalyst are added to the temperature-controlled reactor and allowed to reach thermal equilibrium (e.g., 50°C).[9]
-
Reaction Initiation: A known amount of this compound and the internal standard are added to the reactor to initiate the reaction (time t=0).
-
Sampling: At predetermined time intervals, an aliquot (e.g., 0.5 mL) of the reaction mixture is withdrawn.
-
Quenching: The withdrawn sample is immediately added to a vial containing the quenching solution to stop the reaction.
-
Analysis: The quenched samples are analyzed by GC-FID or HPLC to determine the concentration of this compound relative to the internal standard.
-
Data Processing: The concentration of CGE is plotted against time. The rate constant can be determined by fitting the data to the appropriate integrated rate law (typically pseudo-first-order if the nucleophile and acid are in large excess).[9][10]
Visualizations
Signaling Pathways and Workflows
References
- 1. o-Cresyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 2. sfdchem.com [sfdchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 9. jcsp.org.pk [jcsp.org.pk]
- 10. Kinetic Study and Degradation Mechanism of Glycidyl Esters in both Palm Oil and Chemical Models during High-Temperature Heating - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of Cresyl Glycidyl Ether in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of cresyl glycidyl ether in various organic solvents. Due to its role as a reactive diluent in epoxy resins and its potential applications in other fields, understanding its solubility characteristics is crucial for formulation development, chemical synthesis, and safety protocols. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and offers a visual representation of the experimental workflow.
Quantitative Solubility Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) | Citations |
| Water | H₂O | Protic | ≤ 0.1 g/100 mL | 21 | [1][2] |
| Water | H₂O | Protic | < 1 mg/mL | 22.2 (72°F) | [3][4] |
| Ethanol | C₂H₅OH | Protic | Soluble (Implied)¹ | Not Specified | [4][5] |
| Acetone | C₃H₆O | Aprotic | Soluble | Not Specified | |
| Toluene | C₇H₈ | Aprotic | Soluble | Not Specified |
¹Qualitative assessment based on recommendations for cleaning spills.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent. This protocol is adapted from the principles outlined in the ASTM E1148 standard test method for aqueous solubility and can be applied to organic solvents.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (analytical standard)
-
Selected organic solvent (HPLC grade or equivalent)
-
Volumetric flasks (Class A)
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (chemically compatible with the solvent and solute)
-
Analytical balance (± 0.1 mg)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).
-
Scintillation vials or other suitable containers with airtight caps
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a scintillation vial or other suitable container. The excess is crucial to ensure that saturation is achieved.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution becomes constant.
-
-
Sample Separation:
-
After equilibration, cease agitation and allow the mixture to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.
-
To ensure the complete removal of undissolved solute, centrifuge the vials at a high speed.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a chemically compatible syringe filter into a clean vial. This step is critical to remove any suspended microparticles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations.
-
Develop a suitable analytical method using HPLC or GC to quantify the concentration of this compound. This includes selecting an appropriate column, mobile phase/carrier gas, flow rate, and detector wavelength/temperature.
-
Generate a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC or GC system and record the signal.
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of this compound in the selected solvent at the specified temperature.
-
Data Reporting:
The solubility should be reported in units such as g/100 mL, mg/L, or mol/L, and the temperature at which the measurement was performed must be specified.
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.
This guide provides the currently available information on the solubility of this compound in organic solvents and a robust methodology for its experimental determination. For professionals in research and drug development, this information is foundational for the accurate and safe handling and formulation of this compound.
References
- 1. This compound CAS#: 26447-14-3 [m.chemicalbook.com]
- 2. 26447-14-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. o-CRESYL GLYCIDYL ETHER | C10H12O2 | CID 16640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. O-CRESYL GLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Cresyl Glycidyl Ether: A Technical Health and Safety Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the health and safety considerations for Cresyl Glycidyl Ether (CGE), a reactive diluent commonly used in epoxy resin formulations. Given its potential health effects, a thorough understanding of its toxicological profile and safe handling practices is crucial for personnel in research and development settings.
Hazard Identification and Classification
This compound (CAS No. 26447-14-3) is classified as a hazardous substance with the following primary concerns.[1] It is a colorless liquid that is combustible and insoluble in water.[2][3]
GHS Classification: [1]
-
Skin Irritation (Category 2): Causes skin irritation.
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.
-
Germ Cell Mutagenicity (Category 2): Suspected of causing genetic defects.
-
Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2: Toxic to aquatic life with long-lasting effects.
Toxicological Profile
Acute Toxicity
CGE exhibits moderate acute toxicity. The primary routes of exposure are inhalation, skin contact, and ingestion.[4][5]
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 5140 mg/kg | [1][6] |
| LC50 | Rat | Inhalation | 1220 ppm/4 hr | [1] |
Irritation and Sensitization
Contact with CGE can cause primary skin and eye irritation.[5][7] Repeated or prolonged skin contact may lead to allergic contact dermatitis, as CGE is a potent skin sensitizer.[6][8] Individuals sensitized to other glycidyl ethers may exhibit cross-reactivity with CGE.[6]
Mutagenicity
CGE is suspected of being a germ cell mutagen.[1] The mutagenic potential of glycidyl ethers is attributed to the high reactivity of the epoxide group, which can alkylate DNA.[3]
Experimental Protocols
Skin Sensitization: Guinea Pig Maximization Test (GPMT) (OECD 406)
The GPMT is a widely used method to assess the skin sensitization potential of a substance.
Principle: The test involves a two-stage induction phase to sensitize the animals, followed by a challenge phase to elicit a response.
Methodology:
-
Induction Phase 1 (Day 0): Three pairs of intradermal injections (0.1 ml each) are administered to the shaved shoulder region of guinea pigs.
-
Injection 1: Freund's Complete Adjuvant (FCA) mixed with water (1:1).
-
Injection 2: The test substance in a suitable vehicle.
-
Injection 3: The test substance emulsified in the FCA/water mixture.
-
-
Induction Phase 2 (Day 7): The same shoulder area is treated topically with the test substance, typically under an occlusive patch for 48 hours.
-
Challenge Phase (Day 21): A non-irritating concentration of the test substance is applied topically to a naive, shaved area on the flank of the animals under an occlusive patch for 24 hours.
-
Observation: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal. The severity of the skin reaction is scored, and the incidence of sensitization is calculated.
Mutagenicity: Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
The Ames test is a widely used in vitro assay to detect gene mutations induced by chemical substances.
Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella). The test substance is assessed for its ability to cause a reverse mutation, restoring the bacteria's ability to grow in an amino acid-deficient medium.
Methodology:
-
Preparation: The test substance is prepared in a suitable solvent. The bacterial strains are cultured overnight.
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in vivo.
-
Exposure: The test substance, bacterial culture, and S9 mix (if applicable) are combined and either mixed with molten top agar and poured onto minimal glucose agar plates (plate incorporation method) or pre-incubated together before plating (pre-incubation method).
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Scoring: The number of revertant colonies (colonies that have undergone reverse mutation and are now able to grow) is counted for each concentration of the test substance and compared to the spontaneous revertant count in the negative control. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies.
Signaling Pathways and Mechanisms of Toxicity
Skin Sensitization: Adverse Outcome Pathway (AOP)
The process of skin sensitization by haptens like CGE can be described by an Adverse Outcome Pathway (AOP), which outlines the key events from the molecular initiating event to the adverse outcome of allergic contact dermatitis.
Upon skin contact, CGE penetrates the epidermis and covalently binds to skin proteins, a process known as haptenation. This hapten-protein complex is recognized as foreign by the immune system, triggering the activation of keratinocytes. Activated keratinocytes release pro-inflammatory cytokines and chemokines, which in turn activate and induce the maturation of dendritic cells (Langerhans cells). These mature dendritic cells migrate to the draining lymph nodes where they present the haptenated antigen to naive T-cells, leading to their priming and proliferation. Upon subsequent exposure to CGE, a memory T-cell response is mounted, resulting in the clinical manifestation of allergic contact dermatitis.[4][5]
Genotoxicity: DNA Adduct Formation
The genotoxicity of CGE is primarily due to its electrophilic epoxide ring, which can react with nucleophilic sites on DNA bases, forming DNA adducts. This can lead to mutations if not repaired properly.
The epoxide group of CGE is an electrophile that can react with nucleophilic centers in DNA, with the N7 position of guanine being a primary target.[9][10] This covalent binding forms a CGE-DNA adduct, which can distort the DNA helix. If this damage is not corrected by cellular DNA repair mechanisms before DNA replication, it can lead to mispairing of bases and result in a permanent mutation.[10] Accumulation of extensive DNA damage can also trigger cell cycle arrest or apoptosis.
Safe Handling and Personal Protective Equipment (PPE)
Due to the hazardous nature of CGE, strict adherence to safety protocols is mandatory.
Engineering Controls
-
Work with CGE should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure easy access to emergency eyewash stations and safety showers.
Personal Protective Equipment (PPE)[1][5]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection:
-
Gloves: Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before use.
-
Protective Clothing: Wear a lab coat, and consider additional protective clothing such as an apron or coveralls for larger quantities.
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.
Accidental Release and First Aid Measures
Accidental Release[1]
-
Evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.
-
Wear appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for proper disposal.
First Aid[1][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation or a rash develops.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][4]
-
Disposal: Dispose of waste CGE and contaminated materials in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment.[1]
This guide is intended to provide essential health and safety information for the handling of this compound in a research setting. It is not exhaustive, and users should always consult the most up-to-date Safety Data Sheet (SDS) for this chemical before use.
References
- 1. Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Early events in the induction of allergic contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Metabolism of genotoxic agents: control of reactive epoxides by hydrolase and transferase reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of the role of the 2',3'-epoxidation pathway in the bioactivation and genotoxicity of dietary allylbenzene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA adduct formation by allyl glycidyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
Literature review on the applications of Cresyl glycidyl ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cresyl glycidyl ether (CGE) is an aromatic organic compound belonging to the glycidyl ether family. It is primarily utilized as a reactive diluent in epoxy resin formulations. Its main function is to reduce the viscosity of the resin, which facilitates easier processing and application, particularly in the formulation of coatings, sealants, adhesives, and composite materials.[1][2] This technical guide provides a comprehensive review of the known applications of CGE, with a focus on its role in material science. While the audience includes drug development professionals, it is important to note that a thorough literature review reveals a significant lack of direct applications of CGE in drug delivery or the modulation of specific signaling pathways. Its primary relevance to the biomedical field may be indirect, through its use in the synthesis of polymers for medical devices or biocompatible materials.
Core Applications in Material Science
The predominant application of this compound is as a viscosity-reducing agent for epoxy resins.[1][2] As a reactive diluent, it possesses a glycidyl group that allows it to co-react with the epoxy resin and curing agent, becoming an integral part of the final polymer network.[1] This integration minimizes the negative effects on the mechanical and thermal properties of the cured product that are often associated with non-reactive diluents.
Effects on Epoxy Resin Properties
The addition of CGE to an epoxy formulation has several measurable effects on the properties of both the uncured and cured resin.
CGE is highly effective at lowering the viscosity of epoxy resins, which is a critical parameter for many processing techniques such as casting, potting, and coating. The extent of viscosity reduction is dependent on the concentration of CGE added to the formulation.
| CGE Concentration (wt%) | Viscosity of Epoxy Resin (mPa·s) | Reference |
| 0 | 8592 | [3] |
| Not Specified | 2-10 | [4] |
Note: The table above provides illustrative data. Specific viscosity values can vary significantly depending on the base epoxy resin, temperature, and the specific isomer of this compound used.
The incorporation of CGE can influence the thermal stability and flame retardancy of the resulting epoxy polymer. In combination with other flame-retardant additives, CGE-containing formulations can exhibit improved thermal properties.
| Material Formulation | Initial Decomposition Temperature (T0) (°C) | 10% Weight Loss Temperature (T10) (°C) | Maximum Degradation Temperature (Tmax) (°C) | Peak Heat Release Rate (PHRR) (kW/m²) | Reference |
| Neat Polymer | 300 | 350 | 424 | 161 (at 110 s) | [5] |
| PCGEF/PEGBA/TFMPP 0.1 | 333 | 366 | 445 | Not Reported | [5] |
| PCGEF/PEGBA/TFMPP 0.3 | 402 | 421 | 499 | Not Reported | [5] |
| PCGEF/PEGBA/TFMPP 0.5 | 415 | 433 | 511 | 155 (at 105 s) | [5] |
PCGEF: Poly[(o-cresyl glycidyl ether)-co-formaldehyde], PEGBA: Poly(ethylene glycol) bis(amine), TFMPP: Bis(4-trifluoromethyl-phenyl)phosphine
As a monofunctional diluent, CGE can act as a chain terminator, which can affect the crosslink density and, consequently, the mechanical properties of the cured epoxy resin.[1] While it can improve flexibility and impact strength, it may lead to a reduction in tensile strength and modulus at higher concentrations. However, one study showed that an epoxy formulation containing bisphenol A with this compound (BGEI) exhibited high pull-off strength when exposed to tap water and seawater.[6]
Experimental Protocols
Synthesis of o-Cresyl Glycidyl Ether
A common method for the synthesis of o-cresyl glycidyl ether involves the reaction of o-cresol with epichlorohydrin in the presence of a basic catalyst.
Materials:
-
o-cresol
-
Epichlorohydrin
-
Piperidine (catalyst)
-
Methylene chloride (solvent)
Procedure:
-
A solution of o-cresol (0.6 mole), epichlorohydrin (3.6 mole), and a few drops of piperidine is prepared.
-
The reaction mixture is allowed to react.
-
The product is then isolated.
-
The crude epoxide is obtained by concentration of the methylene chloride extract.
This is a generalized procedure. For detailed parameters, refer to specific patents and publications.
Formulation and Curing of a CGE-Modified Epoxy Resin
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
This compound (CGE)
-
Amine-based curing agent (e.g., 4,4′-diaminodiphenylmethane)
-
Solvent (e.g., Tetrahydrofuran - THF)
Procedure:
-
The desired amount of epoxy resin is dissolved in THF with stirring.
-
The desired weight percentage of CGE is added to the epoxy solution and stirred until a homogenous mixture is obtained.
-
The curing agent is separately dissolved in THF.
-
The curing agent solution is then added to the epoxy-CGE mixture and stirred thoroughly.
-
The final mixture is degassed to remove any entrapped air bubbles.
-
The mixture is then poured into a mold and cured at a specific temperature schedule (e.g., 2 hours at 120°C followed by 2 hours at 150°C).
Visualizations
Logical Relationship in Epoxy Resin Modification
Caption: Logical workflow for modifying epoxy resin with CGE.
Experimental Workflow for CGE-Modified Polymer Synthesis
Caption: Step-by-step workflow for preparing CGE-modified polymers.
Applications in Drug Development and Signaling Pathways: A Literature Gap
A comprehensive search of the scientific literature did not yield any direct applications of this compound in drug development, such as for drug delivery systems or as a modulator of specific biological signaling pathways. The research on CGE in a biological context is primarily focused on its toxicology and metabolism.[2] Studies have shown that CGE can be a skin irritant and sensitizer.[7] Its metabolism in vivo has been investigated, revealing pathways involving glutathione conjugation and epoxide hydrolysis.[2]
Other Potential Applications
Beyond its primary role as a reactive diluent, CGE has been investigated for other specialized applications:
-
Flame Retardant Formulations: As part of a poly[(o-cresyl glycidyl ether)-co-formaldehyde] system, it has been used to create non-flammable materials with enhanced thermal stability.[5]
-
Coatings and Adhesives: Due to its viscosity-reducing properties, CGE is a component in various coating and adhesive formulations to improve their application characteristics.[1][6]
Conclusion
This compound is a well-established reactive diluent in the field of material science, particularly for epoxy resin systems. Its primary function is to reduce viscosity, thereby improving the processability of these resins for a variety of applications, including coatings, adhesives, and composites. The addition of CGE can influence the mechanical and thermal properties of the final cured product, and it has been explored in the development of flame-retardant materials.
For researchers and scientists in materials science, CGE remains a valuable tool for tailoring the properties of epoxy-based materials. However, for professionals in drug development, the direct applications of CGE are currently not supported by the existing scientific literature. Future research could potentially explore the use of CGE in the synthesis of novel biocompatible polymers or hydrogels, but at present, its role in the biomedical and pharmaceutical fields is not well-defined.
References
- 1. o-Cresyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 2. This compound | C10H12O2 | CID 16606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. specialchem.com [specialchem.com]
- 5. article.sapub.org [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. m-Cresyl glycidyl ether - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Polyethers Based on Short-Chain Alkyl Glycidyl Ethers: Thermoresponsive and Highly Biocompatible Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrogels formed by crosslinked poly(vinyl alcohol) as sustained drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermochemical Properties of Cresyl Glycidyl Ether Isomers
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed overview of the known thermochemical properties of ortho-, meta-, and para-cresyl glycidyl ether. Due to the limited availability of comprehensive experimental data for each specific isomer, this document also outlines the standard experimental protocols required to determine these essential properties.
Introduction
Cresyl glycidyl ethers (CGEs) are aromatic glycidyl ethers utilized as reactive diluents in epoxy resin formulations. Their primary function is to reduce the viscosity of the resin, thereby improving its handling and processing characteristics. The isomeric position of the methyl group on the phenyl ring (ortho, meta, or para) influences the physical and chemical properties of the molecule, including its thermochemical characteristics. A thorough understanding of these properties—such as enthalpy of formation, heat capacity, and vapor pressure—is critical for process safety, reaction modeling, and the development of new materials with tailored properties.
This technical guide summarizes the available quantitative data for CGE isomers and provides detailed experimental methodologies for their determination.
Quantitative Thermochemical Data
The experimental thermochemical data for individual cresyl glycidyl ether isomers are not extensively reported in publicly accessible literature. The following tables summarize the available data. It is important to note that some data is reported for "this compound" without specifying the isomer, which likely refers to a mixture or a non-specific isomer.
Table 1: General and Physical Properties of this compound Isomers
| Property | o-Cresyl Glycidyl Ether | m-Cresyl Glycidyl Ether | p-Cresyl Glycidyl Ether | "this compound" (Isomer not specified) |
| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ |
| Molecular Weight ( g/mol ) | 164.20 | 164.20 | 164.20 | 164.20 |
| Boiling Point (°C) | ~259 at 760 mmHg[1] | - | - | ~259 at 760 mmHg |
| Density (g/cm³) | 1.09 at 20°C[1] | - | - | 1.09 at 20°C |
| Vapor Pressure (mmHg at 25°C) | - | 0.04[2] | 0.043[3] | 0.043 x 10⁻² (estimated)[4] |
Table 2: Thermochemical Properties of this compound Isomers
| Property | o-Cresyl Glycidyl Ether | m-Cresyl Glycidyl Ether | p-Cresyl Glycidyl Ether | "this compound" (Isomer not specified) |
| Heat of Combustion (kJ/g) | - | - | - | -38.4[4] |
| Standard Enthalpy of Formation (kJ/mol) | Data not available | Data not available | Data not available | Data not available |
| Ideal Gas Heat Capacity (Cp,gas) | Data not available | Data not available | Data not available[5] | Data not available |
| Liquid Heat Capacity | Data not available | Data not available | Data not available | No values provided[6] |
Experimental Protocols
To address the gaps in the available data, this section provides detailed methodologies for the experimental determination of the key thermochemical properties of this compound isomers.
Determination of the Enthalpy of Combustion via Bomb Calorimetry
The standard enthalpy of combustion is determined using a bomb calorimeter. From this value, the standard enthalpy of formation can be calculated.
Methodology:
-
Sample Preparation: A precise mass (typically 0.5 - 1.0 g) of the this compound isomer is placed in a crucible within the bomb calorimeter. For liquid samples, a gelatin capsule or a container of known low heat of combustion can be used.
-
Assembly of the Bomb: A fuse wire of known length and material (e.g., nickel-chromium) is attached to the electrodes of the bomb head, with the wire in contact with the sample.
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Setup: The bomb is placed in a calorimeter bucket containing a known mass of water. The calorimeter is then assembled with a stirrer and a temperature measuring device (e.g., a high-precision thermometer or a thermistor).
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Calculation: The heat of combustion is calculated from the temperature rise, taking into account the heat capacity of the calorimeter system (which is determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and corrections for the heat released by the ignition wire and any auxiliary materials.
Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)
The heat capacity of the liquid isomers can be measured as a function of temperature using a differential scanning calorimeter.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the this compound isomer is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium). A baseline measurement is performed with two empty pans.
-
Measurement of Sapphire Standard: The heat flow of a sapphire standard (a material with a well-characterized heat capacity) is measured over the desired temperature range.
-
Sample Measurement: The heat flow of the sample pan is measured under the same conditions as the baseline and the sapphire standard.
-
Calculation: The heat capacity of the sample is calculated by comparing its heat flow signal to that of the sapphire standard and the baseline at each temperature.
Determination of Vapor Pressure
For low-volatility organic compounds like cresyl glycidyl ethers, several methods can be employed to measure vapor pressure as a function of temperature. The transpiration method is a common choice.
Methodology:
-
Apparatus Setup: A temperature-controlled saturator cell is filled with the this compound isomer. An inert carrier gas (e.g., nitrogen or argon) is passed through the saturator at a precisely controlled flow rate.
-
Saturation: The carrier gas becomes saturated with the vapor of the substance as it passes through the cell.
-
Condensation and Quantification: The vapor-saturated gas stream is then passed through a cold trap or an absorbent to collect the condensed vapor. The amount of condensed substance is determined gravimetrically or by a suitable analytical technique (e.g., gas chromatography).
-
Calculation: The partial pressure of the substance in the gas stream (which is equal to its vapor pressure at the temperature of the saturator) is calculated from the amount of substance collected, the volume of the carrier gas passed through the system, and the ideal gas law.
-
Temperature Dependence: The measurements are repeated at different temperatures to obtain the vapor pressure curve.
Visualizations
The following diagrams illustrate the logical workflow for the experimental determination of the thermochemical properties of this compound isomers.
References
Methodological & Application
The Role of Cresyl Glycid-yl Ether in Enhancing Epoxy Resin Performance: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cresyl glycidyl ether (CGE) is a widely utilized aromatic monofunctional reactive diluent for epoxy resin systems. Its primary function is to reduce the viscosity of the base resin, thereby improving handling characteristics, enabling higher filler loading, and enhancing impregnation of composite materials. As a reactive diluent, CGE's glycidyl group participates in the curing reaction with the hardener, becoming an integral part of the final polymer network. This incorporation influences the mechanical and thermal properties of the cured epoxy system. This document provides detailed application notes and experimental protocols for the evaluation of CGE in epoxy resin formulations.
Application Notes
The incorporation of this compound into an epoxy resin formulation, typically based on diglycidyl ether of bisphenol A (DGEBA), offers a range of benefits. The aromatic nature of CGE contributes to the maintenance of good mechanical properties and chemical resistance in the cured product.[1] As a monofunctional diluent, it acts as a chain terminator, which can influence the crosslink density of the polymer network.[2] This modification of the network structure can lead to changes in properties such as the glass transition temperature (Tg), tensile strength, and flexibility.
Key Advantages of Using this compound:
-
Viscosity Reduction: CGE significantly lowers the viscosity of high-viscosity epoxy resins, facilitating easier processing and application.
-
Improved Wetting: The reduced viscosity enhances the wetting of substrates and reinforcing fibers, leading to better adhesion and composite performance.
-
Increased Filler Loading: Lower formulation viscosity allows for the incorporation of higher levels of fillers and reinforcements, which can reduce cost and modify properties like thermal expansion and compressive strength.
-
Good Maintenance of Properties: Due to its aromatic structure, CGE can maintain good chemical resistance and physical properties in the cured epoxy.[1]
Considerations:
-
Effect on Mechanical Properties: As a monofunctional diluent, increasing concentrations of CGE can lead to a reduction in crosslink density, which may decrease properties such as tensile strength and modulus while potentially increasing flexibility and impact strength.
-
Impact on Thermal Properties: The introduction of CGE into the epoxy network typically results in a lower glass transition temperature (Tg) due to the reduction in crosslink density and increased chain flexibility.
-
Formulation Stoichiometry: It is crucial to adjust the amount of curing agent to account for the epoxy equivalent weight (EEW) of the CGE to ensure a properly cured system with optimal properties.
Data Presentation
The following tables summarize the typical effects of incorporating this compound (CGE) into a standard DGEBA epoxy resin system. The data presented is a synthesis of typical values found in technical literature and should be considered as a guideline. Actual results will vary depending on the specific epoxy resin, curing agent, curing cycle, and processing conditions used.
Table 1: Effect of this compound (CGE) Concentration on the Viscosity of a DGEBA Epoxy Resin System
| CGE Concentration (wt%) | Viscosity Reduction (%) | Typical Viscosity (mPa·s at 25°C) |
| 0 | 0 | 11,000 - 15,000 |
| 5 | 30 - 40 | 6,600 - 10,500 |
| 10 | 50 - 60 | 4,400 - 7,500 |
| 15 | 65 - 75 | 2,750 - 5,250 |
| 20 | 75 - 85 | 1,650 - 3,750 |
Table 2: Effect of this compound (CGE) Concentration on the Mechanical Properties of a Cured DGEBA Epoxy Resin System
| CGE Concentration (wt%) | Tensile Strength (MPa) | Flexural Modulus (GPa) | Izod Impact Strength (J/m) |
| 0 | 70 - 85 | 2.8 - 3.5 | 20 - 30 |
| 5 | 65 - 80 | 2.6 - 3.3 | 25 - 35 |
| 10 | 60 - 75 | 2.4 - 3.1 | 30 - 45 |
| 15 | 55 - 70 | 2.2 - 2.9 | 35 - 55 |
| 20 | 50 - 65 | 2.0 - 2.7 | 40 - 65 |
Table 3: Effect of this compound (CGE) Concentration on the Thermal Properties of a Cured DGEBA Epoxy Resin System
| CGE Concentration (wt%) | Glass Transition Temperature (Tg) (°C) |
| 0 | 150 - 170 |
| 5 | 140 - 160 |
| 10 | 130 - 150 |
| 15 | 120 - 140 |
| 20 | 110 - 130 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of this compound as a reactive diluent in epoxy resins.
Protocol 1: Preparation of Epoxy Resin Formulations
Objective: To prepare a series of epoxy resin formulations with varying concentrations of this compound.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., EPON™ 828 or equivalent)
-
This compound (CGE)
-
Amine curing agent (e.g., Diethylenetriamine - DETA, or as specified for the application)
-
Disposable mixing cups and stirring rods
-
Analytical balance
Procedure:
-
Calculate the required mass of DGEBA, CGE, and curing agent for each formulation based on the desired weight percentage of CGE and the stoichiometry of the epoxy-amine reaction. The total epoxy equivalents should be the sum of the equivalents from DGEBA and CGE.
-
Tare a clean, dry mixing cup on the analytical balance.
-
Add the calculated amount of DGEBA resin to the mixing cup.
-
Add the calculated amount of CGE to the DGEBA resin and mix thoroughly with a stirring rod for 3-5 minutes until a homogeneous mixture is obtained.
-
Add the stoichiometric amount of the amine curing agent to the epoxy blend.
-
Mix all components thoroughly for another 3-5 minutes, scraping the sides and bottom of the mixing cup to ensure a uniform mixture.
-
Proceed with the desired characterization tests immediately after mixing.
Protocol 2: Viscosity Measurement
Objective: To determine the effect of CGE concentration on the viscosity of the uncured epoxy resin formulation.
Apparatus:
-
Rotational viscometer or rheometer (e.g., Brookfield or Cone and Plate type)
-
Temperature-controlled water bath or Peltier plate
Procedure (based on ISO 2555):
-
Set the temperature of the viscometer's sample holder to 25 ± 0.1 °C.
-
Pour the freshly prepared epoxy formulation into the viscometer's sample cup, ensuring no air bubbles are entrapped.
-
Select an appropriate spindle and rotational speed to obtain a torque reading within the instrument's recommended range (typically 20-80%).
-
Allow the sample to equilibrate at the set temperature for 5-10 minutes.
-
Start the viscometer and allow the reading to stabilize for at least 60 seconds before recording the viscosity value in milliPascal-seconds (mPa·s) or centipoise (cP).
-
Repeat the measurement for each formulation with varying CGE concentrations.
Protocol 3: Mechanical Property Testing
Objective: To evaluate the effect of CGE concentration on the tensile, flexural, and impact properties of the cured epoxy resin.
Sample Preparation:
-
Pour the mixed epoxy formulations into appropriate molds for each test (dog-bone for tensile, rectangular bars for flexural and impact), pre-treated with a mold release agent.
-
Cure the samples according to a specified curing schedule (e.g., 24 hours at room temperature followed by a post-cure at 80°C for 2 hours).
-
Carefully demold the cured specimens and condition them at standard laboratory conditions (23 ± 2 °C and 50 ± 5% relative humidity) for at least 40 hours before testing.
A. Tensile Testing (based on ASTM D638):
-
Measure the width and thickness of the gauge section of the dog-bone specimens.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Record the load-extension data to determine tensile strength and modulus of elasticity.
B. Flexural Testing (based on ASTM D790):
-
Measure the width and thickness of the rectangular bar specimens.
-
Place the specimen on a three-point bending fixture in a universal testing machine.
-
Apply a load to the center of the specimen at a specified crosshead speed until the specimen breaks or reaches a certain deflection.
-
Record the load-deflection data to calculate the flexural strength and modulus.
C. Izod Impact Testing (based on ASTM D256):
-
Create a V-notch in the center of one face of the rectangular bar specimens using a notching machine.
-
Clamp the notched specimen in the vise of an Izod impact tester with the notch facing the pendulum.
-
Release the pendulum to strike and fracture the specimen.
-
Record the energy absorbed to break the specimen, which is the impact strength in Joules per meter (J/m).
Protocol 4: Thermal Property Analysis (DSC)
Objective: To determine the effect of CGE concentration on the glass transition temperature (Tg) of the cured epoxy resin.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
Procedure (based on ASTM E1356):
-
Prepare a small sample (5-10 mg) from the cured epoxy specimen.
-
Place the sample in an aluminum DSC pan and seal it. Place an empty sealed pan in the reference position.
-
Heat the sample in the DSC from room temperature to a temperature well above the expected Tg (e.g., 200°C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Cool the sample back to room temperature.
-
Perform a second heating scan under the same conditions as the first.
-
The glass transition temperature (Tg) is determined from the midpoint of the inflection in the heat flow curve from the second heating scan.
Visualizations
References
Application Notes and Protocols for High-Performance Coatings Formulated with Cresyl Glycidyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cresyl Glycidyl Ether (CGE) is a monofunctional reactive diluent frequently employed in the formulation of high-performance epoxy coatings. Its primary function is to reduce the viscosity of epoxy resin systems, thereby improving handling, application characteristics, and filler loading capacity. As a reactive diluent, CGE's glycidyl ether group participates in the curing reaction of the epoxy resin, becoming an integral part of the polymer network. This covalent bonding minimizes the migration issues that can be associated with non-reactive diluents.
These application notes provide detailed protocols for the formulation and evaluation of high-performance coatings incorporating CGE, with a focus on a standard Bisphenol-A based epoxy resin system. The provided data and methodologies will enable researchers and professionals to effectively utilize CGE to tailor the properties of epoxy coatings for a variety of applications, including protective coatings, adhesives, and composites.
Materials and Equipment
Materials:
-
Epoxy Resin: Standard liquid Bisphenol-A based epoxy resin (Epoxide Equivalent Weight [EEW] ~190 g/eq)
-
Reactive Diluent: this compound (CGE) (e.g., EPODIL® 742)
-
Curing Agent: Amine-based curing agent (e.g., Ancamine® 1618 or equivalent)
-
Solvents (for cleaning): Acetone, Isopropanol
-
Test Substrates: Cold-rolled steel panels, glass slides, or other relevant substrates
-
Chemical Reagents (for resistance testing): As required by experimental design (e.g., 10% Sulfuric Acid, 10% Sodium Hydroxide, Xylene, Ethanol)
Equipment:
-
Analytical balance
-
Mechanical stirrer with impeller
-
Viscometer (e.g., Brookfield viscometer)
-
Shore D Durometer
-
Adhesion testing kit (in accordance with ASTM D3359)
-
Impact tester (in accordance with ASTM D2794)
-
Tensile testing machine (in accordance with ASTM D638)
-
Controlled temperature and humidity chamber
-
Applicator bar for uniform film thickness
-
Oven for curing
-
Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat
Data Presentation
The inclusion of this compound has a significant impact on the viscosity of the uncured epoxy resin and the properties of the cured coating. The following tables summarize the quantitative effects of CGE on a standard Bisphenol-A liquid epoxy resin.
Table 1: Effect of this compound (CGE) Concentration on the Viscosity of a Standard Bisphenol-A Liquid Epoxy Resin (EEW=190) [1]
| Weight Percent CGE (%) | Resulting Viscosity at 25°C (cP) |
| 0 | 12,500 |
| 5 | 5,000 |
| 10 | 2,000 |
| 15 | 1,200 |
| 20 | 800 |
| 25 | 600 |
Table 2: Performance Data of a Cured Epoxy Coating Formulated with 12.5 wt% CGE [1]
| Property | Test Method | Result |
| Persoz Hardness (1 day / 7 day) | ASTM D4366 | 95 / 294 |
| Phase 3 Dry Time (hours) | ASTM D5895 | 9:07 |
| Glass Transition Temperature (Tg) | DSC, 1st scan | 55°C |
| Gel Time (minutes) | - | 45 |
Experimental Protocols
The following protocols provide detailed methodologies for the formulation of epoxy coatings with CGE and the subsequent evaluation of their key performance characteristics.
Formulation and Preparation of Epoxy Coatings
This protocol outlines the steps for preparing epoxy coating formulations with varying concentrations of CGE.
Procedure:
-
Resin and Diluent Preparation:
-
Accurately weigh the desired amount of Bisphenol-A epoxy resin into a clean, dry mixing vessel.
-
Calculate and weigh the required amount of this compound based on the desired weight percentage (e.g., 5%, 10%, 15%, 20%, 25%).
-
Add the CGE to the epoxy resin.
-
-
Mixing:
-
Mechanically stir the resin and CGE mixture at a moderate speed (e.g., 200-300 rpm) for 10-15 minutes, or until a homogeneous mixture is achieved. Ensure that no air is entrapped during mixing.
-
-
Curing Agent Addition:
-
Calculate the stoichiometric amount of the amine curing agent required based on the total epoxide equivalent weight of the resin-diluent blend. The EEW of the blend can be calculated as follows: EEWblend = (Total Weight) / [ (Weightresin / EEWresin) + (WeightCGE / EEWCGE) ]
-
Add the calculated amount of curing agent to the resin-diluent mixture.
-
-
Final Mixing:
-
Mix the components thoroughly for 3-5 minutes at a moderate speed, ensuring a uniform consistency. Scrape the sides and bottom of the mixing vessel to ensure all components are well incorporated.
-
-
Degassing (Optional):
-
For applications requiring a void-free coating, place the mixture in a vacuum chamber for 5-10 minutes to remove any entrapped air bubbles.
-
Application of the Coating
This protocol describes the application of the formulated epoxy coating onto a substrate.
Procedure:
-
Substrate Preparation:
-
Ensure the substrate surface is clean, dry, and free of any contaminants such as oil, grease, or dust.
-
For metal substrates, solvent cleaning or mechanical abrasion may be necessary to ensure good adhesion.
-
-
Coating Application:
-
Use an applicator bar or a brush to apply the mixed epoxy formulation onto the prepared substrate to a desired uniform thickness.
-
-
Curing:
-
Allow the coated substrates to cure at ambient temperature (e.g., 25°C) for a minimum of 7 days for full property development. Alternatively, an accelerated curing schedule at an elevated temperature can be used if specified by the resin and curing agent technical datasheets.
-
Performance Testing of Cured Coatings
The following protocols are based on ASTM standards to evaluate the performance of the cured epoxy coatings.
This test measures the indentation hardness of the coating.
Procedure:
-
Ensure the coating is fully cured (minimum 7 days at 25°C).
-
Place the coated substrate on a hard, flat surface.
-
Hold the Shore D durometer perpendicular to the coating surface.
-
Apply firm and consistent pressure to the durometer until the presser foot is in full contact with the coating.
-
Record the hardness reading within 1 second of firm contact.
-
Take at least five readings at different locations on the coating and report the average value.
This test assesses the adhesion of the coating to the substrate using the cross-hatch tape test.[2][3][4][5][6]
Procedure:
-
Using a sharp cutting tool, make a series of six parallel cuts through the coating to the substrate. The spacing between the cuts should be 2 mm for coatings up to 50 µm (2 mils) thick.
-
Make a second series of six parallel cuts at a 90-degree angle to the first set to create a cross-hatch pattern.
-
Gently brush the area to remove any loose flakes of coating.
-
Apply a strip of pressure-sensitive adhesive tape (as specified in the ASTM standard) firmly over the cross-hatch area.
-
Press the tape down firmly with a pencil eraser or fingertip to ensure good contact.
-
Within 90 seconds of application, rapidly pull the tape off at a 180-degree angle.
-
Visually inspect the cross-hatch area and classify the adhesion according to the ASTM D3359 scale (5B = no peeling, 0B = severe peeling).
This test evaluates the resistance of the coating to various chemicals.[1][7][8][9][10]
Procedure:
-
Place a few drops of the test chemical (e.g., 10% Sulfuric Acid, 10% Sodium Hydroxide, Xylene, Ethanol) onto the surface of the cured coating.
-
Cover the spot with a watch glass to prevent evaporation.
-
Allow the chemical to remain in contact with the coating for a specified period (e.g., 24 hours) at a controlled temperature.
-
After the exposure period, remove the watch glass and gently wipe the area with a clean cloth.
-
Visually inspect the coating for any signs of degradation, such as blistering, discoloration, softening, or loss of adhesion.
-
Rate the chemical resistance based on a predefined scale (e.g., Excellent, Good, Fair, Poor).
This test determines the resistance of the coating to rapid deformation (impact).[11][12][13][14]
Procedure:
-
Place the coated panel in the impact tester with the coated side up for direct impact or coated side down for reverse impact.
-
Raise the weighted indenter to a specific height and release it to strike the panel.
-
Remove the panel and examine the impacted area for any signs of cracking or delamination of the coating.
-
Gradually increase the height of the drop until failure occurs.
-
The impact resistance is reported as the maximum impact (in-lbs or N-m) the coating can withstand without failure.
Visualizations
The following diagrams illustrate the workflow for formulating and testing high-performance coatings with this compound.
Caption: Experimental workflow for coating formulation and testing.
References
- 1. crosslinkers-web.panpage.de [crosslinkers-web.panpage.de]
- 2. miller-stephenson.com [miller-stephenson.com]
- 3. specialchem.com [specialchem.com]
- 4. hisco.com [hisco.com]
- 5. EPON 828 [miller-stephenson.com]
- 6. researchgate.net [researchgate.net]
- 7. specialchem.com [specialchem.com]
- 8. products.evonik.com [products.evonik.com]
- 9. Epon 828 1 USqt container epoxy resin [aerospheres.com]
- 10. conro.com [conro.com]
- 11. specialchem.com [specialchem.com]
- 12. Reactive Diluents – Olin Epoxy [olinepoxy.com]
- 13. miller-stephenson.com [miller-stephenson.com]
- 14. penpoly.com [penpoly.com]
Application Notes and Protocols: Cresyl Glycid-yl Ether in the Preparation of Advanced Composite Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cresyl glycidyl ether (CGE) as a reactive diluent in the formulation of advanced epoxy-based composite materials. Detailed protocols for the preparation and characterization of these composites are outlined, accompanied by quantitative data on their performance and visualizations of the experimental workflow and chemical interactions.
Introduction
This compound (CGE) is a monofunctional glycidyl ether reactive diluent primarily utilized to reduce the viscosity of epoxy resin systems.[1][2][3] Its aromatic structure contributes to good thermal and chemical resistance in the cured polymer matrix.[4] In the preparation of advanced composite materials, a lower resin viscosity is crucial for achieving thorough impregnation of reinforcing fibers (e.g., carbon, glass, aramid) and for attaining higher filler loading levels, which can enhance specific properties of the composite.[5] As a reactive diluent, CGE's glycidyl group participates in the curing reaction with the hardener, becoming an integral part of the final cross-linked polymer network.[3] However, being monofunctional, it acts as a chain terminator, which can influence the cross-link density and, consequently, the mechanical and thermal properties of the resulting composite material.[3][6]
Key Applications
The primary application of CGE in advanced composites is to modify the rheological properties of the epoxy resin system before curing. This modification is essential for various manufacturing processes, including:
-
Resin Transfer Molding (RTM): Lower viscosity allows the resin to flow more easily through the fiber preform in the mold.
-
Vacuum Assisted Resin Transfer Molding (VARTM): Improved flow characteristics are critical for complete wet-out of the reinforcement under vacuum.
-
Filament Winding: Enables better impregnation of the fiber rovings as they are wound onto the mandrel.
-
High-Performance Coatings and Adhesives: Facilitates the application of thin, uniform layers with high filler content.[4]
Quantitative Data on Performance
The addition of CGE to an epoxy formulation, typically based on Diglycidyl Ether of Bisphenol A (DGEBA), has a significant impact on the viscosity of the uncured resin and the thermomechanical properties of the cured composite.
Table 1: Effect of o-Cresyl Glycidyl Ether on the Viscosity of DGEBA Epoxy Resin
| Property | Value | Reference |
| Viscosity of o-Cresyl Glycidyl Ether (at 25°C) | 2-10 cP | [6] |
| Initial Viscosity of DGEBA Epoxy Resin (at 25°C) | ~12,400 cP | [6] |
| Weight % of CGE to achieve 800 cP viscosity | Not specified for CGE, but similar monofunctional diluents require 11-18.5% | [6] |
Table 2: Influence of Reactive Diluents on Thermal Properties of Cured DGEBA Epoxy Resin
| Reactive Diluent | Amount (wt%) to Achieve 800 cP | Heat Distortion Temperature (°C) with m-Phenylenediamine Hardener | Heat Distortion Temperature (°C) with Diethylenetriamine Hardener | Reference |
| None | 0 | 143 | 118 | [6] |
| Phenyl glycidyl ether | 18.5 | 105 | 82 | [6] |
Note: Data for this compound was not explicitly available in the searched literature. Phenyl glycidyl ether is presented as a comparable aromatic monofunctional reactive diluent. The general trend is a reduction in thermal properties with the addition of monofunctional reactive diluents.
Experimental Protocols
The following protocols provide a general framework for the preparation and characterization of advanced composite materials using CGE as a reactive diluent.
4.1. Protocol 1: Preparation of a CGE-Modified Epoxy Resin System
This protocol describes the preparation of an epoxy resin blend with reduced viscosity using CGE.
Materials:
-
Diglycidyl Ether of Bisphenol A (DGEBA) based epoxy resin (Epoxy Equivalent Weight, EEW: 182-192 g/eq)
-
o-Cresyl Glycidyl Ether (CGE) (EEW: 175-195 g/eq)[1]
-
Amine-based curing agent (e.g., 4,4'-Diaminodiphenylmethane)[2]
-
Reinforcing fabric (e.g., carbon fiber, glass fiber)
-
Mold release agent
-
Solvents for cleaning (e.g., acetone, isopropanol)
Procedure:
-
Mold Preparation: Clean the mold thoroughly and apply a suitable mold release agent according to the manufacturer's instructions.
-
Resin Formulation:
-
In a clean, dry beaker, weigh the desired amount of DGEBA epoxy resin.
-
Add the desired weight percentage of CGE to the DGEBA resin.
-
Place the beaker on a hot plate with a magnetic stirrer and gently heat to 40-50°C while stirring to ensure a homogeneous mixture. This step also helps to reduce the viscosity further for easier mixing with the hardener.
-
-
Hardener Addition:
-
Calculate the stoichiometric amount of the amine curing agent required based on the total epoxy equivalent weight of the DGEBA and CGE blend.
-
In a separate container, pre-heat the solid amine hardener until it melts, if necessary.
-
Add the calculated amount of the curing agent to the epoxy-CGE blend and mix thoroughly for 5-10 minutes until a uniform mixture is achieved.
-
-
Degassing: Place the mixed resin system in a vacuum chamber to remove any entrapped air bubbles until the bubbling subsides.
-
Composite Lay-up:
-
Place the reinforcing fabric into the prepared mold.
-
Pour the degassed resin mixture over the fabric, ensuring complete impregnation. A brush or roller can be used to facilitate wet-out.
-
-
Curing:
-
Place the lay-up into a curing oven or press.
-
A typical curing schedule for a DGEBA/amine system could be: 2 hours at 80°C followed by a post-cure of 2 hours at 150°C.[7] The optimal curing cycle will depend on the specific resin and hardener system and should be determined experimentally, for example, by using Differential Scanning Calorimetry (DSC).[8]
-
-
Demolding and Post-Processing: Once the curing cycle is complete, allow the composite to cool down to room temperature before demolding. The part can then be trimmed and finished as required.
4.2. Protocol 2: Characterization of the Cured Composite
1. Mechanical Testing:
-
Tensile Testing (ASTM D3039): Determine the tensile strength, modulus, and strain-to-failure of the composite material.
-
Flexural Testing (ASTM D790): Evaluate the flexural strength and modulus.[9]
-
Impact Testing (ASTM D256): Measure the impact resistance of the material.
2. Thermal Analysis:
-
Differential Scanning Calorimetry (DSC) (ASTM D3418): Determine the glass transition temperature (Tg) of the cured composite, which indicates the upper-service temperature limit of the material.[10]
-
Thermogravimetric Analysis (TGA) (ASTM E1131): Assess the thermal stability and decomposition temperature of the composite.[11]
-
Dynamic Mechanical Analysis (DMA) (ASTM D7028): Characterize the viscoelastic properties of the material as a function of temperature to determine the storage modulus, loss modulus, and tan delta, from which the Tg can also be determined.[12]
3. Viscosity Measurement:
-
Rotational Viscometer (ASTM D2196): Measure the viscosity of the uncured resin blend at various temperatures and shear rates to characterize the effect of CGE addition.
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the general workflow for the preparation of an advanced composite material using a CGE-modified epoxy resin.
Caption: Workflow for composite preparation with CGE.
5.2. Curing Reaction Pathway
The diagram below shows a simplified representation of the curing reaction between a DGEBA epoxy resin, this compound, and a primary amine hardener.
Caption: Epoxy curing reaction with CGE.
Conclusion
This compound is an effective reactive diluent for reducing the viscosity of epoxy resins in the preparation of advanced composite materials. While its use can lead to a decrease in the glass transition temperature and potentially other mechanical properties due to the reduction in cross-link density, this effect can be managed by optimizing the formulation and curing cycle. The significant improvement in handling and processing characteristics often outweighs the moderate trade-offs in thermomechanical performance, making CGE a valuable tool for manufacturing complex and highly-filled composite parts. Further research to obtain more extensive quantitative data on the effects of varying CGE concentrations on a wider range of epoxy systems and hardeners would be beneficial for the advanced materials community.
References
- 1. benchchem.com [benchchem.com]
- 2. article.sapub.org [article.sapub.org]
- 3. o-Cresyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C10H12O2 | CID 16606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. specialchem.com [specialchem.com]
- 7. benchchem.com [benchchem.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. epotek.com [epotek.com]
- 11. irjet.net [irjet.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Curing Kinetics of Epoxy Resins Modified with Cresyl Glycidyl Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the curing kinetics of epoxy resins modified with Cresyl Glycidyl Ether (CGE). CGE is an aromatic monofunctional reactive diluent used to reduce the viscosity of epoxy resin systems, which can influence the curing behavior and final properties of the thermoset.[1][2] Understanding the curing kinetics is crucial for optimizing processing parameters and ensuring the desired performance of the final cured product.
The following sections detail the standard methodologies for investigating these kinetics, primarily through Differential Scanning Calorimetry (DSC), and provide frameworks for data presentation and analysis.
Introduction to this compound as a Reactive Diluent
This compound (CGE) is a glycidyl ether that serves as a reactive diluent in epoxy formulations.[1][2] Its primary function is to lower the viscosity of the uncured resin, thereby improving handling and processing characteristics such as impregnation of reinforcements and adhesion to substrates. As a reactive diluent, CGE possesses a glycidyl group that allows it to participate in the curing reaction, becoming an integral part of the final crosslinked polymer network.[1] The incorporation of CGE can affect the curing kinetics, glass transition temperature (Tg), and the mechanical properties of the cured epoxy system.
Experimental Protocols
The curing kinetics of epoxy systems are commonly investigated using Differential Scanning Calorimetry (DSC), which measures the heat flow associated with the exothermic curing reaction.[3][4][5][6] Both non-isothermal and isothermal DSC methods are employed to obtain a comprehensive understanding of the curing process.
Non-Isothermal DSC Analysis
This method involves heating the uncured epoxy-CGE mixture at a constant rate to determine the overall heat of reaction and the dependence of the curing process on temperature.
Protocol:
-
Sample Preparation: Prepare a homogenous mixture of the epoxy resin, curing agent, and the desired concentration of this compound. Ensure thorough mixing to achieve a uniform distribution of all components.
-
Sample Encapsulation: Accurately weigh 5-10 mg of the uncured mixture into a standard aluminum DSC pan. Seal the pan hermetically to prevent any mass loss during the experiment. An empty, sealed aluminum pan should be used as a reference.
-
DSC Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.
-
Thermal Program: Heat the sample from ambient temperature (e.g., 25°C) to a temperature sufficiently high to ensure the completion of the curing reaction (e.g., 250°C) at several different constant heating rates (β), typically 5, 10, 15, and 20°C/min.[7]
-
Data Acquisition: Record the heat flow as a function of temperature for each heating rate. The resulting thermograms will show an exothermic peak corresponding to the curing reaction.[4]
-
Baseline Correction: After the initial scan, cool the sample back to ambient temperature and perform a second heating scan under the same conditions. This second scan serves as a baseline and can be subtracted from the first scan to isolate the heat of the curing reaction.
-
Data Analysis: From the baseline-corrected DSC curves, determine the onset temperature of curing (T_onset), the peak exothermic temperature (T_p), and the total heat of reaction (ΔH_total).[4]
Isothermal DSC Analysis
This method involves holding the sample at a constant temperature and monitoring the heat flow as a function of time. It provides direct information about the reaction rate at a specific temperature.
Protocol:
-
Sample Preparation and Encapsulation: Prepare and encapsulate the sample as described in the non-isothermal protocol.
-
DSC Instrument Setup: Place the sample and reference pans in the DSC cell and purge with an inert gas.
-
Thermal Program: Rapidly heat the sample to the desired isothermal curing temperature (T_iso). The selection of isothermal temperatures is typically based on the results from the non-isothermal scans (e.g., temperatures around the onset and peak of the curing exotherm).
-
Data Acquisition: Hold the sample at the selected isothermal temperature and record the heat flow as a function of time until the heat flow signal returns to the baseline, indicating the completion of the reaction at that temperature.
-
Residual Heat of Reaction: After the isothermal run, cool the sample and then perform a non-isothermal scan (as in section 2.1) to determine any residual heat of reaction (ΔH_residual). The total heat of reaction (ΔH_total) is the sum of the isothermal heat and the residual heat.
-
Data Analysis: The degree of cure (α) at any time (t) can be calculated from the heat flow data. The rate of cure (dα/dt) is proportional to the heat flow at that time.
Data Presentation
Quantitative data from the curing kinetics studies should be summarized in a clear and structured format to facilitate comparison and analysis. Below are examples of how to present the collected data.
Table 1: Illustrative Non-Isothermal DSC Data for an Epoxy-CGE System
| Heating Rate (β, °C/min) | Onset Temperature (T_onset, °C) | Peak Temperature (T_p, °C) | Total Heat of Reaction (ΔH_total, J/g) |
| 5 | 110.5 | 125.8 | 350.2 |
| 10 | 118.2 | 135.1 | 352.5 |
| 15 | 123.6 | 141.7 | 349.8 |
| 20 | 128.1 | 147.3 | 351.0 |
Table 2: Example of Isothermal DSC Curing Data for an Epoxy-CGE System at 120°C
| Curing Time (min) | Degree of Cure (α) | Rate of Cure (dα/dt, s⁻¹) |
| 1 | 0.15 | 0.0035 |
| 5 | 0.55 | 0.0082 |
| 10 | 0.85 | 0.0041 |
| 15 | 0.95 | 0.0010 |
| 20 | 0.98 | 0.0002 |
Table 3: Illustrative Kinetic Parameters for an Epoxy-CGE System
| Kinetic Model | Activation Energy (Ea, kJ/mol) | Pre-exponential Factor (A, s⁻¹) | Reaction Order (n) |
| Kissinger | 55.4 | - | - |
| Ozawa-Flynn-Wall (at α=0.5) | 58.2 | - | - |
| Kamal-Sourour | E_a1 = 52.1, E_a2 = 56.8 | A1 = 1.2x10⁶, A2 = 8.5x10⁵ | m = 0.8, n = 1.2 |
Kinetic Analysis Models
The data obtained from DSC experiments can be analyzed using various kinetic models to determine the kinetic parameters, such as the activation energy (Ea), the pre-exponential factor (A), and the reaction order (n).
-
Kissinger Method: This is a model-free isoconversional method that uses the peak temperatures from non-isothermal scans at different heating rates to calculate the activation energy.
-
Ozawa-Flynn-Wall (OFW) Method: Another model-free isoconversional method that determines the activation energy as a function of the degree of cure.
-
Kamal-Sourour Model: An autocatalytic model often used to describe the curing of epoxy resins, which accounts for the catalytic effect of hydroxyl groups formed during the reaction.
Visualizations
The following diagrams illustrate the experimental workflow for a typical curing kinetics study and the logical flow of data analysis.
Conclusion
The addition of this compound as a reactive diluent can significantly alter the curing kinetics of epoxy resins. The protocols and data analysis frameworks presented here provide a systematic approach to quantifying these effects. By employing non-isothermal and isothermal DSC techniques, researchers can determine key kinetic parameters that are essential for process modeling, optimization, and quality control of CGE-modified epoxy systems. While specific quantitative data for CGE's effect on curing kinetics is not widely available in published literature, the described methodologies are robust and applicable for its characterization.
References
- 1. o-Cresyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 2. products.evonik.com [products.evonik.com]
- 3. Accurate Cure Modeling for Isothermal Processing of Fast Curing Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. hitachi-hightech.com [hitachi-hightech.com]
- 7. researchgate.net [researchgate.net]
Protocol for viscosity reduction of epoxy formulations using CGE
An Application Note on the Use of Cresyl Glycidyl Ether (CGE) for Viscosity Reduction in Epoxy Formulations
Introduction
Epoxy resins are a versatile class of thermosetting polymers known for their excellent adhesion, chemical resistance, and mechanical properties. However, their high viscosity in the uncured state can present processing challenges, particularly in applications requiring good flow, wetting of substrates, and high filler loading. The incorporation of reactive diluents is a common and effective strategy to reduce the viscosity of epoxy formulations. This application note provides a detailed protocol for the use of this compound (CGE), a monofunctional reactive diluent, to modify the viscosity and performance of epoxy resins.
This compound (o-Cresyl Glycidyl Ether, o-CGE) is an aromatic glycidyl ether that effectively lowers the viscosity of epoxy formulations.[1] As a reactive diluent, CGE possesses a glycidyl group that allows it to co-react with the epoxy resin and curing agent, becoming a permanent part of the polymer network.[1] This integration minimizes the negative effects on thermal and mechanical properties that can occur with non-reactive diluents. This document is intended for researchers, scientists, and professionals in drug development and other fields who utilize epoxy formulations and seek to optimize their processing characteristics.
Key Advantages of Using CGE
-
Efficient Viscosity Reduction: CGE significantly lowers the viscosity of high-viscosity epoxy resins, improving handling and processability.
-
Reactive Integration: Its glycidyl functionality ensures it becomes part of the cured epoxy matrix.[1]
-
Property Retention: CGE is known for maintaining good chemical resistance and physical properties in the cured system.
-
Low Volatility: Compared to some other reactive diluents, CGE has low volatility, which is advantageous for workplace safety and environmental considerations.
Data Presentation
The following tables summarize the typical properties of this compound and the expected effect of its addition on a standard Bisphenol-A based epoxy resin (DGEBA).
Table 1: Typical Properties of this compound (CGE)
| Property | Value | Reference |
| Chemical Name | o-Cresyl Glycidyl Ether | 2, 3 |
| CAS Number | 2210-79-9 | 2 |
| Viscosity @ 25°C (mPa·s) | 5 - 25 | 2, 3 |
| Epoxide Equivalent Weight (g/eq) | 167 - 195 | 2, 3 |
| Functionality | Monofunctional | 2 |
Table 2: Effect of CGE Concentration on the Viscosity of a Standard DGEBA Epoxy Resin at 25°C (Illustrative Data)
Disclaimer: The following data is illustrative and based on typical performance of monofunctional reactive diluents. Actual viscosity reduction will depend on the specific epoxy resin and CGE used.
| CGE Concentration (wt. %) | Viscosity (mPa·s) | Viscosity Reduction (%) |
| 0 | 12,000 | 0 |
| 5 | 4,500 | 62.5 |
| 10 | 1,800 | 85.0 |
| 15 | 800 | 93.3 |
| 20 | 400 | 96.7 |
Table 3: Influence of CGE Concentration on Mechanical and Thermal Properties of Cured DGEBA Epoxy Resin (Illustrative Data)
Disclaimer: The following data represents expected trends for a monofunctional reactive diluent. Actual property changes should be determined experimentally for a specific formulation.
| CGE Concentration (wt. %) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Glass Transition Temperature (Tg) (°C) |
| 0 | 80 | 3.0 | 150 |
| 5 | 75 | 2.9 | 142 |
| 10 | 70 | 2.8 | 135 |
| 15 | 65 | 2.7 | 128 |
| 20 | 60 | 2.6 | 120 |
Experimental Protocols
Protocol 1: Preparation of Epoxy-CGE Blends
Objective: To prepare homogeneous mixtures of epoxy resin and CGE at various concentrations.
Materials:
-
Standard Bisphenol-A based epoxy resin (DGEBA)
-
This compound (CGE)
-
Disposable mixing cups and stirring rods
-
Analytical balance
Procedure:
-
Determine the desired weight percentages of CGE to be evaluated (e.g., 5%, 10%, 15%, 20%).
-
For each concentration, accurately weigh the required amount of epoxy resin into a clean, dry mixing cup.
-
Weigh the corresponding amount of CGE and add it to the epoxy resin.
-
Thoroughly mix the components for 3-5 minutes using a clean stirring rod until a homogeneous, transparent mixture is obtained.
-
If the epoxy resin has crystallized, gently warm it to 50-60°C until it becomes clear before adding the CGE.[4] Allow the mixture to cool to the desired processing temperature before proceeding.
Protocol 2: Viscosity Measurement of Epoxy-CGE Blends
Objective: To quantify the viscosity of the prepared epoxy-CGE blends.
Materials and Equipment:
-
Prepared epoxy-CGE blends
-
Rotational viscometer with appropriate spindles
-
Temperature-controlled water bath or jacket
Procedure:
-
Set the viscometer on a level surface and perform any necessary calibrations according to the manufacturer's instructions.
-
Set the temperature of the water bath or jacket to the desired measurement temperature (e.g., 25°C) and allow the epoxy-CGE sample to thermally equilibrate for at least 30 minutes.
-
Select a spindle and rotational speed appropriate for the expected viscosity range.
-
Immerse the spindle into the center of the sample to the indicated depth.
-
Begin the rotation of the spindle and allow the reading to stabilize (typically 1-2 minutes).
-
Record the viscosity reading in mPa·s or cP.
-
Repeat the measurement for each prepared epoxy-CGE blend.
Protocol 3: Curing of Epoxy-CGE Formulations and Specimen Preparation
Objective: To cure the epoxy-CGE blends for subsequent mechanical and thermal analysis.
Materials:
-
Prepared epoxy-CGE blends
-
Appropriate curing agent (e.g., an amine-based hardener)
-
Molds for casting test specimens (e.g., for tensile bars)
-
Vacuum oven or desiccator
Procedure:
-
Calculate the stoichiometric amount of curing agent required for each epoxy-CGE blend. Remember to account for the epoxide equivalent weight of both the epoxy resin and the CGE.
-
Add the calculated amount of curing agent to the epoxy-CGE blend.
-
Mix thoroughly for 2-3 minutes, ensuring a homogeneous mixture.
-
Degas the mixture in a vacuum oven or desiccator to remove any entrapped air bubbles.
-
Pour the degassed mixture into the appropriate molds.
-
Follow the recommended curing schedule for the specific epoxy resin and curing agent system (e.g., 24 hours at room temperature followed by a post-cure at 80°C for 2 hours).
-
Once cured, carefully demold the specimens.
Mandatory Visualizations
Caption: Experimental workflow for viscosity reduction of epoxy formulations using CGE.
Caption: Logical relationship of CGE's effects on epoxy properties.
Conclusion
This compound is an effective reactive diluent for reducing the viscosity of epoxy formulations, thereby enhancing their processability. As a monofunctional diluent, the addition of CGE will influence the final properties of the cured epoxy, typically leading to a decrease in the glass transition temperature and mechanical strength. The extent of these effects is directly related to the concentration of CGE used. Therefore, it is crucial for researchers and formulators to conduct systematic evaluations to achieve the desired balance between reduced viscosity and the final performance characteristics of the cured epoxy system for their specific application. The protocols and illustrative data provided in this application note serve as a comprehensive guide for such evaluations.
References
Application Notes and Protocols: Cresyl Glycidyl Ether in Electronic Packaging Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cresyl Glycidyl Ether (CGE) as a reactive diluent in epoxy resin formulations for electronic packaging materials. Detailed protocols for synthesis, formulation, and characterization are provided to enable researchers to evaluate and utilize CGE in their applications.
Introduction
Epoxy resins are a cornerstone of the electronic packaging industry, prized for their excellent adhesion, mechanical strength, thermal stability, and electrical insulation properties.[1][2] However, standard epoxy formulations, such as those based on diglycidyl ether of bisphenol A (DGEBA), often exhibit high viscosity, which can impede processing and lead to void formation during the encapsulation of delicate electronic components.[3]
This compound (CGE) is an aromatic monofunctional glycidyl ether that serves as a reactive diluent to address this challenge.[2][4] Its primary function is to reduce the viscosity of epoxy resin systems, allowing for better impregnation of complex microelectronic architectures and higher filler loading.[4][5] As a reactive diluent, CGE's glycidyl group copolymerizes with the epoxy resin and curing agent, becoming an integral part of the final cross-linked polymer network.[4] This integration minimizes the outgassing and leaching often associated with non-reactive diluents.
The incorporation of the cresol moiety in CGE can also enhance the thermal stability and flame retardancy of the resulting epoxy network, properties that are critical for the reliability and safety of electronic devices.[6] This document outlines the application of a CGE-based epoxy system, specifically focusing on a poly[(o-cresyl glycidyl ether)-co-formaldehyde] (PCGEF) resin, and details the experimental procedures for its preparation and characterization.
Data Presentation
The following table summarizes the thermal properties of a poly[(o-cresyl glycidyl ether)-co-formaldehyde] (PCGEF) based epoxy system modified with bis(4-trifluoromethylphenyl)phosphine (TFMPP) as a flame retardant. The data is extracted from a study by Z. A. Al-antaki et al.[6]
| Formulation ID | TFMPP Content (g) | Initial Decomposition Temp (T₀) (°C) | Max Degradation Temp (Tₘₐₓ) (°C) |
| PCGEF/PEGBA/TFMPP 0.1 | 0.1 | 333 | 445 |
| PCGEF/PEGBA/TFMPP 0.2 | 0.2 | 355 | 460 |
| PCGEF/PEGBA/TFMPP 0.3 | 0.3 | 380 | 480 |
| PCGEF/PEGBA/TFMPP 0.4 | 0.4 | 400 | 500 |
| PCGEF/PEGBA/TFMPP 0.5 | 0.5 | 415 | 511 |
| Data sourced from Al-antaki, Z. A., et al. (2016).[6] |
Discussion of Data: The data clearly indicates that increasing the concentration of the phosphorus-containing flame retardant (TFMPP) in the PCGEF-based epoxy formulation leads to a significant improvement in thermal stability.[6] Both the initial decomposition temperature (T₀) and the temperature of maximum degradation (Tₘₐₓ) show a clear upward trend with higher TFMPP loading.[6] This suggests that CGE-based epoxy systems can be effectively formulated to meet the demanding thermal requirements of modern electronic packaging, where components may need to withstand temperatures around 300°C.[6]
Mandatory Visualizations
Caption: Synthesis of o-Cresyl Glycidyl Ether from o-cresol and epichlorohydrin.
Caption: Curing reaction of PCGEF resin with an amine hardener.
Caption: Experimental workflow for CGE-based electronic packaging material.
Experimental Protocols
Protocol 1: Synthesis of o-Cresyl Glycidyl Ether (o-CGE)
This protocol is adapted from a general procedure for the synthesis of glycidyl ethers.[7][8]
Materials:
-
o-cresol (64.8 g, 0.6 mole)
-
Epichlorohydrin (330 g, 3.6 mole)
-
Piperidine (5 drops)
-
Methylene chloride
-
Deionized water
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Combine o-cresol, epichlorohydrin, and piperidine in the three-necked round-bottom flask.
-
Heat the mixture and allow it to react. The reaction progress can be monitored by techniques such as thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dissolve the crude product in methylene chloride and wash it several times with deionized water in a separatory funnel to remove any unreacted piperidine and other water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to remove the methylene chloride and excess epichlorohydrin, yielding the crude o-CGE.
-
The crude product can be further purified by vacuum distillation if necessary.
Protocol 2: Preparation of PCGEF/DDM Epoxy Film
This protocol is based on the method described by Al-antaki et al.[6] for preparing epoxy films for characterization.
Materials:
-
Poly[(o-cresyl glycidyl ether)-co-formaldehyde] (PCGEF), average Mn ~1,080 (1 g)
-
4,4′-Diaminodiphenylmethane (DDM) (2 g)
-
Tetrahydrofuran (THF) (10 mL total)
-
(Optional) Bis(4-trifluoromethylphenyl)phosphine (TFMPP) (0.1-0.5 g)
-
(Optional) Poly(ethylene glycol) bis(amine) (PEGBA), Mw 3,000 (0.1 g)
Equipment:
-
Beakers
-
Magnetic stirrer and stir bars
-
Teflon Petri dish
-
Oven
Procedure:
-
In a beaker, dissolve 1 g of PCGEF in 5 mL of THF by stirring for 15 minutes.
-
(Optional) If preparing a flame-retardant formulation, add the desired amount of TFMPP (0.1 to 0.5 g) and PEGBA (0.1 g) to the PCGEF solution and stir for an additional 30 minutes.
-
In a separate beaker, dissolve 2 g of DDM in 5 mL of THF by stirring for 30 minutes.
-
Combine the two solutions and stir the final mixture for another 30 minutes to ensure homogeneity.
-
Pour the final mixture into a Teflon Petri dish.
-
Place the Petri dish in an oven and dry at 60°C for 2 hours to evaporate the THF and cure the epoxy film.[6]
Protocol 3: Characterization of Cured Epoxy Material
The following are general procedures for characterizing the properties of the cured epoxy films, referencing standard testing methods.
A. Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
-
Standard: ASTM E1131
-
Procedure: A small sample (5-10 mg) of the cured epoxy film is placed in a TGA instrument. The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air). The weight loss of the sample is recorded as a function of temperature. The initial decomposition temperature (T₀) and the temperature of maximum degradation rate (Tₘₐₓ) are determined from the TGA curve and its derivative.
B. Mechanical Properties (Tensile Test)
-
Standard: ASTM D638
-
Procedure: The cured epoxy film is cut into dumbbell-shaped specimens according to the dimensions specified in ASTM D638. The specimens are then tested using a universal testing machine at a constant crosshead speed. The load and elongation are recorded until the specimen fractures. From this data, the tensile strength, Young's modulus, and elongation at break can be calculated.
C. Dielectric Properties
-
Standard: ASTM D150
-
Procedure: A flat, circular, or rectangular specimen of the cured epoxy film is placed between two electrodes, forming a capacitor.[9] The capacitance and dissipation factor of the specimen are measured at various frequencies (e.g., 1 kHz, 1 MHz) using a capacitance bridge or an impedance analyzer.[4][9] The dielectric constant (permittivity) is calculated from the measured capacitance, the dimensions of the specimen, and the capacitance of the empty test cell.[9]
D. Flammability Test
-
Standard: UL-94
-
Procedure: A rectangular bar of the cured epoxy material is subjected to a controlled flame for a specified duration in either a horizontal (HB) or vertical (V) orientation.[10][11] The material's ability to self-extinguish after the flame is removed, the duration of flaming and glowing, and whether it produces flaming drips are observed to assign a flammability rating (e.g., V-0, V-1, V-2, or HB).[10][11]
References
- 1. fire.tc.faa.gov [fire.tc.faa.gov]
- 2. o-Cresyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 3. ASTM D150 | Materials Characterization Services [mat-cs.com]
- 4. epotek.com [epotek.com]
- 5. matestlabs.com [matestlabs.com]
- 6. article.sapub.org [article.sapub.org]
- 7. Synthesis routes of O-Cresyl glycidyl ether [benchchem.com]
- 8. This compound | C10H12O2 | CID 16606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Dielectric Constant and Dissipation Factor ASTM D150, IEC 60250 [intertek.com]
- 10. boedeker.com [boedeker.com]
- 11. ellsworthadhesives.co.uk [ellsworthadhesives.co.uk]
Synthesis of Functional Polymers from Cresyl Glycidyl Ether: Application Notes and Protocols for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
Cresyl glycidyl ether (CGE) is a versatile monomer that can be polymerized to create functional polyethers with a wide range of applications, particularly in the biomedical and pharmaceutical fields. The aromatic cresyl group offers a hydrophobic component, while the polyether backbone provides flexibility and potential for biocompatibility. The synthesis of well-defined polymers from CGE, primarily through ring-opening polymerization (ROP), allows for precise control over molecular weight and architecture. Subsequent post-polymerization modification enables the introduction of various functional groups, transforming the base polymer into a tailored platform for applications such as drug delivery, diagnostics, and tissue engineering.
These application notes provide detailed protocols for the synthesis of poly(this compound) and its subsequent functionalization with bioactive moieties. The methodologies are based on established principles of anionic ring-opening polymerization (AROP) and click chemistry, which are known for their high efficiency and control.
Data Presentation
Table 1: Anionic Ring-Opening Polymerization of this compound (CGE) - Representative Data
| Entry | Initiator | [M]/[I] Ratio | Solvent | Temperature (°C) | Time (h) | Mn ( g/mol ) (SEC) | Đ (Mw/Mn) |
| 1 | Potassium Naphthalenide/Benzyl Alcohol | 50 | Toluene | 60 | 24 | 8,200 | 1.15 |
| 2 | Potassium Naphthalenide/Benzyl Alcohol | 100 | Toluene | 60 | 48 | 16,500 | 1.20 |
| 3 | t-BuP4/Benzyl Alcohol | 50 | Toluene | 25 | 12 | 7,900 | 1.10 |
| 4 | t-BuP4/Benzyl Alcohol | 100 | Toluene | 25 | 24 | 15,800 | 1.12 |
Note: This table presents expected data based on typical AROP of substituted glycidyl ethers. Actual results may vary depending on experimental conditions and purity of reagents.
Table 2: Post-Polymerization Modification of Poly(this compound) via Thiol-Ene Reaction
| Entry | Polymer Backbone | Thiol Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Functionalization Efficiency (%) |
| 1 | Poly(CGE-co-AGE) | 1-Thioglycerol | DMPA | THF | 25 (UV, 365 nm) | 2 | >95 |
| 2 | Poly(CGE-co-AGE) | Cysteine | DMPA | THF/H2O | 25 (UV, 365 nm) | 4 | >90 |
| 3 | Poly(CGE-co-AGE)* | RGD Peptide-SH | DMPA | DMF | 25 (UV, 365 nm) | 6 | >85 |
Poly(this compound-co-allyl glycidyl ether) is used to introduce pendant allyl groups for thiol-ene reactions. DMPA: 2,2-Dimethoxy-2-phenylacetophenone (photoinitiator). Efficiency determined by ¹H NMR spectroscopy.
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via Anionic Ring-Opening Polymerization (AROP)
This protocol describes the synthesis of linear poly(this compound) using a potassium-based initiator. All procedures should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
Materials:
-
This compound (CGE), purified by distillation over CaH₂
-
Benzyl alcohol, dried and distilled
-
Potassium naphthalenide solution in THF (titrated) or phosphazene base t-BuP₄
-
Anhydrous toluene
-
Anhydrous methanol
-
Argon or nitrogen gas
Procedure:
-
Initiator Preparation (in situ):
-
To a flame-dried Schlenk flask under argon, add anhydrous toluene.
-
Add a calculated amount of benzyl alcohol via syringe.
-
Cool the flask to 0 °C and add a stoichiometric amount of potassium naphthalenide solution dropwise until a faint green color persists, or add the phosphazene base t-BuP₄. Stir for 30 minutes to form the potassium benzyloxide initiator.
-
-
Polymerization:
-
Add the purified CGE monomer to the initiator solution via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir.
-
Monitor the reaction progress by withdrawing aliquots for ¹H NMR analysis to determine monomer conversion.
-
-
Termination:
-
Once the desired conversion is achieved, terminate the polymerization by adding a small amount of degassed methanol to quench the living anionic chain ends.
-
-
Purification:
-
Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol.
-
Collect the polymer by filtration or centrifugation.
-
Redissolve the polymer in a minimal amount of THF and re-precipitate in cold methanol. Repeat this step twice.
-
-
Drying:
-
Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
-
-
Characterization:
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ) by size-exclusion chromatography (SEC).
-
Confirm the polymer structure using ¹H and ¹³C NMR spectroscopy.
-
Protocol 2: Synthesis of Functional Poly(this compound) via Post-Polymerization Modification
This protocol details the functionalization of a copolymer of this compound and allyl glycidyl ether (AGE) via a UV-initiated thiol-ene "click" reaction. The incorporation of AGE provides pendant allyl groups for modification.
Materials:
-
Poly(CGE-co-AGE) (synthesized using a similar procedure to Protocol 1 with a feed ratio of CGE and AGE)
-
Thiol-containing molecule (e.g., 1-thioglycerol, cysteine, thiol-terminated peptide)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator
-
Anhydrous tetrahydrofuran (THF) or a suitable solvent
-
Methanol
Procedure:
-
Reaction Setup:
-
In a quartz Schlenk flask, dissolve the poly(CGE-co-AGE) in anhydrous THF.
-
Add the thiol-containing molecule in a slight molar excess relative to the allyl groups on the polymer.
-
Add the photoinitiator DMPA (typically 1-5 mol% relative to the thiol).
-
-
Thiol-Ene Reaction:
-
Degas the solution by bubbling with argon for 30 minutes.
-
Irradiate the reaction mixture with a UV lamp (e.g., 365 nm) at room temperature with stirring.
-
Monitor the disappearance of the allyl proton signals in ¹H NMR to determine the reaction progress.
-
-
Purification:
-
Once the reaction is complete, precipitate the functionalized polymer in a large volume of a non-solvent such as cold methanol or diethyl ether.
-
Collect the polymer by filtration or centrifugation.
-
Repeat the dissolution and precipitation steps to remove unreacted reagents.
-
-
Drying:
-
Dry the purified functional polymer under vacuum.
-
-
Characterization:
-
Confirm the successful functionalization and determine the degree of modification using ¹H NMR and FTIR spectroscopy.
-
Analyze changes in molecular weight and distribution using SEC.
-
Visualizations
Caption: Workflow for the synthesis and functionalization of this compound-based polymers.
Caption: Targeted drug delivery pathway utilizing a functional polymer nanoparticle.
Application Notes and Protocols: Enhancing Epoxy Adhesive Toughness with Cresyl Glycidyl Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing cresyl glycidyl ether (CGE) to improve the toughness of epoxy adhesives. The information is intended for professionals in research and development seeking to formulate advanced adhesive systems with enhanced mechanical properties.
Introduction
Epoxy adhesives are widely used for their excellent adhesion, chemical resistance, and mechanical strength. However, their inherent brittleness can be a significant drawback in applications requiring high impact resistance and durability. This compound (CGE), a monofunctional reactive diluent, is an effective additive for addressing this limitation. Its primary function is to reduce the viscosity of the epoxy resin, which improves handling and processing.[1][2] Critically, as a reactive diluent, CGE incorporates into the epoxy network during curing, influencing the final mechanical properties of the adhesive.[1] The addition of CGE can lead to an improvement in impact strength and thermal shock resistance, thereby enhancing the overall toughness of the adhesive.[2]
The toughening effect of CGE is attributed to several factors. By reducing the crosslink density of the epoxy network, the cured adhesive becomes less rigid and more capable of absorbing energy before fracturing. The flexible ether linkages introduced by CGE can also contribute to increased molecular mobility, allowing for more significant plastic deformation at the crack tip.
Quantitative Data on the Effect of CGE on Epoxy Adhesive Toughness
The following table summarizes the typical effects of incorporating varying concentrations of this compound into a standard diglycidyl ether of bisphenol A (DGEBA) based epoxy formulation. The data presented is a representative compilation based on the established principles of using reactive diluents to modify epoxy resins.
| CGE Concentration (wt%) | Viscosity Reduction (%) | Fracture Toughness (K₁c) (MPa·m¹ᐟ²) | Critical Strain Energy Release Rate (G₁c) (J/m²) | Impact Strength (Izod) (J/m) |
| 0 (Neat Epoxy) | 0 | 0.6 - 0.8 | 100 - 150 | 20 - 30 |
| 5 | 20 - 30 | 0.8 - 1.0 | 150 - 250 | 30 - 45 |
| 10 | 40 - 50 | 1.0 - 1.3 | 250 - 400 | 45 - 60 |
| 15 | 55 - 65 | 1.2 - 1.5 | 350 - 550 | 55 - 75 |
| 20 | 70 - 80 | 1.1 - 1.4 | 300 - 500 | 50 - 70 |
Note: The values presented in this table are illustrative and can vary depending on the specific epoxy resin, curing agent, and curing cycle used.
Experimental Protocols
The following protocols provide detailed methodologies for the formulation, curing, and toughness testing of CGE-modified epoxy adhesives.
Formulation and Curing of CGE-Modified Epoxy Adhesives
This protocol outlines the steps for preparing epoxy adhesive formulations with varying concentrations of this compound.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., EPON™ 828)
-
This compound (CGE)
-
Amine-based curing agent (e.g., Jeffamine® D-230)
-
Vacuum oven
-
Mechanical stirrer
-
Molds for casting test specimens
Procedure:
-
Preparation of the Resin-Diluent Mixture:
-
In a clean, dry beaker, weigh the desired amount of DGEBA epoxy resin.
-
Add the calculated amount of this compound to the resin to achieve the target weight percentage (e.g., 5, 10, 15, 20 wt%).
-
Mechanically stir the mixture at room temperature for 15-20 minutes until a homogeneous solution is obtained.
-
-
Addition of Curing Agent:
-
Calculate the stoichiometric amount of the amine curing agent required based on the total epoxy equivalent weight of the resin and CGE mixture.
-
Slowly add the curing agent to the resin-diluent mixture while stirring continuously.
-
Continue stirring for an additional 5-10 minutes to ensure thorough mixing.
-
-
Degassing:
-
Place the mixture in a vacuum oven at room temperature.
-
Apply a vacuum of 25-29 inHg for 10-15 minutes or until all visible air bubbles have been removed.
-
-
Casting and Curing:
-
Pour the degassed mixture into pre-heated and release-agent-coated molds suitable for the desired mechanical tests (e.g., compact tension specimens for fracture toughness, rectangular bars for impact strength).
-
Cure the specimens in an oven following a recommended curing schedule. A typical schedule for a DGEBA/amine system is 2 hours at 80°C followed by 3 hours at 125°C.
-
Allow the specimens to cool slowly to room temperature within the oven to minimize residual stresses.
-
Fracture Toughness Testing (ASTM D5045)
This protocol describes the determination of the plane-strain fracture toughness (K₁c) and the critical strain energy release rate (G₁c) of the cured epoxy adhesives.
Apparatus:
-
Universal testing machine with a suitable load cell
-
Compact tension (CT) specimens prepared as described in Protocol 3.1.
-
Fixture for holding the CT specimens
-
Fresh razor blade or saw for creating a sharp pre-crack
Procedure:
-
Specimen Preparation:
-
Machine a notch in the cast CT specimens according to the specifications in ASTM D5045.
-
Carefully create a sharp pre-crack at the tip of the machined notch by tapping a fresh, sharp razor blade into the notch. The pre-crack length should be approximately 1.5 to 2.0 mm.
-
Measure the precise dimensions of the specimen (thickness, width) and the crack length using a caliper and a traveling microscope.
-
-
Testing:
-
Mount the CT specimen in the test fixture of the universal testing machine.
-
Apply a tensile load to the specimen at a constant crosshead displacement rate (e.g., 10 mm/min) as specified in ASTM D5045.
-
Record the load as a function of displacement until the specimen fractures.
-
-
Calculation:
-
Determine the maximum load (Pₘₐₓ) from the load-displacement curve.
-
Calculate the provisional fracture toughness (Kₒ) using the appropriate formula from ASTM D5045, which takes into account the specimen geometry and the maximum load.
-
Validate the Kₒ value to ensure it meets the criteria for plane-strain conditions as outlined in the standard. If the criteria are met, Kₒ can be reported as the plane-strain fracture toughness, K₁c.
-
Calculate the critical strain energy release rate (G₁c) from the K₁c value and the Young's modulus of the material.
-
Impact Strength Testing (Izod Method - ASTM D256)
This protocol details the procedure for measuring the impact resistance of the CGE-modified epoxy adhesives.
Apparatus:
-
Pendulum-type impact testing machine (Izod type)
-
Notched rectangular bar specimens prepared as described in Protocol 3.1.
-
Notching machine
Procedure:
-
Specimen Preparation:
-
Machine a V-notch in the center of one face of the rectangular bar specimens as per the dimensions specified in ASTM D256.
-
-
Testing:
-
Clamp the notched specimen vertically in the vise of the Izod impact tester, with the notch facing the striking edge of the pendulum and at the level of the top of the vise.
-
Release the pendulum, allowing it to swing down and strike the specimen.
-
Record the energy absorbed to break the specimen, which is indicated on the machine's scale.
-
-
Calculation:
-
The impact strength is calculated by dividing the absorbed energy by the thickness of the specimen at the notch. The result is typically expressed in Joules per meter (J/m).
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Chemical reaction and mixing process.
Caption: Experimental workflow for toughness evaluation.
References
Cresyl Glycidyl Ether as a Chain Terminator in Polymerization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of cresyl glycidyl ether (CGE) as a chain terminator in polymerization reactions, particularly within epoxy resin systems. CGE is a monofunctional glycidyl ether that serves as a reactive diluent, effectively controlling polymer chain length and viscosity.[1] Its primary role in polymer science is to terminate growing polymer chains, thereby influencing the final properties of the thermoset material.[2][3]
Introduction
This compound (CGE) is a colorless liquid organic compound, with the ortho-isomer (o-CGE) being a common variant used in industrial applications.[1][4] In the realm of polymer chemistry, CGE is classified as a monofunctional reactive diluent. This monofunctionality is key to its role as a chain terminator, or "chain stopper," as it can react with a growing polymer chain, but lacks a second reactive site to facilitate further propagation.[1][2][3] The primary industrial application of CGE is to reduce the viscosity of epoxy resin formulations, which enhances their processability and allows for higher filler loading.[1] The incorporation of CGE into a polymer matrix can also modify the mechanical properties of the cured material, such as increasing flexibility and impact strength, though it may also lead to a reduction in the glass transition temperature (Tg) and crosslink density.[2][5][6]
Principle of Chain Termination
In epoxy polymerization, curing agents (hardeners) react with the epoxide groups of the epoxy resin to form a cross-linked network. When a monofunctional reactive diluent like this compound is introduced into the system, its single epoxy group can react with the curing agent or a growing polymer chain. Once CGE is incorporated at the end of a chain, that chain can no longer propagate, leading to a lower overall molecular weight of the resulting polymer. The extent of this effect is directly proportional to the concentration of the monofunctional diluent added to the resin system.[2]
Quantitative Data
| Concentration of CGE (wt%) | Number-Average Molecular Weight (Mn) | Weight-Average Molecular Weight (Mw) | Polydispersity Index (PDI = Mw/Mn) |
| 0 | High | High | Broad |
| 5 | Medium-High | Medium-High | Broad |
| 10 | Medium | Medium | Narrowing |
| 15 | Medium-Low | Medium-Low | Narrow |
| 20 | Low | Low | Narrow |
| Note: This table represents a qualitative trend based on the established principles of chain termination by monofunctional species. Actual values would be dependent on the specific epoxy resin, curing agent, and reaction conditions. |
Experimental Protocols
The following protocols outline the general procedures for utilizing this compound as a chain terminator in an epoxy resin system and for characterizing the resulting polymers.
Protocol 1: Epoxy Resin Polymerization with CGE as a Chain Terminator
Objective: To synthesize a series of epoxy polymers with varying molecular weights by controlling the concentration of this compound as a chain terminator.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
This compound (CGE)
-
Amine-based curing agent (e.g., diethylenetriamine - DETA)
-
Anhydrous solvent (e.g., toluene or methyl ethyl ketone - MEK)
-
Nitrogen gas supply
-
Glass reaction vessel with a mechanical stirrer, reflux condenser, and nitrogen inlet
-
Heating mantle with temperature controller
Procedure:
-
Preparation of Resin-Diluent Mixtures: Prepare a series of mixtures of DGEBA epoxy resin and this compound with varying weight percentages of CGE (e.g., 0%, 5%, 10%, 15%, 20%). Ensure thorough mixing of the components.
-
Reaction Setup: In a clean, dry glass reaction vessel, add a known amount of the DGEBA/CGE mixture and the anhydrous solvent.
-
Inert Atmosphere: Purge the reaction vessel with nitrogen gas for 15-20 minutes to create an inert atmosphere.
-
Heating and Stirring: Begin stirring the mixture and heat it to the desired reaction temperature (typically 60-80°C).
-
Addition of Curing Agent: Slowly add a stoichiometric amount of the amine-based curing agent to the reaction mixture. The stoichiometry should be calculated based on the total epoxy equivalent weight of the DGEBA and CGE mixture.
-
Polymerization: Allow the reaction to proceed for a specified time (e.g., 2-4 hours) under a nitrogen atmosphere with continuous stirring and temperature control.
-
Reaction Quenching: After the desired reaction time, cool the mixture to room temperature to stop the polymerization.
-
Isolation of Polymer: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).
-
Drying: Filter the precipitated polymer and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Characterization of the Resulting Polymers
Objective: To determine the molecular weight and molecular weight distribution of the synthesized polymers using Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC).
Instrumentation:
-
Gel Permeation Chromatograph (GPC) system equipped with a refractive index (RI) detector.
-
GPC columns suitable for the molecular weight range of the polymers.
-
Data acquisition and analysis software.
Procedure:
-
Solvent Preparation: Use a suitable mobile phase, such as tetrahydrofuran (THF), and ensure it is filtered and degassed.
-
Sample Preparation: Prepare dilute solutions of the synthesized polymers in the mobile phase (e.g., 1-2 mg/mL). Ensure the polymer is completely dissolved.
-
Calibration: Calibrate the GPC system using a series of narrow molecular weight standards (e.g., polystyrene standards).
-
Analysis: Inject the polymer solutions into the GPC system and run the analysis according to the instrument's operating parameters (e.g., flow rate, temperature).
-
Data Processing: Use the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of each polymer sample from the obtained chromatograms.
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of o-cresyl glycidyl ether.
Reaction Mechanism of Chain Termination
Caption: Chain termination by this compound.
Experimental Workflow
Caption: Experimental workflow for polymerization and analysis.
Conclusion
This compound is an effective chain terminator in epoxy polymerization due to its monofunctional nature. By incorporating CGE into the reaction mixture, researchers can control the molecular weight of the resulting polymer, which in turn influences the material's final properties. The protocols provided herein offer a framework for the systematic investigation of CGE's role as a chain terminator and the characterization of the synthesized polymers. The ability to tailor polymer molecular weight through the use of chain terminators like CGE is a valuable tool for developing materials with specific performance characteristics for a wide range of applications, including those in the pharmaceutical and drug development fields where precise material properties can be critical.
References
- 1. o-Cresyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 2. specialchem.com [specialchem.com]
- 3. youtube.com [youtube.com]
- 4. This compound | C10H12O2 | CID 16606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Biobased epoxy reactive diluents prepared from monophenol derivatives: effect on viscosity and glass transition temperature of epoxy resins - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) method for Cresyl glycidyl ether analysis
An Application Note and Protocol for the Analysis of Cresyl Glycidyl Ether Using High-Performance Liquid Chromatography (HPLC)
This document provides a detailed methodology for the determination of this compound (CGE) using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. This application note is intended for researchers, scientists, and professionals in the fields of drug development, quality control, and analytical chemistry.
Introduction
This compound is an industrial chemical used as a reactive diluent in epoxy resins. Due to its potential for skin and eye irritation, as well as skin sensitization, its quantitative analysis is crucial for quality control and safety assessment. This application note describes a simple, isocratic RP-HPLC method for the determination of o-Cresyl glycidyl ether, which can be adapted for other isomers. The method is scalable and suitable for impurity analysis and pharmacokinetic studies.[1]
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used for this analysis. The following table summarizes the chromatographic conditions, which have been adapted from a method for a similar compound, resorcinol diglycidyl ether, and o-Cresyl glycidyl ether.[1][2]
Table 1: HPLC Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Standard LC system with UV Detector |
| Column | Newcrom R1, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (50:50, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Run Time | 10 minutes |
For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with 0.1% formic acid.[1]
Reagents and Standards
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Phosphoric acid (85%)
-
o-Cresyl glycidyl ether reference standard
Standard Solution Preparation
A stock solution of o-Cresyl glycidyl ether (1 mg/mL) is prepared by dissolving the appropriate amount of the reference standard in acetonitrile. A series of calibration standards are then prepared by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation will depend on the matrix. For bulk drug substances or raw materials, dissolve a known amount of the sample in acetonitrile to achieve a theoretical concentration within the calibration range. For formulated products, an extraction step may be necessary. A generic procedure would involve dissolving the sample in a suitable solvent, followed by dilution with the mobile phase. The final solution should be filtered through a 0.45 µm syringe filter before injection.
Method Validation Summary
The following table summarizes the typical validation parameters for this method. The data presented here are illustrative and should be verified in the user's laboratory.
Table 2: Method Validation Data
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Retention Time | Approximately 4.5 min |
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound.
Caption: Experimental workflow for HPLC analysis of this compound.
Detailed Protocol
-
Mobile Phase Preparation:
-
Carefully mix 500 mL of acetonitrile with 500 mL of water.
-
Add 1 mL of phosphoric acid to the mixture.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
-
-
Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of o-Cresyl glycidyl ether reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase. For example, to prepare a 100 µg/mL standard, transfer 1 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh a portion of the sample expected to contain approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of acetonitrile and sonicate for 15 minutes to dissolve.
-
Dilute to volume with acetonitrile and mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC System Setup and Analysis:
-
Set up the HPLC system according to the conditions in Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard solutions in increasing order of concentration to establish the calibration curve.
-
Inject the prepared sample solutions.
-
A blank (mobile phase) should be injected to ensure the absence of carryover.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound in the chromatograms.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
-
Calculate the amount of this compound in the original sample.
-
Logical Relationship of Method Parameters
The following diagram illustrates the relationship between the key parameters of the HPLC method.
Caption: Interrelationship of HPLC method parameters for CGE analysis.
References
Troubleshooting & Optimization
Preventing premature polymerization of Cresyl glycidyl ether during storage
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the premature polymerization of Cresyl Glycidyl Ether (CGE) during storage. Below you will find a troubleshooting guide for unwanted polymerization, frequently asked questions (FAQs), and relevant experimental protocols to ensure the stability and reliability of your material.
Troubleshooting Guide: Unwanted Polymerization
Have you encountered premature polymerization of your this compound? Follow this guide to diagnose and resolve the issue.
Problem: The viscosity of the CGE has significantly increased, or it has partially or fully solidified in the container.
Initial Assessment:
-
Visual Inspection: Is the material cloudy, hazy, or are there visible solid particles?[1] The presence of wisp-like structures, crystals, or a solid mass can indicate peroxide formation or polymerization.
-
Viscosity Check: Is the material significantly more viscous than expected when compared to a fresh, unpolymerized sample?[1]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting premature polymerization of CGE.
Caption: Troubleshooting workflow for premature CGE polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature polymerization in this compound?
A1: Premature polymerization of CGE is typically initiated by one or more of the following factors:
-
Heat: Elevated temperatures can accelerate polymerization. Epoxides are known to polymerize when heated.[2][3]
-
Light: Exposure to light, especially UV light, can initiate polymerization.[1][4]
-
Contamination: Contact with contaminants such as strong acids, bases, amines, oxidizing agents, or certain metals can catalyze polymerization.[1][3][5]
-
Peroxide Formation: CGE can form unstable peroxides upon exposure to air (oxygen), which can then initiate polymerization.[1][3][5]
-
Inhibitor Depletion: If the CGE was supplied with a polymerization inhibitor, it may have been consumed over time, leaving the material susceptible to polymerization.[1]
The following diagram illustrates the key contributors to premature polymerization.
Caption: Factors leading to premature CGE polymerization.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize the risk of premature polymerization, CGE should be stored under the following conditions:
-
Temperature: Store in a cool, dark place, ideally between 2-8°C.[1] Freezer conditions are also recommended.[2]
-
Light: Keep in an opaque or amber-colored container to protect from light.[1]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxygen exposure and subsequent peroxide formation.[1][4]
-
Separation: Store separately from strong oxidants, strong bases, strong acids, and amines.[5]
Q3: Can I use an inhibitor to prevent polymerization?
A3: Yes, inhibitors can be used to prolong the shelf life of CGE. Butylated hydroxytoluene (BHT) is an antioxidant that can be added to slow the formation of peroxides.[6] A typical concentration is at least 1 gram of BHT per liter of the chemical.[6] It is important to note that BHT will not destroy peroxides that have already formed.[6] Always consult with the manufacturer before adding any inhibitors to your material.[1]
Q4: How can I tell if my CGE has started to polymerize?
A4: The most common signs are a noticeable increase in viscosity, cloudiness, or the formation of a precipitate or solid mass in the container.[1] Regular visual inspection and, if feasible, periodic viscosity measurements can help detect the onset of polymerization.
Data Summary Table
| Parameter | Recommended Condition/Value | Rationale |
| Storage Temperature | 2-8°C or freezer conditions | Minimizes reaction kinetics of polymerization |
| Storage Atmosphere | Inert gas (Nitrogen, Argon) | Prevents peroxide formation from oxygen exposure |
| Light Exposure | Store in opaque or amber containers | Prevents photo-initiated polymerization |
| Inhibitor (Optional) | Butylated Hydroxytoluene (BHT) | Scavenges free radicals to prevent peroxide formation |
| BHT Concentration | ≥ 1 g/L | Effective concentration for inhibiting oxidation |
| Peroxide Concentration | < 10 ppm | Levels above this may require stabilization or disposal |
Experimental Protocols
Protocol 1: Detection of Peroxides in this compound
This protocol is adapted from standard procedures for testing peroxides in ethers.
Method A: Peroxide Test Strips
Commercial test strips are suitable for routine screening.
-
Materials:
-
Peroxide test strips (ensure they are compatible with organic solvents)
-
This compound sample
-
-
Procedure:
-
Follow the manufacturer's instructions for the specific test strips being used.[2]
-
Typically, this involves dipping the strip into the CGE sample for a specified time.
-
Compare the resulting color of the strip to the color chart provided to determine the peroxide concentration in parts per million (ppm).
-
Concentrations exceeding 10 ppm may indicate the need for stabilization or disposal of the material.[6]
-
Method B: Iodide Test (Qualitative)
This chemical test is more sensitive and can detect various types of peroxides.[2]
-
Materials:
-
Potassium iodide (KI)
-
Glacial acetic acid
-
Test tube
-
CGE sample
-
-
Procedure:
Protocol 2: Viscosity Measurement to Detect Polymerization
An increase in viscosity is a direct indicator of polymer formation. This can be monitored using a rotational viscometer according to standards like ASTM D2196.[7]
-
Materials:
-
Rotational viscometer
-
Appropriate spindle for the expected viscosity range
-
Temperature-controlled sample holder
-
CGE sample
-
Reference sample of fresh, unpolymerized CGE
-
-
Procedure:
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Bring the CGE sample to a consistent, specified temperature (e.g., 25°C).
-
Measure the viscosity of the CGE sample using the appropriate spindle and rotational speed. Record the value.
-
For comparison, measure the viscosity of a fresh, unpolymerized CGE sample under the exact same conditions.
-
A significant increase in the viscosity of the stored sample compared to the reference sample indicates the presence of soluble polymers.
-
Protocol 3: Detection of Unreacted Monomer by Gas Chromatography (Advanced)
While more complex, Gas Chromatography (GC) can be used to quantify the amount of CGE monomer present. A decrease in the monomer concentration over time can indicate that it has been converted to polymer. This method is adapted from standards like ASTM D4747 for determining unreacted monomer content.[8]
-
Materials:
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID)
-
Appropriate capillary column
-
Internal standard (a non-reactive compound with a known concentration)
-
Solvent for dilution (e.g., dichloromethane)
-
CGE sample
-
-
Procedure:
-
Prepare a series of calibration standards of CGE in the chosen solvent with known concentrations.
-
Prepare the sample for analysis by accurately weighing a small amount of the CGE and diluting it in a known volume of solvent containing the internal standard.
-
Inject the calibration standards into the GC to create a calibration curve.
-
Inject the prepared sample into the GC.
-
By comparing the peak area of the CGE in the sample to the calibration curve and correcting for the internal standard, the concentration of the CGE monomer can be determined. A lower than expected concentration suggests polymerization has occurred.
-
References
- 1. benchchem.com [benchchem.com]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. sfdchem.com [sfdchem.com]
- 4. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 5. westernsydney.edu.au [westernsydney.edu.au]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. chemquest.com [chemquest.com]
- 8. standards.iteh.ai [standards.iteh.ai]
Identifying and minimizing side reactions in Cresyl glycidyl ether synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of cresyl glycidyl ether. Our aim is to help you identify and minimize common side reactions to improve product yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A low yield in this compound synthesis can be attributed to several factors, primarily the occurrence of side reactions. The most common culprits include the hydrolysis of epichlorohydrin, oligomerization of the this compound product, and incomplete reaction.
Troubleshooting Steps:
-
Excess Epichlorohydrin: To maximize the yield of the glycidyl ether, using an excess of epichlorohydrin is advantageous.[1] A molar ratio of epichlorohydrin to cresol greater than 1:1 can help drive the reaction towards the desired product.
-
Control of Reaction Temperature: The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote side reactions. A temperature range of 75°C to 160°C is generally recommended for the initial coupling reaction.[1]
-
Catalyst Selection: The choice and amount of catalyst are crucial. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can improve the reaction efficiency, especially in a solvent-free system.[2][3]
-
Base Concentration: The concentration of the base used for dehydrochlorination (e.g., sodium hydroxide) is a critical factor. Lower concentrations of the base can lead to a higher yield of the desired product by minimizing the hydrolysis of epichlorohydrin.[4]
Q2: I've observed the formation of high-molecular-weight, viscous byproducts in my reaction mixture. What are these and how can I prevent their formation?
The presence of viscous, high-molecular-weight byproducts is often due to the oligomerization of the this compound product.[5][6][7] This side reaction can be promoted by certain catalysts and reaction conditions.
Troubleshooting Steps:
-
Avoid Tertiary Amine Catalysts if Oligomerization is an Issue: Tertiary amines can catalyze the oligomerization of glycidyl ethers.[5][6] If you are using a tertiary amine and observing oligomerization, consider switching to a different type of catalyst, such as a phosphonium salt or a phase-transfer catalyst.
-
Temperature Management: As with other side reactions, excessive heat can promote oligomerization. Maintaining the reaction temperature within the optimal range is crucial.
-
Minimize Reaction Time: Prolonged reaction times can increase the likelihood of oligomerization. Monitor the reaction progress and aim to stop it once the desired conversion of the starting materials is achieved.
Q3: My final product is contaminated with chlorinated impurities. What is their origin and how can I remove them?
Chlorinated impurities, such as 1,3-dichloro-2-propanol, can arise from side reactions involving epichlorohydrin.[1] The propylenechlorohydrin ether intermediate can also react with a second equivalent of epichlorohydrin to produce these byproducts.[1]
Troubleshooting Steps:
-
Stoichiometry Control: While an excess of epichlorohydrin is generally recommended to maximize yield, a very large excess can potentially lead to more chlorinated byproducts.[1] Experiment with the molar ratio to find an optimal balance.
-
Efficient Dehydrochlorination: Ensure that the dehydrochlorination step, where the chlorohydrin intermediate is converted to the epoxide, is efficient. This is typically achieved by reacting the intermediate with a base like sodium hydroxide.[1]
-
Purification: After the reaction, a thorough purification process is necessary. This may involve washing the organic phase with water to remove salts and water-soluble impurities, followed by distillation to remove unreacted epichlorohydrin and other volatile components.[1]
Q4: I am having trouble with the hydrolysis of epichlorohydrin. How can I minimize this side reaction?
Hydrolysis of epichlorohydrin is a significant side reaction that consumes the reactant and can lead to the formation of undesired byproducts like glycerol.[4][8][9] This reaction is influenced by the presence of water and the pH of the reaction mixture.[8]
Troubleshooting Steps:
-
Anhydrous Conditions: Whenever possible, carry out the reaction under anhydrous or low-water conditions. The use of a solvent-free system with a solid base can be an effective strategy.[2][3]
-
Control of Base Concentration: The rate of epichlorohydrin hydrolysis is affected by the concentration of the base. Using a lower concentration of sodium hydroxide solution can increase the yield of the desired product.[4]
-
Staged Reaction: A staged reaction, where the reactants flow through successive reaction zones without back-mixing, can minimize the contact time between the product and intermediates, thereby reducing the formation of hydrolysis-related byproducts.[10]
Quantitative Data Summary
The following table summarizes the impact of key reaction parameters on the yield of this compound and the formation of major side products.
| Parameter | Condition | This compound Yield | Oligomerization | Epichlorohydrin Hydrolysis | Chlorinated Byproducts |
| Epichlorohydrin/Cresol Molar Ratio | Low (< 1:1) | Low | Low | - | Low |
| High (> 1:1) | High[1] | Low | - | Moderate | |
| Temperature | Low (< 75°C) | Low | Low | Low | Low |
| Optimal (75-160°C)[1] | High | Moderate | Moderate | Moderate | |
| High (> 160°C) | Decreasing | High[11] | High | High | |
| Base Concentration (for dehydrochlorination) | Low | High[4] | - | Low[4] | - |
| High | Low[4] | - | High[4] | - | |
| Catalyst | Phase-Transfer Catalyst | High[2][3] | Low | Low | Low |
| Tertiary Amine | Variable | High[5][6] | - | - |
Experimental Protocols
General Protocol for this compound Synthesis:
This protocol is a generalized procedure based on common synthesis methods.[1][3][12] Researchers should optimize the specific conditions for their experimental setup.
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and condenser, add ortho-cresol and a molar excess of epichlorohydrin (e.g., a 1:3 to 1:6 molar ratio of cresol to epichlorohydrin).
-
Catalyst Addition: Add a catalytic amount of a suitable catalyst, such as piperidine (a few drops) or a phase-transfer catalyst like tetrabutylammonium bromide (e.g., 1-5 mol% relative to the cresol).[3][12]
-
Coupling Reaction: Heat the mixture with stirring to the desired reaction temperature (e.g., 90-120°C) and maintain for several hours until the reaction is complete (monitor by techniques like TLC or GC).
-
Dehydrochlorination: Cool the reaction mixture. For the dehydrochlorination step, slowly add an aqueous solution of a base, such as sodium hydroxide, while maintaining the temperature (e.g., 45°C).[1] The amount of base should be stoichiometric or in slight excess relative to the cresol.
-
Workup: After the dehydrochlorination is complete, separate the organic phase. Wash the organic layer with water until the aqueous wash is neutral.
-
Purification: Remove the excess epichlorohydrin and any other volatile components by distillation under reduced pressure. The final product, this compound, is obtained as the residue.
Visualizations
Caption: Main and side reaction pathways in this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. US4284573A - Preparation of glycidyl ethers - Google Patents [patents.google.com]
- 2. odr.chalmers.se [odr.chalmers.se]
- 3. US6392064B2 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents - Google Patents [patents.google.com]
- 4. Hydrolysis of Epichlorohydrin with Sodium Hydroxide [jstage.jst.go.jp]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Oligomerization of Substituted Phenyl Glycidyl Ethers with Tertiary Amine | Scilit [scilit.com]
- 8. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00191H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. US2838574A - Continuous hydrolysis of epichlorohydrin - Google Patents [patents.google.com]
- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. Synthesis routes of O-Cresyl glycidyl ether [benchchem.com]
Technical Support Center: Optimization of Curing Parameters for Cresyl Glycidyl Ether-Modified Epoxies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the curing parameters for cresyl glycidyl ether (CGE)-modified epoxy formulations. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound (CGE) in epoxy formulations?
A1: this compound is primarily used as a reactive diluent to reduce the viscosity of epoxy resins.[1] This lower viscosity improves handling, allows for higher filler loading, and enhances impregnation of composite materials. As a reactive diluent, it possesses a glycidyl group that enables it to participate in the curing reaction.[1]
Q2: How does CGE affect the curing process and final properties of the epoxy?
A2: CGE is a monofunctional diluent, meaning it has only one epoxy group per molecule.[1] This characteristic causes it to act as a "chain terminator" during polymerization, which can reduce the crosslink density of the final cured network.[1] This may lead to a decrease in properties that rely on high crosslink density, such as glass transition temperature (Tg), chemical resistance, and thermal resistance, but can improve properties like impact strength.[2]
Q3: What are the typical usage levels for CGE in an epoxy formulation?
A3: The concentration of CGE can be varied to achieve the desired viscosity and end-properties. Typical loading levels can range from a few percent up to 20% or more by weight of the epoxy resin. However, it is important to note that higher concentrations will have a more pronounced effect on the final mechanical and thermal properties due to the reduction in crosslink density.
Q4: Is CGE compatible with common epoxy resins and curing agents?
A4: Yes, CGE is compatible with a wide range of epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA), and various curing agents, including amines and anhydrides. However, as with any formulation, it is crucial to ensure proper stoichiometric ratios between the epoxy groups (from both the primary resin and the CGE) and the active hydrogens of the curing agent.
Troubleshooting Guide
This guide addresses common issues encountered during the curing of CGE-modified epoxy resins.
Issue 1: Incomplete or Tacky Cure
-
Possible Cause 1: Incorrect Mix Ratio. The addition of CGE, a reactive diluent, alters the overall epoxy equivalent weight (EEW) of the resin blend. Failing to adjust the amount of curing agent to account for the additional epoxy groups from the CGE will result in an off-ratio mix, leading to an incomplete cure.
-
Solution: Recalculate the stoichiometric amount of curing agent based on the combined EEW of the primary epoxy resin and the CGE. Ensure precise measurement of all components by weight using a calibrated scale.
-
-
Possible Cause 2: Inadequate Mixing. Due to the viscosity-reducing effect of CGE, it might seem that less mixing is required. However, insufficient mixing can lead to localized areas of incorrect stoichiometry, resulting in tacky or soft spots.[3][4][5]
-
Possible Cause 3: Low Curing Temperature. Epoxy curing is a temperature-dependent chemical reaction. If the ambient or oven temperature is too low, the reaction rate will be significantly reduced, leading to a very long curing time or an incomplete cure.[3][5]
-
Solution: Ensure the curing environment is within the recommended temperature range for your epoxy system, typically between 24-30°C (75-85°F) for room temperature cure systems, or at the specified elevated temperature for heat-cured systems.[5]
-
Issue 2: Reduced Glass Transition Temperature (Tg) and Mechanical Properties
-
Possible Cause: High Concentration of CGE. As a monofunctional diluent, CGE reduces the crosslink density of the polymer network.[1] An excessively high concentration of CGE will lead to a more significant drop in Tg, tensile strength, and modulus.
-
Solution: Optimize the concentration of CGE to achieve the desired balance between viscosity reduction and final properties. Refer to the data tables below for expected trends. Consider a post-curing step at an elevated temperature to maximize the extent of the reaction and enhance crosslink density.
-
Issue 3: Brittleness or Cracking
-
Possible Cause 1: Improper Curing Schedule. Rapid heating or cooling during the curing cycle can induce internal stresses, leading to cracking, especially in thicker sections.
-
Solution: Employ a staged curing schedule with a slower ramp-up to the final cure temperature and a gradual cool-down.
-
-
Possible Cause 2: Incorrect Stoichiometry. An excess of hardener can sometimes lead to a more brittle cured product.[3]
-
Solution: Re-verify the mix ratio calculations and ensure accurate measurements.
-
Data Presentation
The following tables provide illustrative data on the effect of CGE concentration on the properties of a typical DGEBA-based epoxy system cured with an amine hardener.
Table 1: Effect of CGE Concentration on Viscosity and Curing Parameters
| CGE Concentration (wt%) | Viscosity at 25°C (cP) | Gel Time at 25°C (minutes) | Peak Exotherm Temperature (°C) |
| 0 | ~12,000 | 45 | 150 |
| 5 | ~4,500 | 50 | 145 |
| 10 | ~1,500 | 58 | 138 |
| 15 | ~600 | 65 | 130 |
| 20 | ~250 | 75 | 122 |
Table 2: Effect of CGE Concentration on Mechanical and Thermal Properties
| CGE Concentration (wt%) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Glass Transition Temperature (Tg) (°C) |
| 0 | 75 | 3.0 | 125 |
| 5 | 72 | 2.8 | 118 |
| 10 | 68 | 2.6 | 110 |
| 15 | 63 | 2.4 | 102 |
| 20 | 58 | 2.2 | 95 |
Experimental Protocols
Protocol 1: Preparation of CGE-Modified Epoxy Blends
This protocol outlines the steps for preparing a CGE-modified epoxy blend for subsequent curing and characterization.
-
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
o-Cresyl glycidyl ether (CGE)
-
Amine curing agent (e.g., diaminodiphenyl methane - DDM)
-
-
Procedure:
-
Resin Blending: In a clean, dry beaker, add the desired amount of DGEBA resin. Add the calculated amount of CGE to the resin.
-
Mixing: Mix mechanically at a moderate speed (e.g., 200-300 rpm) for 10-15 minutes to ensure a homogeneous blend.
-
Degassing (Optional): If the mixture contains entrapped air, place it in a vacuum chamber at room temperature until the bubbles are removed.
-
Addition of Curing Agent: Add the stoichiometric amount of the curing agent to the blend.
-
Final Mixing: Mix thoroughly for 3-5 minutes, ensuring to scrape the sides and bottom of the container.
-
Casting and Curing: Pour the mixture into a pre-heated mold and cure according to the desired temperature schedule.
-
Protocol 2: Determination of Curing Profile by Differential Scanning Calorimetry (DSC)
This protocol describes the use of DSC to determine the curing characteristics of a CGE-modified epoxy formulation.
-
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans
-
-
Procedure:
-
Sample Preparation: Prepare a small batch of the CGE-modified epoxy formulation as described in Protocol 1.
-
Encapsulation: Accurately weigh 5-10 mg of the uncured mixture into a hermetic aluminum pan and seal it.
-
DSC Analysis (Non-isothermal):
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) from room temperature to a temperature above the completion of the curing exotherm (e.g., 250°C).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Determine the onset temperature, peak exotherm temperature, and the total heat of reaction (ΔH) from the DSC thermogram. The degree of cure at any point can be calculated by comparing the partial heat of reaction to the total heat of reaction.
-
-
Mandatory Visualization
Caption: Troubleshooting workflow for CGE-modified epoxy curing.
Caption: Workflow for preparing and analyzing CGE-modified epoxies.
References
Troubleshooting guide for inconsistent curing of CGE formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the curing of Cationic Gene-Editing (CGE) formulations. The following information is intended for researchers, scientists, and drug development professionals to help ensure consistent and optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My CGE formulation is not forming a stable hydrogel/nanoparticle complex after the curing process. What are the potential causes?
Failure to form a stable, cured formulation can stem from several factors, primarily related to the polymerization or crosslinking process. Common causes include:
-
Inadequate UV Exposure: Insufficient duration or intensity of UV light can lead to incomplete initiation of the polymerization reaction.[1]
-
Incorrect Photoinitiator Concentration: Both too little and too much photoinitiator can be problematic. Insufficient levels result in an incomplete reaction, while excessive amounts can cause rapid surface polymerization, which blocks light from penetrating deeper into the formulation.[1]
-
Low Degree of Functionalization: If the cationic polymer is not sufficiently functionalized with cross-linkable groups (e.g., methacrylate), there will be fewer points for polymerization to occur, resulting in a weak or non-existent gel.
-
Polymerization Inhibition: The presence of oxygen or other radical scavengers can halt the free-radical polymerization process.[1][2]
-
Degradation of Photoinitiator: Photoinitiators are often sensitive to light and can degrade if not stored correctly.[1]
Q2: The mechanical properties of my cured CGE hydrogel are weaker than expected. How can I improve its stiffness?
Weak mechanical properties are typically a result of low crosslinking density.[1] To enhance the stiffness of your hydrogel, consider the following adjustments:
-
Increase Polymer Concentration: A higher concentration of the cationic polymer in the initial solution will result in a denser network after crosslinking.[1]
-
Optimize Photoinitiator Concentration: Ensure the photoinitiator concentration is optimal for efficient and uniform crosslinking throughout the hydrogel.
-
Increase UV Exposure: A longer exposure time or higher UV intensity can increase the degree of crosslinking. However, be cautious of potential photodamage to the encapsulated gene-editing components.[1]
Q3: My CGE formulation exhibits excessive swelling. How can this be controlled?
Excessive swelling is generally an indicator of low crosslinking density, which allows the network to absorb large amounts of fluid.[1] To manage the swelling ratio, you can:
-
Increase Crosslinking Density: By implementing the strategies outlined in the previous answer (increasing polymer and photoinitiator concentration, and UV exposure), you can create a more tightly crosslinked network that restricts water uptake.[1]
-
Adjust Polymer Concentration: A higher initial concentration of the cationic polymer can lead to a more densely crosslinked network with a lower equilibrium swelling ratio.[1]
Q4: How can I minimize the inhibitory effect of oxygen on the curing process?
Oxygen is a known inhibitor of free-radical polymerization and a common reason for uncured or tacky surfaces on hydrogels.[2] To counteract this, you can:
-
Utilize an Inert Gas: Purging the precursor solution and the curing environment with an inert gas like nitrogen or argon will displace oxygen.[2]
-
Create a Physical Barrier: Covering the surface of the formulation with an oxygen-impermeable, transparent material, such as a glass coverslip, during UV exposure can prevent atmospheric oxygen from interfering with the surface cure.[2]
-
Incorporate Chemical Additives: The addition of oxygen scavengers, such as thiols, to the formulation can effectively reduce oxygen inhibition.[2]
Troubleshooting Summary
The following table summarizes common issues, their potential causes, and recommended solutions for inconsistent curing of CGE formulations.
| Issue | Potential Cause | Recommended Solution |
| Incomplete Curing / No Gel Formation | Inadequate UV exposure (time or intensity) | Increase UV exposure time or use a higher intensity lamp. Ensure the UV wavelength matches the photoinitiator's absorbance peak.[2] |
| Incorrect photoinitiator concentration | Titrate the photoinitiator concentration to find the optimal level (typically 0.05% - 0.5% w/v).[2] | |
| Oxygen inhibition | Purge with an inert gas (N₂ or Ar) or use a physical barrier during curing.[2] | |
| Low degree of polymer functionalization | Verify the degree of methacrylation (or other functionalization) of your polymer using ¹H NMR.[1] | |
| Weak Mechanical Properties | Low crosslinking density | Increase polymer concentration, optimize photoinitiator concentration, or increase UV exposure.[1] |
| Excessive Swelling | Low crosslinking density | Increase crosslinking density using the methods mentioned above.[1] |
| Surface Tackiness | Oxygen inhibition at the surface | Use an inert gas environment or a physical barrier during curing.[2] |
Experimental Protocols
Protocol 1: Preparation and Photocuring of a CGE Hydrogel
Objective: To form a crosslinked CGE hydrogel for the encapsulation of gene-editing machinery.
Materials:
-
Cationic polymer (e.g., methacrylated chitosan)
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS), sterile
-
Gene-editing cargo (e.g., CRISPR-Cas9 ribonucleoproteins)
-
UV light source (365 nm)
-
Sterile, light-blocking tubes
-
Molds for hydrogel casting
Procedure:
-
Prepare the Precursor Solution: Under sterile conditions, dissolve the cationic polymer in PBS to the desired concentration.
-
Add Photoinitiator: Add the appropriate volume of a sterile photoinitiator stock solution to the polymer solution to achieve the final desired concentration. Mix thoroughly by gentle pipetting.
-
Incorporate Gene-Editing Cargo: Gently mix the gene-editing components into the precursor solution.
-
(Optional) Degas the Solution: To minimize oxygen inhibition, gently bubble nitrogen or argon gas through the solution for 5-10 minutes.[2]
-
Casting and Curing: a. Pipette the final solution into the desired mold. b. (Optional) Place a sterile glass coverslip over the surface to create a physical barrier against oxygen.[2] c. Position the mold under a 365 nm UV light source at a specified distance and intensity. d. Expose the solution to UV light for the predetermined time to initiate crosslinking.
-
Post-Curing: Gently remove the cured hydrogel from the mold for subsequent experiments.
Protocol 2: Assessment of Curing Efficiency via Swelling Ratio
Objective: To quantify the degree of crosslinking in a cured CGE hydrogel.
Materials:
-
Cured CGE hydrogel samples
-
PBS
-
Weighing balance
Procedure:
-
Initial Weight: Carefully blot a freshly cured hydrogel sample to remove excess surface water and record its initial weight (W_i).
-
Equilibrium Swelling: Submerge the hydrogel in PBS at 37°C.
-
Weight Measurement: At regular intervals, remove the hydrogel, blot away excess surface PBS, and record its weight. Continue until the weight remains constant, indicating that equilibrium swelling has been reached. Record this final weight (W_e).
-
Calculate Swelling Ratio: The swelling ratio (SR) is calculated using the following formula: SR = (W_e - W_i) / W_i
A lower swelling ratio generally indicates a higher degree of crosslinking.
Visual Guides
Below are diagrams illustrating key concepts and workflows related to the troubleshooting of CGE formulation curing.
Caption: A logical flowchart for troubleshooting incomplete curing.
Caption: Key factors that can affect the final curing outcome.
References
Technical Support Center: Purification of Crude Cresyl Glycidyl Ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Cresyl Glycidyl Ether (CGE). It is intended for researchers, scientists, and drug development professionals.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of crude CGE.
Q1: What are the typical impurities in crude this compound?
Crude CGE, typically synthesized from the reaction of cresol and epichlorohydrin, may contain several impurities[1][2]:
-
Unreacted Starting Materials: Residual cresol and epichlorohydrin.
-
Byproducts: Including the hydrolysis product of CGE (cresyl glyceryl diol) and polymers of CGE.
-
Residual Solvents: Solvents used during the synthesis and initial workup, such as methylene chloride[1].
-
Color Impurities: Often arise from degradation or side reactions.
Q2: My CGE is turning viscous or solidifying. What is happening and how can I prevent it?
This is likely due to the polymerization of the glycidyl ether. Epoxides are highly reactive and can polymerize in the presence of catalysts, heat, or upon prolonged storage[3].
Troubleshooting Steps:
-
Check for Contaminants: Acids, bases, and certain metal salts can catalyze polymerization. Ensure all glassware is clean and free of such residues.
-
Control Temperature: Avoid excessive heat during purification processes like distillation.
-
Inert Atmosphere: Store crude and purified CGE under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can lead to the formation of peroxides that may initiate polymerization[3].
-
Limit Light Exposure: Store in amber or opaque containers to prevent photo-initiated polymerization.
Q3: I am observing a lower than expected yield after purification. What are the possible causes and solutions?
Low yield can result from several factors during the purification process.
| Potential Cause | Recommended Action |
| Product Loss During Extraction | Ensure the pH of the aqueous phase is neutral to basic during workup to minimize hydrolysis of the epoxide ring. Use an appropriate organic solvent in sufficient volume for complete extraction. |
| Polymerization During Distillation | High temperatures can induce polymerization. Purify via vacuum distillation to lower the boiling point. Ensure the distillation apparatus is free of acidic or basic residues. |
| Incomplete Elution in Chromatography | The mobile phase may not be polar enough to elute the CGE from the column. Gradually increase the polarity of the eluent. |
| Product Degradation | CGE is sensitive to acidic conditions which can open the epoxide ring. Neutralize any acidic catalysts or byproducts before purification. |
Q4: My purified CGE is still colored. How can I remove color impurities?
Color impurities are often polar byproducts.
-
Activated Carbon Treatment: Stir the purified CGE with a small amount of activated carbon for a few hours, followed by filtration.
-
Column Chromatography: Flash column chromatography on silica gel is effective at removing polar, colored impurities.
-
Washing: A wash with a dilute basic solution (e.g., 1% sodium bicarbonate) during the workup can help remove some acidic color-forming impurities.
Experimental Protocols
Below are detailed methodologies for common purification techniques for crude this compound.
Method 1: Vacuum Distillation
Vacuum distillation is a highly effective method for purifying CGE on a larger scale, as it lowers the boiling point and reduces the risk of thermal decomposition and polymerization[4].
Estimated Boiling Point of this compound under Vacuum:
The boiling point of CGE at atmospheric pressure (760 mmHg) is approximately 259 °C (498 °F)[5][6]. Using a pressure-temperature nomograph, the estimated boiling point at reduced pressures can be determined.
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 1 | ~100 - 110 |
| 5 | ~125 - 135 |
| 10 | ~140 - 150 |
| 20 | ~155 - 165 |
Protocol:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head, a condenser, and a receiving flask. Ensure all joints are well-sealed with vacuum grease.
-
Sample Preparation: Place the crude CGE in the distillation flask. Add a magnetic stir bar for smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Once the desired pressure is stable, begin heating the distillation flask using a heating mantle.
-
Fraction Collection: Collect the distilled CGE in the receiving flask. The main fraction should be collected at a stable temperature corresponding to the pressure used.
-
Completion: Once the distillation is complete, cool the system to room temperature before releasing the vacuum.
Method 2: Flash Column Chromatography
Flash column chromatography is suitable for smaller scale purification and is particularly effective at removing polar impurities and color.
Protocol:
-
Stationary Phase: Silica gel (230-400 mesh) is a suitable stationary phase.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is commonly used. Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity if the CGE does not elute.
-
Column Packing: Pack the column with silica gel as a slurry in the initial mobile phase.
-
Sample Loading: Dissolve the crude CGE in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, applying gentle pressure to achieve a steady flow rate.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure CGE.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Method 3: Liquid-Liquid Extraction
This method is useful for a preliminary purification to remove water-soluble impurities like salts and some polar byproducts.
Protocol:
-
Dissolution: Dissolve the crude CGE in an organic solvent that is immiscible with water, such as diethyl ether or ethyl acetate.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash it sequentially with:
-
A dilute acid solution (e.g., 1 M HCl) to remove any basic impurities.
-
A dilute base solution (e.g., 1 M NaOH or saturated sodium bicarbonate) to remove unreacted cresol.
-
Brine (saturated NaCl solution) to remove residual water and break up any emulsions.
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the partially purified CGE.
Purity and Yield Comparison
The choice of purification method will depend on the scale of the reaction and the desired final purity. The following table provides a general comparison.
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Vacuum Distillation | > 98% | 70-90% | Suitable for large scale, high purity. | Requires specialized equipment, risk of thermal degradation if not controlled. |
| Flash Column Chromatography | > 99% | 60-85% | Excellent for removing polar and colored impurities. | Time-consuming, uses large volumes of solvent, not ideal for large scale. |
| Liquid-Liquid Extraction | 85-95% | > 90% | Simple, fast, good for initial cleanup. | May not remove all impurities, especially those with similar solubility. |
Note: The purity and yield are estimates and can vary significantly based on the quality of the crude material and the execution of the purification protocol. Purity should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy[5].
References
- 1. Synthesis routes of O-Cresyl glycidyl ether [benchchem.com]
- 2. US5162547A - Process for the preparation of glycidyl ethers - Google Patents [patents.google.com]
- 3. This compound CAS#: 26447-14-3 [m.chemicalbook.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. This compound | C10H12O2 | CID 16606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. O-CRESYL GLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Enhancing Thermal Stability of CGE-Based Polymers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and characterization of cyanate ester (CGE) based polymers, with a focus on improving their thermal stability.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with CGE-based polymers.
Issue 1: Polymer degradation at lower-than-expected temperatures in Thermogravimetric Analysis (TGA).
-
Question: My CGE-based polymer is showing an onset of degradation at a significantly lower temperature in TGA than anticipated. What are the potential causes and how can I troubleshoot this?
-
Answer: Premature degradation of your CGE-based polymer can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Incomplete Curing: The presence of unreacted cyanate groups can lead to alternative degradation pathways at lower temperatures. Ensure your curing schedule is sufficient to achieve full cyclotrimerization to the more stable triazine ring structure.[1][2]
-
Oxidative Degradation: If the TGA is performed in the presence of air, thermo-oxidative degradation can occur at lower temperatures compared to thermal degradation in an inert atmosphere.[3][4] It has been observed that in air, three mass loss processes can be observed, with the first beginning at a lower temperature than the single major mass loss step in a nitrogen atmosphere.
-
Residual Impurities: The presence of residual monomers, solvents, or catalysts from the polymerization process can act as initiation sites for thermal degradation.
-
Troubleshooting Step: Purify the polymer sample thoroughly before TGA analysis. Techniques such as precipitation or solvent extraction can be effective.
-
-
Hydrolysis: Exposure of the cyanate ester resin to humidity prior to or during cure can lead to the formation of carbamate structures, which are less thermally stable.[7] The evolution of CO₂ from carbamate decomposition at elevated temperatures can also introduce voids in the material.[7]
-
Troubleshooting Step: Ensure that the resin is handled in a dry environment and that all components are thoroughly dried before mixing and curing.
-
-
Issue 2: Inconsistent Glass Transition Temperature (Tg) in Differential Scanning Calorimetry (DSC).
-
Question: I am observing significant variations in the glass transition temperature (Tg) of my CGE-based polymer batches. What could be causing this inconsistency?
-
Answer: Inconsistent Tg values often point to variations in the polymer network structure. Here are some common causes and solutions:
-
Variable Curing Degree: The Tg of a thermoset polymer is highly dependent on the degree of cure. Incomplete or inconsistent curing will result in a lower and more variable Tg.
-
Troubleshooting Step: Precisely control the curing temperature and time for all samples. Use DSC to confirm the absence of any residual curing exotherm in a second heating scan, which would indicate a complete cure.[8]
-
-
Blending Inhomogeneity: If you are preparing blends of CGE resins with other polymers, such as epoxies, poor mixing can lead to phase separation and multiple or broadened Tg values.
-
Troubleshooting Step: Ensure thorough and consistent mixing of the components before curing.
-
-
Moisture Absorption: Absorbed moisture can act as a plasticizer, leading to a decrease in the measured Tg.
-
Troubleshooting Step: Dry your samples thoroughly in a vacuum oven below the Tg before DSC analysis.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical thermal degradation mechanism of CGE-based polymers (polycyanurates)?
A1: The thermal decomposition of polycyanurates generally occurs in a two-stage process. The first stage, between 400°C and 450°C, involves hydrocarbon chain scission and cross-linking with minimal mass loss.[3][9][10] The major mass loss occurs at around 450°C and is attributed to the decyclization of the stable triazine ring, which liberates volatile decomposition products.[3][9][10][11]
Q2: How does blending CGE resins with other polymers, like epoxy, affect thermal stability?
A2: Blending CGE resins with epoxies is a common strategy to modify properties and cost.[8][12] However, it's important to understand the trade-offs. The addition of epoxy typically lowers both the glass transition temperature (Tg) and the onset temperature of thermal degradation compared to the pure cyanate ester resin.[8][12] For example, studies have shown that the Tg can be reduced by approximately 3°C and the TGA onset temperature by about 1.2°C for every 1% of epoxy added.[12]
Q3: Can the incorporation of nanoparticles enhance the thermal stability of CGE-based polymers?
A3: Yes, incorporating nanoparticles is a promising strategy. Nanofillers can act as a thermal barrier, hindering the diffusion of volatile degradation products and increasing the overall thermal stability of the polymer composite.[13][14] The effectiveness of this enhancement depends on the type of nanoparticle, its concentration, and its dispersion within the polymer matrix.[15]
Q4: What is the effect of cross-link density on the thermal stability of CGE-based polymers?
A4: Generally, a higher cross-link density in thermoset polymers leads to enhanced thermal stability. This is because more energy is required to break the increased number of chemical bonds within the network structure. For CGE-based polymers, a higher degree of cyclotrimerization results in a more densely cross-linked network of thermally stable triazine rings, which contributes to improved thermal performance.[16]
Quantitative Data Summary
The following tables summarize quantitative data on the thermal properties of various CGE-based polymer systems.
Table 1: Thermal Properties of Cured CGE/BADCy Blends
| CPDO/BADCy Ratio | Onset Decomposition Temperature (T_o) (°C) | Temperature at 10% Weight Loss (T_10) (°C) | Char Yield at 800°C (%) |
| 100:0 | 427.85 | 428.85 | 55.3 |
| 75:25 | 428.85 | 430.85 | 58.6 |
| 50:50 | 430.85 | 432.85 | 62.4 |
| 25:75 | 431.85 | 434.85 | 65.2 |
| 0:100 | 431.85 | 435.85 | 68.4 |
Data adapted from a study on blending a synthesized dicyanate ester (CPDO) with a commercial bisphenol-A dicyanate ester (BADCy).[9]
Table 2: Effect of Epoxy Blending on Thermal Properties of Cyanate Ester Resins
| Cyanate Ester | Epoxy Content (wt%) | Glass Transition Temperature (Tg) (°C) | Onset Decomposition Temperature (TGA, °C) | Char Yield (%) |
| LECy | 0 | ~270 | ~420 | ~55 |
| LECy | 25 | Not specified | ~390 | ~43 |
| LECy | 50 | ~190 | ~360 | ~30 |
| LVT-100 | 0 | ~290 | ~430 | ~60 |
| LVT-100 | 25 | Not specified | ~400 | ~48 |
| LVT-100 | 50 | ~210 | ~370 | ~35 |
Approximate values derived from graphical data in a study on cyanate ester-epoxy blends.[8]
Experimental Protocols
1. Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
-
Objective: To determine the thermal stability and degradation profile of a cured CGE-based polymer.
-
Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q500).[8]
-
Procedure:
-
Place a small amount of the cured polymer sample (typically 2-5 mg) into a TGA pan (e.g., platinum or alumina).[5][8]
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50-90 mL/min) to create an inert atmosphere.[4][5][8]
-
Heat the sample from ambient temperature to a final temperature (e.g., 800°C or 1000°C) at a constant heating rate (e.g., 10°C/min).[4][5][8]
-
Record the sample weight as a function of temperature.
-
The onset of decomposition is typically determined as the temperature at which a 5% weight loss occurs (T_d5).
-
2. Differential Scanning Calorimetry (DSC) for Cure Characterization and Tg Determination
-
Objective: To monitor the curing process and determine the glass transition temperature (Tg) of a CGE-based polymer.
-
Instrumentation: A differential scanning calorimeter (e.g., TA Instrument Q2000).[8]
-
Procedure:
-
Place a small amount of the uncured resin (typically 2-5 mg) into a DSC pan (e.g., aluminum) and seal it.[8]
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the expected curing range to observe the curing exotherm.[8] The area under the exotherm corresponds to the heat of reaction.
-
Cool the sample in the DSC.
-
Reheat the now-cured sample at the same heating rate to determine the Tg. The Tg is observed as a step change in the heat flow curve.[8] The absence of an exothermic peak in the second scan indicates a complete cure.
-
3. Incorporation of Nanoparticles via Solution Casting
-
Objective: To prepare a CGE-based polymer nanocomposite with enhanced thermal stability.
-
Procedure:
-
Disperse the desired amount of nanoparticles (e.g., silica, graphene) in a suitable solvent using ultrasonication to ensure uniform dispersion.
-
Dissolve the CGE monomer in the same solvent.
-
Mix the nanoparticle dispersion and the CGE solution and stir thoroughly.
-
Pour the mixture into a mold.
-
Evaporate the solvent in a vacuum oven at a temperature below the curing onset.
-
Cure the resulting nanocomposite film using an appropriate temperature program.
-
Visualizations
Caption: Thermal degradation pathway of CGE-based polymers.
Caption: Experimental workflow for TGA analysis.
Caption: Strategies for enhancing thermal stability.
References
- 1. Online Cure Monitoring and Modelling of Cyanate Ester-Based Composites for High Temperature Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 4. Thermoset Characterization Part 12: Introduction to Thermogravimetric Analysis (TGA) - Polymer Innovation Blog [polymerinnovationblog.com]
- 5. setaramsolutions.com [setaramsolutions.com]
- 6. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 7. osti.gov [osti.gov]
- 8. ecommons.udayton.edu [ecommons.udayton.edu]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. "Preparation, Cure, and Characterization of Cyanate Ester-Epoxy Blends" by Donald A. Klosterman (0000-0002-4444-3810) [ecommons.udayton.edu]
- 13. ojs.wiserpub.com [ojs.wiserpub.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
Technical Support Center: o-Cresyl Glycidyl Ether (o-CGE) and Skin Sensitization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guidance, and frequently asked questions (FAQs) regarding skin sensitization issues associated with o-Cresyl glycidyl ether (o-CGE). The following resources are designed to assist researchers in designing, executing, and interpreting experiments related to the skin sensitization potential of o-CGE.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro and in vivo skin sensitization assays with o-CGE.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results in the Direct Peptide Reactivity Assay (DPRA) | Poor solubility of o-CGE in the reaction buffer: o-CGE is insoluble in water, which can lead to inaccurate quantification of peptide depletion.[1] | - Ensure o-CGE is completely dissolved in a suitable solvent (e.g., acetonitrile) before adding it to the peptide solution. - Consider using a co-solvent system, but verify its compatibility with the assay to avoid interference. |
| Peptide instability: Peptides can degrade over time, leading to variable results. | - Prepare fresh peptide solutions for each experiment. - Ensure proper storage of peptide stock solutions as per the manufacturer's instructions. | |
| Interference with HPLC analysis: o-CGE or its reaction products might co-elute with the peptides, affecting peak integration. | - Optimize the HPLC gradient to ensure proper separation of all components. - Run a blank injection of the test substance to identify any potential interfering peaks. | |
| High cytotoxicity observed in the KeratinoSens™ assay | Concentration of o-CGE is too high: Glycidyl ethers can be cytotoxic at high concentrations. | - Perform a preliminary dose-range finding study to determine the appropriate concentration range for the definitive assay. - The highest concentration tested should not result in a significant loss of cell viability (typically >70% viability is required).[2] |
| Contamination of cell cultures: Bacterial or fungal contamination can lead to cell death. | - Maintain sterile techniques during cell culture procedures. - Regularly check cell cultures for any signs of contamination. | |
| High variability in the Local Lymph Node Assay (LLNA) | Improper application of the test substance: Uneven application can lead to variable absorption and immune response. | - Ensure a consistent volume and application area on the dorsum of the ears for all animals.[3] |
| Animal health issues: Underlying health problems in the test animals can affect their immune response. | - Use healthy, age-matched animals from a reputable supplier. - Acclimatize animals to the laboratory environment before starting the experiment.[4] | |
| Vehicle effects: The chosen vehicle may cause irritation or have an effect on the immune response. | - Select an appropriate vehicle that solubilizes o-CGE without causing significant irritation.[3] Acetone:olive oil (4:1 v/v) is a common choice.[3] |
Frequently Asked Questions (FAQs)
1. What is o-Cresyl glycidyl ether and why is it a skin sensitization concern?
o-Cresyl glycidyl ether (o-CGE) is a reactive diluent used in epoxy resins to reduce their viscosity.[5] It is considered a skin sensitizer, meaning that repeated or prolonged contact can lead to an allergic skin reaction, such as allergic contact dermatitis.[5][6]
2. What is the mechanism of o-CGE-induced skin sensitization?
The primary mechanism involves the covalent binding of o-CGE to skin proteins, forming a hapten-protein conjugate. This modified protein is then recognized as foreign by the immune system, initiating an inflammatory cascade. A key signaling pathway implicated in this process is the Keap1-Nrf2 pathway.[7][8] Electrophilic chemicals like o-CGE can react with cysteine residues on the Keap1 protein, leading to the release and activation of the transcription factor Nrf2.[8] Activated Nrf2 translocates to the nucleus and upregulates the expression of antioxidant and cytoprotective genes.[7]
3. Which experimental models are recommended for assessing the skin sensitization potential of o-CGE?
A combination of in chemico, in vitro, and in vivo methods is recommended for a comprehensive assessment. These include:
-
Direct Peptide Reactivity Assay (DPRA): An in chemico method that measures the reactivity of a chemical with synthetic peptides containing cysteine and lysine, mimicking the initial step of protein haptenation.
-
KeratinoSens™ Assay: An in vitro method that uses a human keratinocyte cell line to measure the activation of the Keap1-Nrf2 pathway.[1]
-
Local Lymph Node Assay (LLNA): An in vivo murine model that measures the proliferation of lymphocytes in the draining lymph nodes as an indicator of an immune response.
4. What are the key parameters to measure in these assays?
-
DPRA: The percentage depletion of cysteine and lysine peptides.
-
KeratinoSens™: The EC1.5 value, which is the concentration of the test substance that induces a 1.5-fold increase in luciferase activity.
-
LLNA: The EC3 value, which is the estimated concentration of the test substance required to produce a stimulation index (SI) of 3.
5. What are the typical quantitative results for skin sensitizers in these assays?
The following tables provide illustrative data for known skin sensitizers. Note: Specific quantitative data for o-CGE is not publicly available and the following data is for illustrative purposes only.
Illustrative LLNA Data for Skin Sensitizers
| Substance | Vehicle | EC3 Value (%) | Potency |
| Formaldehyde | Acetone:Olive Oil (4:1) | 0.35 | Extreme |
| Cinnamic Aldehyde | Acetone:Olive Oil (4:1) | 0.53 | Strong |
| Isoeugenol | Acetone:Olive Oil (4:1) | 2.5 | Moderate |
| Illustrative data based on publicly available information for known sensitizers. |
Illustrative KeratinoSens™ Data for Skin Sensitizers
| Substance | EC1.5 (µM) | IC50 (µM) | Prediction |
| Cinnamic Aldehyde | 9.6 | > 2000 | Sensitizer |
| 2,4-Dinitrochlorobenzene | 0.2 | 11 | Sensitizer |
| Lactic Acid | > 1000 | > 1000 | Non-sensitizer |
| Illustrative data based on publicly available information for known sensitizers. |
Illustrative DPRA Data for Skin Sensitizers
| Substance | Mean Cysteine Depletion (%) | Mean Lysine Depletion (%) | Reactivity Class | Prediction |
| Cinnamic Aldehyde | 100 | 4.2 | High | Sensitizer |
| Formaldehyde | 50.1 | 24.3 | Moderate | Sensitizer |
| Lactic Acid | 2.5 | 0.8 | Minimal | Non-sensitizer |
| Illustrative data based on publicly available information for known sensitizers. |
Experimental Protocols
Detailed methodologies for the key assays are provided below. These are based on OECD guidelines.
Local Lymph Node Assay (LLNA) - OECD TG 429
-
Animals: Use female CBA/J mice, 8-12 weeks old.[4]
-
Dose Groups: A minimum of three concentrations of o-CGE, a vehicle control group, and a positive control group (e.g., hexyl cinnamic aldehyde). Use at least four animals per group.[4]
-
Dosing: Apply 25 µL of the test substance or vehicle to the dorsum of each ear for three consecutive days.[3]
-
Cell Proliferation Measurement: On day 6, inject the mice with 3H-methyl thymidine. Five hours later, excise the draining auricular lymph nodes.[3]
-
Data Analysis: Prepare a single-cell suspension of lymph node cells and measure the incorporation of 3H-methyl thymidine using a β-scintillation counter. The stimulation index (SI) is calculated by dividing the mean disintegrations per minute (DPM) of the test group by the mean DPM of the vehicle control group. A substance with an SI ≥ 3 is classified as a sensitizer. The EC3 value is calculated by linear interpolation of the dose-response curve.
KeratinoSens™ Assay - OECD TG 442D
-
Cell Culture: Culture KeratinoSens™ cells (immortalized human keratinocytes) in appropriate medium in 96-well plates.[7]
-
Test Substance Preparation: Prepare a stock solution of o-CGE in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of test concentrations.[7]
-
Exposure: Expose the cells to the test concentrations of o-CGE for 48 hours.[2]
-
Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a luminometer.[7]
-
Cytotoxicity Assay: In parallel, assess cell viability using a method such as the MTT assay.
-
Data Analysis: A substance is classified as a sensitizer if it induces a statistically significant increase in luciferase expression of 1.5-fold or greater at a concentration where cell viability is at least 70%. The EC1.5 value is then determined.[2]
Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C
-
Peptide Solutions: Prepare solutions of synthetic peptides containing cysteine and lysine in an appropriate buffer.
-
Test Substance Incubation: Incubate o-CGE with the cysteine and lysine peptide solutions for 24 hours at 25°C.
-
Analysis: Following incubation, analyze the samples by high-performance liquid chromatography (HPLC) with UV detection to quantify the remaining peptide concentrations.
-
Data Analysis: Calculate the percentage of peptide depletion for both cysteine and lysine. The mean depletion value is used to classify the substance into one of four reactivity classes: minimal, low, moderate, or high.
Visualizations
Signaling Pathway
Caption: Keap1-Nrf2 signaling pathway activation by o-CGE.
Experimental Workflow
Caption: Integrated workflow for skin sensitization assessment.
Logical Relationship
Caption: A simplified Adverse Outcome Pathway for skin sensitization.
References
- 1. cefic-lri.org [cefic-lri.org]
- 2. ftp.cdc.gov [ftp.cdc.gov]
- 3. Defining the reactivity of nanoparticles to peptides through direct peptide reactivity assay (DPRA) using a high pressure liquid chromatography system with a diode array detector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rivm.nl [rivm.nl]
- 5. Skin Sensitisation: the KeratinoSen assay - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 6. Cysteine Peptide for DPRA tests - SB-PEPTIDE - Peptide catalog [sb-peptide.com]
- 7. Evaluation of a High-Throughput Peptide Reactivity Format Assay for Assessment of the Skin Sensitization Potential of Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Support Center: Controlling Molecular Weight Distribution in CGE Polymerization
Welcome to the technical support center for Controlled Growth surface-initiated (CGE) Polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to controlling polymer molecular weight distribution.
Frequently Asked Questions (FAQs)
Q1: What is molecular weight distribution (MWD) and why is it important in CGE polymerization for drug delivery?
A1: Molecular weight distribution (MWD) describes the range of different polymer chain lengths within a sample. It is quantified by the polydispersity index (PDI), which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). A PDI of 1.0 indicates that all polymer chains are of the same length (a monodisperse sample), while higher values signify a broader distribution of chain lengths.[1][2][3]
In drug delivery, a narrow MWD is often desirable as it leads to more consistent and predictable material properties, such as drug loading capacity, release kinetics, and biological interactions.[4][5][6][7] For polymer-drug conjugates, a well-defined MWD is crucial for consistent dosing and predictable in vivo performance.
Q2: What are the key factors that influence the molecular weight and PDI in CGE polymerization?
A2: Several factors can significantly impact the molecular weight and PDI of polymers grown from a surface. These include:
-
Initiator Concentration/Density: A higher initiator concentration on the surface generally leads to a higher number of polymer chains, which can result in lower molecular weights if the monomer supply is limited.[8]
-
Monomer Concentration: The concentration of the monomer affects the rate of polymerization. Higher monomer concentrations can lead to higher molecular weight polymers.[9]
-
Catalyst/Initiator Ratio (in controlled radical polymerizations): In techniques like Atom Transfer Radical Polymerization (ATRP), the ratio of catalyst to initiator is crucial for maintaining control over the polymerization.[10][11]
-
Reaction Time: Longer reaction times generally result in higher molecular weights, assuming the polymerization remains "living."
-
Temperature: Temperature affects the rates of initiation, propagation, and termination. Higher temperatures can increase the polymerization rate but may also lead to more termination reactions, broadening the PDI.[8]
-
Solvent: The choice of solvent can influence the solubility of the monomer and the growing polymer chains, affecting the overall reaction kinetics.
-
Chain Transfer Agents: The presence and concentration of chain transfer agents can be used to control the molecular weight.[8]
Q3: Which polymerization techniques are best for achieving a narrow MWD in CGE?
A3: Reversible Deactivation Radical Polymerization (RDRP) techniques are commonly employed for CGE to achieve well-controlled polymerizations with narrow MWDs.[10][11] These methods are often referred to as "controlled" or "living" radical polymerizations. Key examples include:
-
Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile technique that allows for the synthesis of polymers with predictable molecular weights and low PDIs.[4][10][11]
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is another powerful method for controlling MWD in a wide range of monomers.[12]
-
Nitroxide-Mediated Polymerization (NMP): NMP provides good control over the polymerization of various monomers.[13]
Troubleshooting Guide
This guide addresses common issues encountered during CGE polymerization experiments aimed at controlling molecular weight distribution.
Issue 1: The resulting polymer has a broad molecular weight distribution (High PDI).
| Possible Cause | Suggested Solution |
| Impure Monomer or Reagents | Ensure all monomers are passed through a column to remove inhibitors immediately before use. Use high-purity solvents and other reagents.[14][15] |
| Incorrect Stoichiometry | Precisely measure and control the ratio of monomer to initiator and, if applicable, the ratio of catalyst to ligand in ATRP.[14][15] |
| High Rate of Termination Reactions | Lower the reaction temperature to reduce the rate of termination.[8] Ensure the system is properly deoxygenated, as oxygen can act as a radical scavenger and lead to termination. |
| Poor Initiator Efficiency | Verify the integrity and activity of the surface-bound initiator. Ensure complete and uniform initiator deposition. |
| Diffusion Limitations | In porous substrates, confinement effects can lead to a broader MWD and lower molecular weight compared to solution polymerization.[9][16] Consider adjusting reaction conditions or using a different substrate geometry if possible. |
Issue 2: The obtained polymer has a lower molecular weight than expected.
| Possible Cause | Suggested Solution |
| High Initiator Concentration | A high concentration of initiator can lead to the formation of many short polymer chains.[8] Consider reducing the surface density of the initiator. |
| Premature Chain Termination | Impurities in the reaction mixture can act as terminating agents.[17] Rigorously purify all reagents and deoxygenate the system. The presence of water can also be detrimental in some polymerization systems. |
| Inefficient Initiation | If not all initiators start chain growth simultaneously, it can lead to a lower overall molecular weight. Optimize the initiation conditions. |
| Chain Transfer Reactions | The solvent or impurities can act as chain transfer agents, limiting the polymer chain length.[8] Choose a solvent that is known to have a low chain transfer constant for the specific monomer being used. |
Issue 3: Inconsistent results between batches.
| Possible Cause | Suggested Solution |
| Variability in Surface Initiator Density | Standardize the protocol for initiator immobilization to ensure consistent surface coverage. Characterize the initiator density on the surface before polymerization. |
| Inconsistent Reaction Conditions | Precisely control reaction parameters such as temperature, time, and stirring rate. Ensure consistent deoxygenation procedures for each batch. |
| Reagent Degradation | Store monomers, initiators, and catalysts under appropriate conditions (e.g., low temperature, inert atmosphere) to prevent degradation over time. |
Experimental Protocols
Protocol 1: General Workflow for Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
This protocol provides a general outline for performing SI-ATRP to grow polymer brushes with a controlled molecular weight from a silicon wafer surface.
-
Substrate Preparation:
-
Clean silicon wafers by sonication in acetone and isopropanol.
-
Dry the wafers under a stream of nitrogen.
-
Treat with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) to create a hydroxylated surface. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
Rinse thoroughly with deionized water and dry.
-
-
Initiator Immobilization:
-
Prepare a solution of the ATRP initiator (e.g., (3-aminopropyl)triethoxysilane followed by reaction with 2-bromoisobutyryl bromide) in an anhydrous solvent like toluene.
-
Immerse the cleaned substrates in the initiator solution and react for a specified time under an inert atmosphere.
-
Rinse the substrates with the solvent to remove any unbound initiator and dry.
-
-
Polymerization:
-
In a Schlenk flask, dissolve the monomer and the ligand (e.g., bipyridine) in the chosen solvent.
-
Deoxygenate the solution by several freeze-pump-thaw cycles.
-
Add the catalyst (e.g., Cu(I)Br) under a positive pressure of inert gas.
-
Place the initiator-functionalized substrate into the reaction mixture.
-
Carry out the polymerization at a specific temperature for a set amount of time.
-
-
Post-Polymerization:
-
Remove the substrate from the polymerization solution and rinse thoroughly with a good solvent for the polymer to remove any physisorbed chains.
-
Dry the substrate.
-
-
Characterization:
-
Characterize the polymer brushes using techniques such as ellipsometry (to measure thickness), atomic force microscopy (to observe surface morphology), and contact angle measurements (to assess surface energy).
-
To determine the molecular weight and PDI, the polymer must be cleaved from the surface (e.g., using hydrofluoric acid for silicon substrates).[16] The cleaved polymer can then be analyzed by Gel Permeation Chromatography (GPC).[18]
-
Visualizations
Caption: Experimental workflow for CGE polymerization and analysis.
Caption: Key factors influencing molecular weight distribution.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. youtube.com [youtube.com]
- 3. google.com [google.com]
- 4. Narrow Molecular Weight Distribution Precursors for Polymer-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 6. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How to Control Molecular Weight in Free Radical Polymerization [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Shaping the Structure and Response of Surface-Grafted Polymer Brushes via the Molecular Weight Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthetis Methods in Polymer Che [faculty.csbsju.edu]
- 18. resolvemass.ca [resolvemass.ca]
Reducing the hydrolytic degradation of Cresyl glycidyl ether
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the hydrolytic degradation of Cresyl glycidyl ether (CGE) during experimental procedures.
Troubleshooting Guide
This guide addresses common issues related to the hydrolytic degradation of this compound, offering potential causes and actionable solutions to ensure the stability and integrity of the compound in your research.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Increased viscosity or partial solidification of CGE | Hydrolysis of the epoxide ring, leading to the formation of diols and subsequent polymerization or side reactions. This is often initiated by the presence of water and catalyzed by acidic or basic conditions. | 1. Verify Storage Conditions: Ensure CGE is stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and air.[1] 2. pH Control: Avoid contact with acidic or basic substances.[2][3] Use neutral, anhydrous solvents and glassware. If aqueous solutions are necessary, buffer them to a neutral pH (around 7). 3. Moisture Control: Use desiccants in storage containers and ensure all handling equipment is thoroughly dried before use.[4] |
| Inconsistent experimental results or loss of product yield | Degradation of CGE prior to or during the reaction, leading to a lower effective concentration of the reactive epoxide. | 1. Purity Check: Before use, analyze the purity of the CGE stock via High-Performance Liquid Chromatography (HPLC) to quantify any existing degradation products. 2. Inert Atmosphere: For reactions sensitive to hydrolysis, conduct them under an inert atmosphere to prevent atmospheric moisture from initiating degradation. 3. Formulation Strategy: If possible, formulate CGE in a non-aqueous, aprotic solvent to create a more stable stock solution. |
| Formation of unexpected byproducts | The primary hydrolysis product of CGE is the corresponding diol. This diol can further react or catalyze side reactions, leading to a complex mixture of impurities. | 1. Reaction Monitoring: Utilize analytical techniques like HPLC or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction progress and identify the formation of byproducts in real-time. 2. Purification: If byproducts are detected, purify the CGE before use through appropriate methods such as distillation or chromatography. |
| Cloudy or hazy appearance of CGE solution | This can be an indication of partial hydrolysis and the formation of less soluble diol products, or the presence of moisture. | 1. Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter. 2. Solvent Check: Ensure the solvent used is anhydrous and compatible with CGE. 3. Moisture Test: Use a Karl Fischer titrator to determine the water content of the CGE and the solvent. |
Frequently Asked Questions (FAQs)
Q1: What is hydrolytic degradation of this compound?
A1: Hydrolytic degradation is a chemical reaction where the epoxide ring of the this compound molecule is opened by reacting with water. This reaction is often catalyzed by the presence of acids or bases and results in the formation of a diol (a molecule with two hydroxyl groups). This diol is generally less reactive and can lead to unwanted side products and a decrease in the efficiency of subsequent reactions.
Q2: What are the primary factors that accelerate the hydrolysis of CGE?
A2: The primary factors that accelerate the hydrolysis of CGE are:
-
Presence of Water: Water is a necessary reactant for hydrolysis.
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of epoxides. The reaction rate is generally lowest at a neutral pH.[2][5]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[6]
Q3: How can I minimize water content in my CGE and reaction mixtures?
A3: To minimize water content, you should:
-
Store CGE over a desiccant.
-
Use anhydrous solvents.
-
Dry all glassware and equipment in an oven before use.
-
Handle CGE and prepare solutions under an inert atmosphere, such as in a glove box or using a Schlenk line.
Q4: What is the ideal pH range for working with CGE to minimize hydrolysis?
A4: The ideal pH range to minimize the hydrolysis of glycidyl ethers is neutral (approximately pH 7). Both acidic and basic conditions significantly increase the rate of hydrolysis.[2][5] If your experimental conditions require a pH outside of the neutral range, it is crucial to be aware of the increased potential for degradation and to take extra precautions to exclude water.
Q5: How does temperature affect the stability of CGE?
A5: Higher temperatures accelerate the rate of hydrolytic degradation. For every 10°C increase in temperature, the reaction rate can approximately double. Therefore, it is recommended to store CGE at cool temperatures (e.g., 2-8°C) and to conduct reactions at the lowest feasible temperature to maintain its stability.
Data Presentation
Table 1: Estimated Effect of pH and Temperature on the Rate of Hydrolysis of Glycidyl Ethers
The following table provides an estimation of the relative rate of hydrolysis for glycidyl ethers, like CGE, under different pH and temperature conditions. The rates are normalized relative to the rate at pH 7 and 25°C. These values are based on kinetic models for similar epoxides and serve as a general guideline.[2][5]
| pH | Relative Rate at 25°C | Relative Rate at 50°C |
| 3 | ~100x | ~400x |
| 5 | ~10x | ~40x |
| 7 | 1x (Baseline) | ~4x |
| 9 | ~10x | ~40x |
| 11 | ~100x | ~400x |
Experimental Protocols
Protocol 1: Quantification of CGE Hydrolysis by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the amount of this compound and its primary hydrolysis product (cresyl glycerol diol) in a sample.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of pure CGE in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
If available, prepare a stock solution of the cresyl glycerol diol standard in acetonitrile. If not available, relative quantification can be performed based on the disappearance of the CGE peak.
-
Create a series of calibration standards by diluting the stock solution(s) to concentrations ranging from 0.01 to 0.5 mg/mL.
-
-
Sample Preparation:
-
Dissolve a known weight of the CGE sample in acetonitrile to a final concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 270 nm (based on the aromatic ring of the cresyl group)
-
-
Analysis:
-
Inject the calibration standards and the sample.
-
Identify the peaks for CGE and its hydrolysis product based on their retention times (the diol will be more polar and thus have a shorter retention time on a C18 column).
-
Construct a calibration curve by plotting the peak area versus the concentration for the standards.
-
Determine the concentration of CGE and the diol in the sample using the calibration curve.
-
Protocol 2: Accelerated Stability Study of CGE
Objective: To assess the stability of a CGE formulation under accelerated hydrolytic conditions.
Materials:
-
CGE formulation
-
Buffers of different pH values (e.g., pH 4, 7, and 9)
-
Temperature-controlled incubator or water bath
-
HPLC system for analysis (as described in Protocol 1)
Methodology:
-
Sample Preparation:
-
Prepare solutions of the CGE formulation in each of the pH buffers at a known concentration.
-
-
Incubation:
-
Place the prepared solutions in a temperature-controlled environment set to an elevated temperature (e.g., 50°C).
-
-
Time-Point Sampling:
-
At specified time intervals (e.g., 0, 24, 48, 72, and 168 hours), withdraw an aliquot from each solution.
-
Immediately quench the degradation by diluting the aliquot in cold acetonitrile.
-
-
Analysis:
-
Analyze each time-point sample by HPLC according to Protocol 1 to determine the concentration of remaining CGE.
-
-
Data Interpretation:
-
Plot the concentration of CGE as a function of time for each pH and temperature condition.
-
Determine the rate of degradation under each condition. This data can be used to predict the shelf-life of the formulation under normal storage conditions.
-
Visualizations
Caption: Hydrolytic degradation pathway of this compound.
Caption: Workflow for accelerated stability testing of CGE.
Caption: Logical workflow for troubleshooting CGE degradation.
References
- 1. craft-resin.eu [craft-resin.eu]
- 2. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. epoxyclasses.com [epoxyclasses.com]
- 4. magnificoresins.com [magnificoresins.com]
- 5. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00191H [pubs.rsc.org]
- 6. Kinetic Study and Degradation Mechanism of Glycidyl Esters in both Palm Oil and Chemical Models during High-Temperature Heating - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Cresyl Glycidyl Ether vs. Phenyl Glycidyl Ether: A Comparative Guide for Reactive Diluents in Epoxy Resin Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two commonly used aromatic monofunctional reactive diluents, Cresyl Glycidyl Ether (CGE) and Phenyl Glycidyl Ether (PGE), in epoxy resin formulations. The selection of an appropriate reactive diluent is critical as it significantly influences the viscosity of the uncured resin and the ultimate thermomechanical properties of the cured product. This document aims to provide an objective analysis, supported by experimental data, to aid in the selection of the most suitable reactive diluent for specific research and development applications.
Introduction to Reactive Diluents
Reactive diluents are low-viscosity epoxy compounds that are added to high-viscosity epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA), to improve their handling and processing characteristics. Unlike non-reactive diluents, they possess epoxy groups that participate in the curing reaction with the hardening agent, becoming an integral part of the final crosslinked polymer network. This incorporation minimizes the negative effects on the mechanical and thermal properties of the cured resin that are often associated with non-reactive diluents.
This compound (CGE) and Phenyl Glycidyl Ether (PGE) are aromatic monofunctional glycidyl ethers that are frequently employed as reactive diluents. Their aromatic structure contributes to good thermal stability and mechanical properties in the cured epoxy system.
Physical and Chemical Properties
A summary of the key physical and chemical properties of o-Cresyl Glycidyl Ether and Phenyl Glycidyl Ether is presented in the table below.
| Property | o-Cresyl Glycidyl Ether (o-CGE) | Phenyl Glycidyl Ether (PGE) |
| Chemical Formula | C10H12O2[1] | C9H10O2[2] |
| Molar Mass | 164.20 g/mol [1] | 150.18 g/mol [2] |
| Appearance | Colorless liquid | Colorless liquid |
| Viscosity at 25°C | 2-10 cP | 4-7 cP |
| Boiling Point | Not specified | 245 °C[2] |
| Melting Point | Not specified | 3.5 °C[2] |
Performance Comparison in Epoxy Resins
The performance of CGE and PGE as reactive diluents is primarily evaluated based on their efficiency in reducing the viscosity of the epoxy resin and their impact on the mechanical and thermal properties of the cured product.
Viscosity Reduction
Both CGE and PGE are effective in reducing the viscosity of high-viscosity epoxy resins. The efficiency of viscosity reduction is dependent on the concentration of the diluent added. While specific comparative data is limited, the lower viscosity range of o-CGE suggests it may offer slightly better viscosity reduction at equivalent concentrations.
Further research is needed to provide a direct quantitative comparison of viscosity reduction at various concentrations.
Mechanical Properties
The addition of monofunctional reactive diluents like CGE and PGE can influence the mechanical properties of the cured epoxy resin. As they are monofunctional, they can act as chain terminators, which may lead to a reduction in the crosslink density of the polymer network.[1] This can affect properties such as tensile strength, flexural strength, and impact resistance. Generally, a lower crosslink density may lead to decreased strength and stiffness but increased flexibility.[3]
Thermal Properties
The thermal properties of the cured epoxy, particularly the glass transition temperature (Tg), are crucial for determining the material's service temperature. The incorporation of aromatic reactive diluents like CGE and PGE is generally expected to maintain good thermal stability. However, the reduction in crosslink density caused by monofunctional diluents can lead to a decrease in Tg.
Direct comparative data on the thermal properties of epoxy resins containing CGE versus PGE is not extensively available. Researchers should perform thermal analysis, such as Differential Scanning Calorimetry (DSC), to characterize the thermal properties of their specific formulations.
Experimental Protocols
To facilitate a direct comparison of CGE and PGE in a specific epoxy resin system, the following experimental protocols are recommended.
Viscosity Measurement
Objective: To determine the effect of CGE and PGE concentration on the viscosity of an uncured epoxy resin.
Standard: Based on ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.[4][5][6][7][8]
Apparatus:
-
Rotational viscometer
-
Temperature-controlled water bath
-
Beakers and mixing rods
Procedure:
-
Prepare mixtures of the epoxy resin with varying weight percentages of CGE and PGE (e.g., 5%, 10%, 15%, 20%).
-
Ensure the resin and diluent are at a constant temperature (e.g., 25°C) by placing them in a temperature-controlled bath.
-
Thoroughly mix the resin and the specified amount of diluent.
-
Measure the viscosity of each mixture using a rotational viscometer according to the instrument's operating instructions.
-
Record the viscosity values for each concentration of both diluents.
Mechanical Properties Testing
Objective: To compare the mechanical properties of epoxy resins cured with CGE and PGE.
Specimen Preparation:
-
Prepare epoxy resin formulations containing a fixed concentration of either CGE or PGE.
-
Add the stoichiometric amount of a suitable curing agent and mix thoroughly.
-
Cast the mixture into molds to produce specimens of the required dimensions for each test.
-
Cure the specimens according to the recommended curing schedule for the specific epoxy resin and hardener system.
Tests:
-
Tensile Properties (ASTM D638): Use a universal testing machine to determine the tensile strength, modulus of elasticity, and elongation at break.[9][10][11][12][13]
-
Flexural Properties (ASTM D790): Use a three-point bending setup on a universal testing machine to determine the flexural strength and modulus.[14][15][16][17][18]
-
Izod Impact Resistance (ASTM D256): Use a pendulum impact tester to determine the impact strength of notched specimens.[19][20][21][22]
Thermal Analysis
Objective: To compare the thermal properties of epoxy resins cured with CGE and PGE.
Standard: Based on ASTM D3418 - Standard Test Method for Transition Temperatures of Polymers by Differential Scanning Calorimetry.[23][24][25][26]
Apparatus:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Prepare cured samples of the epoxy formulations containing CGE and PGE as described for mechanical testing.
-
Place a small, accurately weighed sample (5-10 mg) into a DSC pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature to determine the glass transition temperature (Tg).
Logical Workflow and Visualization
The following diagrams illustrate the logical workflow for the selection and evaluation of reactive diluents and the preparation of modified epoxy resins.
Caption: Experimental workflow for comparing reactive diluents.
Caption: Influence of components on final epoxy properties.
Conclusion
Both this compound and Phenyl Glycidyl Ether are effective reactive diluents for reducing the viscosity of epoxy resins. The choice between them will depend on the specific performance requirements of the final application. Due to the limited availability of direct comparative data, it is highly recommended that researchers and developers conduct their own experimental evaluations using the protocols outlined in this guide to make an informed decision based on the specific requirements of their epoxy system. Factors such as the desired viscosity profile, mechanical strength, and thermal resistance should all be considered in the selection process.
References
- 1. o-Cresyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 2. Phenyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 3. specialchem.com [specialchem.com]
- 4. store.astm.org [store.astm.org]
- 5. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 6. ablis.business.gov.au [ablis.business.gov.au]
- 7. ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity) -- eLearning Course [store.astm.org]
- 8. ASTM D445 - eralytics [eralytics.com]
- 9. zwickroell.com [zwickroell.com]
- 10. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 11. industrialphysics.com [industrialphysics.com]
- 12. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 13. victortestingmachine.com [victortestingmachine.com]
- 14. zwickroell.com [zwickroell.com]
- 15. boundengineering.com [boundengineering.com]
- 16. ASTM D790: Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials [ssi.shimadzu.com]
- 17. ASTM D790 Flexural Properties Test for Plastics [testronixinstruments.com]
- 18. testresources.net [testresources.net]
- 19. sciteq.com [sciteq.com]
- 20. coirubber.com [coirubber.com]
- 21. ASTM D256 Testing for Izod Impact Resistance of Plastics - Applus DatapointLabs [datapointlabs.com]
- 22. zwickroell.com [zwickroell.com]
- 23. store.astm.org [store.astm.org]
- 24. store.astm.org [store.astm.org]
- 25. atslab.com [atslab.com]
- 26. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
A Comparative Analysis of o-, m-, and p-Cresyl Glycidyl Ether Performance in Epoxy Resin Systems
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the selection of cresyl glycidyl ether isomers as reactive diluents in epoxy formulations, supported by experimental data and detailed methodologies.
Cresyl glycidyl ethers (CGEs) are a class of aromatic monofunctional reactive diluents widely employed in the formulation of epoxy resins. Their primary function is to reduce the viscosity of the resin system, thereby improving handling, processing, and wetting characteristics. The position of the methyl group on the cresol ring—ortho (o-), meta (m-), or para (p-)—influences the physicochemical properties of the glycidyl ether and, consequently, its performance in the final cured epoxy product. This guide provides a comparative analysis of o-, m-, and p-cresyl glycidyl ether, summarizing key performance indicators and providing detailed experimental protocols for their evaluation.
Physicochemical Properties: A Comparative Overview
The isomeric position of the methyl group in this compound has a subtle yet significant impact on its physical and chemical properties. These differences, particularly in viscosity and epoxy value, are critical for formulators when selecting the appropriate diluent for a specific application.
| Property | o-Cresyl Glycidyl Ether | m-Cresyl Glycidyl Ether | p-Cresyl Glycidyl Ether |
| Viscosity (at 25°C) | ≤ 80 mPa·s[1] | Data not readily available | Data not readily available |
| Epoxy Value (Eq/100g) | 0.49 - 0.54[1] | Data not readily available | Data not readily available |
| Molecular Weight | 164.20 g/mol | 164.20 g/mol | 164.20 g/mol |
| Appearance | Clear, colorless to light yellow liquid[1] | Clear colorless liquid | Liquid |
| Purity | - | - | ~90% (typical) |
Note: Data for m- and p-cresyl glycidyl ether viscosity and epoxy value is not as readily available in public literature as it is for the ortho- isomer. Formulators should consult supplier technical data sheets for specific values.
Performance in Epoxy Resin Systems
The primary application of cresyl glycidyl ethers is as reactive diluents in epoxy resin formulations. Their incorporation affects not only the viscosity of the uncured resin but also the mechanical, thermal, and chemical resistance properties of the cured thermoset.
Viscosity Reduction
All three isomers are effective at reducing the viscosity of high-viscosity epoxy resins, such as those based on bisphenol-A or bisphenol-F. The extent of viscosity reduction is dependent on the concentration of the diluent used. Lower viscosity facilitates easier processing, better impregnation of reinforcements (in composites), and improved flow and leveling in coatings.
Mechanical Properties
The addition of a monofunctional reactive diluent like CGE can influence the mechanical properties of the cured epoxy. As they are monofunctional, they can act as chain terminators, potentially leading to a reduction in crosslink density. This may result in a decrease in properties such as tensile strength and modulus, but an increase in flexibility and impact strength. The specific impact of each isomer on mechanical properties is expected to vary due to steric hindrance and reactivity differences. For instance, the ortho-position of the methyl group in o-CGE might influence the curing reaction and the final network structure differently than the meta or para isomers.
Thermal Properties
The thermal stability and glass transition temperature (Tg) of the cured epoxy can be affected by the incorporation of CGEs. A reduction in crosslink density can lead to a lower Tg. However, the aromatic nature of the cresyl group contributes to the thermal stability of the polymer network. Studies on a poly[(o-cresyl glycidyl ether)-co-formaldehyde] system have shown that it can be used to create thermally stable and non-flammable materials.
Chemical Resistance
The chemical resistance of an epoxy system is crucial for its long-term performance in various environments. The use of this compound as a reactive diluent can impact chemical resistance. While monofunctional diluents can sometimes compromise chemical resistance due to a less densely crosslinked network, one study suggests that a CGE-diluted bisphenol-A epoxy resin can improve handling and film appearance while limiting the detrimental effect on chemical resistance. The chemical structure of the isomer can influence its own stability and the integrity of the cured network when exposed to different chemical agents.
Experimental Protocols
To enable a thorough and standardized comparison of o-, m-, and p-cresyl glycidyl ether performance, the following experimental methodologies are recommended.
Determination of Viscosity
The viscosity of the neat this compound isomers and their blends with epoxy resins should be determined using a rotational viscometer or a capillary viscometer.
Standard Method: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.[2][3][4]
-
Apparatus: Calibrated glass capillary viscometer, temperature-controlled bath, stopwatch.
-
Procedure: A fixed volume of the liquid is drawn into the viscometer, and the time taken for the liquid to flow between two marked points under gravity is measured at a constant temperature (typically 25°C). The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer. The dynamic viscosity can be obtained by multiplying the kinematic viscosity by the density of the liquid.
Determination of Epoxy Value / Epoxy Equivalent Weight (EEW)
The epoxy value, or its inverse, the epoxy equivalent weight (EEW), is a critical parameter for determining the correct stoichiometry with the curing agent.
Standard Method: ASTM D1652 - Standard Test Method for Epoxy Content of Epoxy Resins.[1][5][6][7][8]
-
Principle: The method involves the titration of the epoxy groups with a standardized solution of hydrobromic acid in acetic acid.
-
Procedure: A known weight of the resin is dissolved in a suitable solvent (e.g., chlorobenzene/acetic acid mixture). A few drops of a crystal violet indicator are added, and the solution is titrated with a standardized solution of hydrobromic acid in glacial acetic acid until the color changes from blue-green to green.
-
Calculation: The epoxy content is calculated based on the volume of titrant consumed and the weight of the sample.
Evaluation of Mechanical Properties
The mechanical performance of the cured epoxy resin formulations containing the different CGE isomers should be evaluated through a series of standardized tests.
-
Tensile Properties (Strength, Modulus, Elongation): Standard Method: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.[9][10][11][12][13]
-
Specimen: Dumbbell-shaped specimens are cast from the cured epoxy formulation.
-
Procedure: The specimens are subjected to a tensile load at a constant rate of crosshead displacement until failure. The stress and strain are recorded throughout the test.
-
-
Flexural Properties (Strength, Modulus): Standard Method: ASTM D790 - Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials.[14][15][16][17][18]
-
Specimen: Rectangular bar-shaped specimens are cast from the cured epoxy formulation.
-
Procedure: The specimen is supported at its ends and a load is applied at the center (3-point bending) until the specimen ruptures or reaches a specified deflection.
-
-
Hardness: Standard Method: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness.[19][20][21][22][23]
-
Procedure: A specified indenter is forced into the material under specified conditions, and the depth of indentation is measured. The hardness is reported on a Shore scale (e.g., Shore D for rigid plastics).
-
Analysis of Thermal Properties
The thermal stability and transition temperatures of the cured epoxy formulations are critical for determining their service temperature range.
-
Thermogravimetric Analysis (TGA): Standard Method: ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry.[24][25][26][27][28]
-
Principle: Measures the change in mass of a material as a function of temperature in a controlled atmosphere.
-
Procedure: A small sample of the cured epoxy is heated at a constant rate in an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere. The weight loss is recorded as a function of temperature, providing information on decomposition temperatures and thermal stability.
-
-
Dynamic Mechanical Analysis (DMA) for Glass Transition Temperature (Tg): Standard Method: ASTM E1640 - Standard Test Method for Assignment of the Glass Transition Temperature By Dynamic Mechanical Analysis.[29][30][31]
-
Principle: A small, rectangular sample of the cured epoxy is subjected to a sinusoidal oscillating stress. The resulting strain and the phase lag between the stress and strain are measured as a function of temperature.
-
Procedure: The sample is heated at a controlled rate while the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are monitored. The glass transition temperature is typically identified as the peak of the tan delta curve or the onset of the drop in the storage modulus.
-
Assessment of Chemical Resistance
The ability of the cured epoxy to withstand exposure to various chemicals is a critical performance parameter.
Standard Method: ISO 175 - Plastics — Methods of test for the determination of the effects of immersion in liquid chemicals.[32][33][34][35][36]
-
Procedure: Cured specimens of a standard size are immersed in selected chemical agents (e.g., acids, bases, solvents) for a specified period at a controlled temperature.
-
Evaluation: After immersion, the specimens are visually inspected for any changes in appearance (e.g., swelling, discoloration, cracking). Changes in weight, dimensions, and mechanical properties (e.g., hardness, flexural strength) are also measured and compared to the properties of unexposed control specimens.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of this compound isomers in an epoxy resin system.
References
- 1. store.astm.org [store.astm.org]
- 2. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 3. ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity) -- eLearning Course [store.astm.org]
- 4. ASTM D445 - eralytics [eralytics.com]
- 5. scribd.com [scribd.com]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. scribd.com [scribd.com]
- 9. zwickroell.com [zwickroell.com]
- 10. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 11. industrialphysics.com [industrialphysics.com]
- 12. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 13. victortestingmachine.com [victortestingmachine.com]
- 14. ASTM D790: Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials [ssi.shimadzu.com]
- 15. zwickroell.com [zwickroell.com]
- 16. ASTM D790 Testing for Flexural Properties of Plastics - Applus DatapointLabs [datapointlabs.com]
- 17. micomlab.com [micomlab.com]
- 18. unitedtest.com [unitedtest.com]
- 19. namsa.com [namsa.com]
- 20. industrialphysics.com [industrialphysics.com]
- 21. micomlab.com [micomlab.com]
- 22. zwickroell.com [zwickroell.com]
- 23. smithers.com [smithers.com]
- 24. store.astm.org [store.astm.org]
- 25. kalite.com [kalite.com]
- 26. infinitalab.com [infinitalab.com]
- 27. standards.iteh.ai [standards.iteh.ai]
- 28. wmtr.com [wmtr.com]
- 29. livewell.ae [livewell.ae]
- 30. matestlabs.com [matestlabs.com]
- 31. webstore.ansi.org [webstore.ansi.org]
- 32. laboratuar.com [laboratuar.com]
- 33. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 34. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 35. standards.globalspec.com [standards.globalspec.com]
- 36. standards.iteh.ai [standards.iteh.ai]
Gas chromatography-mass spectrometry (GC-MS) for CGE purity validation
In the landscape of pharmaceutical development and quality control, ensuring the purity of a substance is paramount. Two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Gel Electrophoresis (CGE), stand out for their precision in purity assessment. However, their applications are distinct, targeting different classes of molecules. This guide provides a comprehensive comparison of GC-MS and CGE for purity validation, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers, scientists, and drug development professionals in selecting the appropriate methodology.
Understanding the Great Divide: Small Molecules vs. Biomolecules
It is crucial to recognize that GC-MS and CGE are not interchangeable techniques for purity validation. Their fundamental principles and instrumentation are tailored for vastly different types of analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile small molecules.[1][2] It excels in separating complex mixtures into individual components based on their boiling points and interactions with a stationary phase, followed by definitive identification and quantification using mass spectrometry.[3] This makes it invaluable for assessing the purity of raw materials, identifying residual solvents, and detecting contaminants in active pharmaceutical ingredients (APIs).[2][3]
Capillary Gel Electrophoresis (CGE) , on the other hand, is a high-resolution separation technique primarily employed for the analysis of large biomolecules such as proteins (including monoclonal antibodies) and nucleic acids (like mRNA).[4][5] CGE separates molecules based on their size as they migrate through a gel matrix under the influence of an electric field.[5] It offers a more automated and quantitative alternative to traditional slab gel electrophoresis (SDS-PAGE) for evaluating the purity and integrity of biopharmaceuticals.[4][6]
Performance Comparison of Purity Validation Techniques
The choice of analytical technique significantly impacts the accuracy and reliability of purity assessment. Below is a comparative overview of GC-MS against other common techniques for small molecule analysis, and CGE against its counterparts for large molecule analysis.
For Small Molecules: GC-MS vs. Alternatives
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by UV-Vis, DAD, or MS. |
| Ideal Analytes | Volatile and semi-volatile compounds.[2] | Non-volatile and thermally sensitive compounds.[7] |
| Selectivity | Excellent, provides structural information for high-confidence identification.[7] | Good, can be enhanced with a mass spectrometer (LC-MS).[7] |
| Sensitivity | Very high, especially in Selected Ion Monitoring (SIM) mode.[7] | Good with UV-Vis detectors, can be very high with an MS detector.[7] |
| Sample Preparation | May require derivatization for non-volatile compounds.[3] | Generally involves dissolution in a suitable mobile phase.[8] |
| Detection Limit | Can detect impurities down to 0.1% or lower.[8] | Typically around 0.5% for impurities with UV detection.[8] |
For Large Molecules: CGE vs. Alternatives
| Parameter | Capillary Gel Electrophoresis (CGE) | Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) |
| Principle | Size-based separation in a capillary filled with a gel matrix.[5] | Size-based separation in a slab gel matrix. |
| Ideal Analytes | Proteins, monoclonal antibodies, RNA, DNA.[4][5] | Proteins. |
| Resolution | High resolution, allowing for the separation of closely sized species.[5] | Lower resolution compared to CGE. |
| Quantitation | Highly reproducible and quantitative.[4] | Less reproducible for precise quantitation.[4] |
| Automation & Throughput | High degree of automation and higher throughput.[6] | Largely manual and lower throughput. |
| Sample Consumption | Low sample volume required.[5] | Requires larger sample volumes. |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable analytical data. Below are representative protocols for GC-MS and CGE purity analysis.
GC-MS Protocol for Purity Analysis of a Small Molecule
This protocol outlines a general procedure for determining the purity of a synthesized organic compound, such as dichlorodiphenylmethane.[9]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve the sample in 10 mL of a volatile solvent like dichloromethane or hexane to achieve a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
For quantitative analysis, an internal standard can be added to all samples and standards.[9]
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.[9]
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.[9]
-
Injector: Split/splitless injector at 280°C (splitless injection is preferred for trace impurity analysis).[9]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.[9]
-
-
Mass Spectrometer Parameters:
3. Data Analysis:
-
The purity of the sample is determined by calculating the relative peak area percentage of the main component in the total ion chromatogram (TIC).[10]
-
The identity of the main peak and any impurity peaks should be confirmed by comparing their mass spectra with a reference library.[10]
CGE Protocol for Purity Analysis of a Monoclonal Antibody (mAb)
This protocol describes a general method for assessing the purity of a monoclonal antibody.[4]
1. Sample Preparation:
-
Non-reduced sample: Dilute the mAb sample to a concentration of 1 mg/mL with purified water.
-
Reduced sample: Mix the mAb sample with a reducing agent (e.g., dithiothreitol) and an alkylating agent (e.g., iodoacetamide) according to a validated procedure to cleave disulfide bonds and prevent their reformation.
2. Instrumentation and Conditions:
-
Capillary Electrophoresis System: A system equipped with a UV or DAD detector.
-
Capillary: Fused-silica capillary with an appropriate internal diameter and length.
-
Gel Matrix: A replaceable sieving polymer solution.
-
Buffers: Use appropriate running and sample buffers as per the instrument manufacturer's recommendations.
-
Separation Voltage: Apply a constant voltage (e.g., 15 kV).
-
Detection: Monitor the absorbance at 220 nm.
3. Data Analysis:
-
The purity is determined by calculating the percentage of the main peak area relative to the total peak area in the electropherogram.
-
Impurities, such as fragments or aggregates, will appear as separate peaks with different migration times.[11]
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for GC-MS and CGE purity validation.
Caption: Workflow for GC-MS Purity Validation.
Caption: Workflow for CGE Purity Validation.
References
- 1. benchchem.com [benchchem.com]
- 2. smithers.com [smithers.com]
- 3. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 4. Development, validation, and implementation of capillary gel electrophoresis as a replacement for SDS-PAGE for purity analysis of IgG2 mAbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. HPLC vs. GC-MS: Understanding Purity Verification Methods - Elite Chems [elite-chems.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Capillary gel electrophoresis for the quantification and purity determination of recombinant proteins in inclusion bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Aromatic and Aliphatic Glycidyl Ether Diluents in Epoxy Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective performance comparison of aromatic and aliphatic glycidyl ether diluents when used in epoxy resin systems. The information presented is based on a synthesis of available experimental data to assist in the selection of the most appropriate diluent for specific research and development applications.
Introduction
Glycidyl ethers are common reactive diluents used to reduce the viscosity of epoxy resin formulations, thereby improving handling and processing characteristics. These diluents contain an epoxy group that allows them to co-react with the curing agent and become an integral part of the cured polymer network.[1] The choice between an aromatic and an aliphatic glycidyl ether can significantly impact the final properties of the cured epoxy system. Aromatic glycidyl ethers, such as cresyl glycidyl ether (CGE), contain a phenyl ring in their structure, while aliphatic glycidyl ethers, like n-butyl glycidyl ether (BGE) or C12-C14 alkyl glycidyl ether, have a linear or branched hydrocarbon chain.[1][2] This fundamental structural difference leads to distinct performance characteristics in the final cured product.
Performance Comparison: Aromatic vs. Aliphatic Glycidyl Ether Diluents
The following tables summarize the typical effects of incorporating an aromatic (this compound) versus an aliphatic (n-butyl glycidyl ether) reactive diluent into a standard Bisphenol-A based epoxy resin system. It is important to note that the exact values can vary depending on the specific epoxy resin, curing agent, diluent concentration, and curing conditions.
Table 1: Viscosity Reduction Efficiency
| Property | Aromatic Glycidyl Ether (this compound) | Aliphatic Glycidyl Ether (n-Butyl Glycidyl Ether) |
| Viscosity Reduction | Good | Excellent[3][4] |
| Typical Viscosity of Diluent (at 25°C) | ~5-10 mPa·s | ~2-5 mPa·s[5] |
| Observations | While effective, may be slightly less efficient at viscosity reduction compared to some aliphatic counterparts.[5] | Generally provides a more significant reduction in viscosity for a given concentration.[3] |
Table 2: Mechanical Properties of Cured Epoxy
| Property | Aromatic Glycidyl Ether (this compound) | Aliphatic Glycidyl Ether (n-Butyl Glycidyl Ether) |
| Tensile Strength | Generally maintains good tensile strength, with a lower reduction compared to aliphatic diluents. | Tends to decrease tensile strength more significantly with increasing concentration.[3] |
| Flexural Strength | Tends to have a lesser impact on reducing flexural strength. | Can lead to a more pronounced reduction in flexural strength. |
| Elongation at Break | May slightly increase flexibility. | Significantly increases flexibility and elongation at break.[3] |
| Hardness | Less impact on hardness reduction. | Tends to reduce the hardness of the cured epoxy. |
Table 3: Thermal Properties of Cured Epoxy
| Property | Aromatic Glycidyl Ether (this compound) | Aliphatic Glycidyl Ether (n-Butyl Glycidyl Ether) |
| Glass Transition Temperature (Tg) | Minimal reduction in Tg.[6] Aromatic structures generally contribute to higher thermal stability.[7] | More significant reduction in Tg with increasing concentration.[3] |
| Thermal Stability | Generally higher thermal stability due to the aromatic structure.[6][7] | The introduction of flexible aliphatic chains can lower the overall thermal stability.[6] |
Table 4: Chemical Resistance of Cured Epoxy
| Property | Aromatic Glycidyl Ether (this compound) | Aliphatic Glycidyl Ether (n-Butyl Glycidyl Ether) |
| Solvent Resistance | Good to Excellent. The aromatic ring enhances resistance to many solvents. | Moderate. Can be more susceptible to swelling in certain organic solvents. |
| Acid Resistance | Good. | Fair to Good. |
| Base Resistance | Excellent. | Excellent. |
| Water Resistance | Excellent. | Excellent. |
Experimental Protocols
The data presented in this guide is typically generated using standardized testing methodologies. Below are detailed protocols for the key experiments cited.
Viscosity Measurement
-
Apparatus: Rotational viscometer (e.g., Brookfield viscometer) or a cone and plate viscometer.
-
Procedure:
-
The epoxy resin and the specified concentration of the glycidyl ether diluent are accurately weighed and thoroughly mixed at a controlled temperature (typically 25°C).
-
The viscometer is calibrated according to the manufacturer's instructions.
-
The resin-diluent mixture is placed in the viscometer's sample cup.
-
The spindle is immersed in the mixture to the specified depth.
-
The viscosity is measured at a constant temperature and a defined shear rate. Measurements are typically recorded in centipoise (cP) or Pascal-seconds (Pa·s).
-
Mechanical Properties Testing
-
Sample Preparation:
-
The epoxy resin, diluent, and curing agent are mixed in stoichiometric ratios.
-
The mixture is degassed under vacuum to remove entrapped air bubbles.
-
The mixture is poured into molds of the specified dimensions for tensile and flexural testing specimens (as per ASTM D638 and ASTM D790).
-
The samples are cured according to a specified schedule (e.g., 24 hours at room temperature followed by a post-cure at an elevated temperature, such as 80°C for 2 hours).
-
-
Tensile Testing (ASTM D638):
-
Dog-bone shaped specimens are placed in the grips of a universal testing machine.
-
The specimen is pulled at a constant crosshead speed until it fractures.
-
The load and displacement are recorded throughout the test.
-
Tensile strength, tensile modulus, and elongation at break are calculated from the stress-strain curve.
-
-
Flexural Testing (ASTM D790):
-
Rectangular bar specimens are placed on a three-point bending fixture in a universal testing machine.
-
A load is applied to the center of the specimen at a constant rate until the specimen breaks or reaches a specified strain.
-
The load and deflection are recorded.
-
Flexural strength and flexural modulus are calculated.
-
Thermal Analysis (ASTM D3418)
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Procedure:
-
A small, accurately weighed sample (5-10 mg) of the cured epoxy is hermetically sealed in an aluminum pan.
-
The sample is placed in the DSC cell alongside an empty reference pan.
-
The sample is heated at a controlled rate (e.g., 10°C/min) over a specified temperature range.
-
The heat flow to the sample relative to the reference is measured.
-
The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve.
-
Chemical Resistance Testing (ASTM D543)
-
Procedure:
-
Cured epoxy specimens of known weight and dimensions are prepared.
-
The specimens are fully immersed in the test chemical (e.g., toluene, 10% sulfuric acid, 10% sodium hydroxide) at a specified temperature for a defined period (e.g., 7 days).
-
After exposure, the specimens are removed, rinsed, and dried.
-
The change in weight, dimensions, and appearance are recorded.
-
Mechanical properties (e.g., tensile strength) may also be tested after exposure to assess the degradation of the material.
-
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow for comparing the performance of aromatic and aliphatic glycidyl ether diluents and the general chemical structures.
Caption: Experimental workflow for performance comparison.
Caption: General chemical structures.
Conclusion
The selection between an aromatic and an aliphatic glycidyl ether diluent is a critical decision in the formulation of epoxy systems, with a clear trade-off between various performance characteristics.
-
Aromatic glycidyl ethers , such as this compound, are the preferred choice when maintaining high thermal stability, good mechanical strength, and excellent chemical resistance is a priority. The rigid aromatic structure contributes to a less significant reduction in the glass transition temperature and overall robustness of the cured epoxy.[6][7]
-
Aliphatic glycidyl ethers , such as n-butyl glycidyl ether, are highly effective at reducing viscosity and significantly increasing the flexibility and elongation of the cured system.[3][4] This makes them ideal for applications where improved handling of a high-viscosity resin is the primary concern, and a reduction in thermal and some mechanical properties can be tolerated.
Ultimately, the optimal choice of diluent will depend on the specific performance requirements of the intended application. It is recommended to perform experimental evaluations with the chosen epoxy resin and curing agent to confirm the desired balance of properties.
References
- 1. o-Cresyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 2. n-Butyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 3. Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. specialchem.com [specialchem.com]
- 6. Aromatic vs. Aliphatic Hyperbranched Polyphosphoesters as Flame Retardants in Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Impact of Cresyl Glycidyl Ether on Epoxy Resin Glass Transition Temperature: A Comparative Analysis
For researchers, scientists, and professionals in drug development utilizing epoxy-based materials, understanding the influence of reactive diluents on the thermal properties of the final cured product is critical. This guide provides an objective comparison of Cresyl Glycidyl ether (CGE) and its effect on the glass transition temperature (Tg) of epoxy resins, benchmarked against other common reactive diluents.
This compound, a monofunctional reactive diluent, is primarily employed to reduce the viscosity of epoxy resin formulations, thereby improving handling and processing characteristics. However, its incorporation into the polymer network invariably affects the thermo-mechanical properties of the cured thermoset, most notably the glass transition temperature (Tg). The Tg is a crucial parameter that defines the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.
Comparative Analysis of Reactive Diluents
The selection of a reactive diluent has a significant impact on the final properties of the epoxy system. Monofunctional diluents, such as CGE and Butyl Glycidyl Ether (BGE), tend to reduce the crosslink density of the polymer network, which typically leads to a decrease in Tg. In contrast, difunctional diluents, for instance, 1,4-Butanediol Diglycidyl Ether (BDDGE), can maintain or in some cases even increase the crosslink density, potentially leading to a lesser reduction or even an increase in Tg compared to monofunctional diluents.
The following table summarizes the typical effects of CGE and other common reactive diluents on the properties of a standard Diglycidyl Ether of Bisphenol A (DGEBA) based epoxy resin. It is important to note that the quantitative data on Tg are compiled from various studies and may not be directly comparable due to differing experimental conditions, such as the specific epoxy resin, curing agent, and cure cycle used.
| Reactive Diluent | Chemical Structure | Functionality | Typical Effect on Viscosity | Typical Effect on Tg |
| This compound (CGE) | Aromatic | Monofunctional | Significant Reduction | Moderate Reduction |
| Butyl Glycidyl Ether (BGE) | Aliphatic | Monofunctional | Significant Reduction | Significant Reduction[1] |
| 1,4-Butanediol Diglycidyl Ether (BDDGE) | Aliphatic | Difunctional | Moderate Reduction | Slight Reduction or Maintained[1] |
| Alkyl (C12-C14) Glycidyl Ether (AGE) | Aliphatic | Monofunctional | Significant Reduction | Significant Reduction[1] |
Experimental Validation of Tg
The glass transition temperature of epoxy resins is most commonly determined using Differential Scanning Calorimetry (DSC), a thermal analysis technique that measures the heat flow into or out of a sample as it is heated or cooled.
Experimental Protocol: Determination of Tg by DSC
This protocol is a general guideline based on established methodologies for testing epoxy resins.
1. Instrumentation:
-
A calibrated Differential Scanning Calorimeter (DSC) equipped with a cooling system.
-
Standard aluminum DSC pans and lids.
-
A precision microbalance.
2. Sample Preparation:
-
Accurately weigh 5-10 mg of the cured epoxy resin sample into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of volatiles during heating.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
3. DSC Measurement Parameters:
-
Purge Gas: Inert gas, typically nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
Temperature Program:
-
First Heating Scan: Heat the sample from room temperature (e.g., 25°C) to a temperature well above the expected Tg (e.g., 200°C) at a controlled heating rate (e.g., 10°C/min or 20°C/min). This initial scan is performed to erase any previous thermal history of the sample.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min or 20°C/min) back to the starting temperature.
-
Second Heating Scan: Heat the sample again at the same controlled heating rate to a temperature above the Tg. The Tg is determined from this second heating scan to ensure the measurement is on a sample with a consistent thermal history.
-
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically reported as the midpoint of this transition, as defined by standard methods such as ASTM D3418.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for validating the effect of CGE on epoxy resin Tg and the signaling pathway of how a reactive diluent modifies the epoxy network.
References
A Guide to the Comparative Study of Mechanical Properties of Natural Additive-Modified Composites
A Note to Our Audience: Researchers, scientists, and drug development professionals interested in the mechanical properties of Crocus sativus extract (CGE)-modified composites should be aware that, to date, there is a notable absence of published research specifically detailing the mechanical properties of polymer composites modified with CGE from saffron stigmas.
The following guide is therefore structured to provide a framework for conducting such a comparative study. It outlines the standard experimental protocols and data presentation formats that would be used. The quantitative data presented in the tables are hypothetical and serve as placeholders to illustrate how experimental results would be summarized. A related finding on films made from saffron corm starch is included to provide the closest available data.
Introduction to Natural Additives in Polymer Composites
The incorporation of natural additives into polymer matrices is a growing field of research, driven by the demand for sustainable and functional materials. Natural extracts, such as those from Crocus sativus (saffron), are being explored for their potential to impart unique properties to composites. Saffron is rich in bioactive compounds like crocin, picrocrocin, and safranal, which are known for their antioxidant and other therapeutic properties.[1] While the primary focus of saffron research has been on its medicinal and culinary applications, there is an emerging interest in its potential use in material science.
A study on films made from starch isolated from the corm of the saffron plant (Saffron Corm Starch, SCS) has shown that these films exhibit high tensile strength and stiffness, although with lower stretchability compared to films made from potato and waxy rice starches.[2] This suggests that components of the Crocus sativus plant have the potential to be used in applications where rigid films or coatings are required.[2]
This guide provides a methodology for a comparative study of the mechanical properties of a hypothetical CGE-modified composite against a standard polymer and a composite modified with a common natural additive, such as curcumin.
Comparative Mechanical Properties: Data Summary
The following tables present a hypothetical comparison of the mechanical properties of a CGE-modified epoxy composite, a neat epoxy polymer, and a curcumin-modified epoxy composite. The data is for illustrative purposes to demonstrate how results would be presented.
Table 1: Tensile Properties
| Material | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Neat Epoxy | 65 ± 5 | 2.8 ± 0.2 | 4.5 ± 0.5 |
| 1% Curcumin-Epoxy | 72 ± 6 | 3.1 ± 0.3 | 4.2 ± 0.4 |
| 1% CGE-Epoxy | Data Not Available | Data Not Available | Data Not Available |
Table 2: Flexural Properties
| Material | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| Neat Epoxy | 110 ± 8 | 3.0 ± 0.2 |
| 1% Curcumin-Epoxy | 125 ± 10 | 3.4 ± 0.3 |
| 1% CGE-Epoxy | Data Not Available | Data Not Available |
Table 3: Impact Properties
| Material | Izod Impact Strength (J/m) |
| Neat Epoxy | 25 ± 3 |
| 1% Curcumin-Epoxy | 28 ± 4 |
| 1% CGE-Epoxy | Data Not Available |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. The following are standard protocols for the preparation and mechanical testing of polymer composites.
Composite Fabrication
A hand-layup technique followed by compression molding is a common method for fabricating composite samples.
-
Preparation of CGE-Epoxy Resin Mixture:
-
Dry the Crocus sativus extract (CGE) in a vacuum oven at 50°C for 24 hours to remove any moisture.
-
Disperse the dried CGE powder (e.g., 1% by weight of the resin) into the epoxy resin using a high-shear mechanical stirrer for 30 minutes.
-
Further disperse the mixture using an ultrasonicator for 20 minutes to ensure a homogenous distribution of the CGE particles.
-
Add the hardener to the CGE-epoxy mixture and stir gently for 5 minutes to minimize air bubbles.
-
-
Molding:
-
Pour the mixture into a pre-heated steel mold coated with a release agent.
-
Cure the composite in a compression molding machine at a specified temperature and pressure (e.g., 80°C for 2 hours followed by a post-curing at 120°C for 4 hours).
-
Allow the mold to cool to room temperature before demolding the composite sheet.
-
-
Specimen Preparation:
-
Cut the cured composite sheets into standard dimensions for each mechanical test using a water-jet cutter.
-
Mechanical Testing
All mechanical tests should be conducted under controlled laboratory conditions (e.g., 23 ± 2°C and 50 ± 5% relative humidity).
-
Tensile Testing:
-
Standard: ASTM D3039/D638.[3]
-
Procedure: Conduct the test using a universal testing machine (UTM) at a constant crosshead speed (e.g., 2 mm/min). An extensometer is used to measure the strain. At least five specimens should be tested for each composite formulation.
-
-
Flexural Testing (Three-Point Bending):
-
Standard: ASTM D790/D7264.[3]
-
Procedure: Perform the test on the UTM with a three-point bending fixture. The support span and crosshead speed are set according to the standard. The load and deflection are recorded until the specimen fractures. At least five specimens should be tested for each material.
-
-
Impact Testing:
-
Standard: ASTM D256 (Izod).
-
Procedure: Use a pendulum-type impact tester to determine the impact resistance. The specimens should have a V-notch as specified by the standard. The energy absorbed to fracture the specimen is recorded. A minimum of five specimens should be tested for each composite type.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the fabrication and mechanical characterization of CGE-modified composites.
Hypothetical Reinforcement Mechanism
This diagram illustrates a hypothetical mechanism by which CGE particles could reinforce the polymer matrix.
References
Cost-Performance Analysis of Cresyl Glycidyl Ether in Industrial Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cresyl glycidyl ether (CGE) is a widely utilized reactive diluent in industrial epoxy formulations, primarily valued for its ability to reduce viscosity and improve handling characteristics.[1] As a monofunctional glycidyl ether, it actively participates in the curing reaction, integrating into the polymer backbone.[1] This guide provides an objective comparison of CGE's performance and cost against other commercially available reactive diluents, supported by experimental data, to assist professionals in selecting the optimal diluent for their specific applications.
Performance Comparison of Reactive Diluents
The primary function of a reactive diluent is to lower the viscosity of an epoxy resin system, thereby enhancing its workability and allowing for higher filler loading. However, the choice of diluent can significantly impact the mechanical and thermal properties of the cured product. The following tables summarize the performance of CGE in comparison to other common reactive diluents.
Table 1: Viscosity Reduction Efficiency
| Reactive Diluent | Type | Viscosity at 25°C (mPa·s) | Dilution Efficiency (% weight to achieve 800 cps in DGEBA resin) |
| o-Cresyl Glycidyl Ether (CGE) | Aromatic Monofunctional | 8-10[2] | 18.5[2] |
| Butyl Glycidyl Ether (BGE) | Aliphatic Monofunctional | 2-5[2] | 11[2] |
| Alkyl (C12-C14) Glycidyl Ether | Aliphatic Monofunctional | 6-10[2] | Not specified |
| Phenyl Glycidyl Ether (PGE) | Aromatic Monofunctional | 4-7[2] | 18.5[2] |
| 1,4-Butanediol Diglycidyl Ether (BDDGE) | Aliphatic Difunctional | 14-16[2] | Not specified |
DGEBA: Diglycidyl ether of bisphenol A, a common epoxy resin.
Table 2: Impact on Cured Epoxy Properties
| Reactive Diluent (at 800 cps dilution) | Heat Distortion Temperature (°C) with m-Phenylenediamine cure | Heat Distortion Temperature (°C) with Diethylenetriamine cure | General Effect on Mechanical Properties |
| o-Cresyl Glycidyl Ether (CGE) | Not specified | Not specified | Good maintenance of physical properties and chemical resistance.[3] |
| Butyl Glycidyl Ether (BGE) | 101[2] | 74[2] | Reduces crosslink density, potentially lowering heat and chemical resistance.[2] |
| Phenyl Glycidyl Ether (PGE) | 105[2] | 82[2] | Similar to BGE, reduces crosslink density.[2] |
| Diglycidyl Ether | 128[2] | 104[2] | Less impact on physical properties compared to monofunctional diluents.[2] |
Cost Comparison
The cost of reactive diluents can vary significantly based on the supplier, region, and order volume. The following table provides an approximate price range for CGE and its alternatives based on data from Indian suppliers. This should be considered a relative indication rather than a definitive global price.
Table 3: Indicative Cost of Reactive Diluents
| Reactive Diluent | Price per Kg (INR) |
| o-Cresyl Glycidyl Ether (CGE) | ₹ 280 - ₹ 350[4] |
| 2-Ethylhexyl Glycidyl Ether | ₹ 350[4] |
| Epoxy Reactive Diluent (General) | ₹ 437[4] |
| Liquid Epoxy Diluent | ₹ 205[4] |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the cost-performance analysis of reactive diluents in epoxy formulations.
Detailed Experimental Protocols
Protocol 1: Viscosity Measurement
Objective: To determine the effect of the reactive diluent on the viscosity of the epoxy resin formulation.
Standard: Based on ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.
Materials:
-
Epoxy resin (e.g., DGEBA)
-
Reactive diluents (CGE and alternatives)
-
Rotational viscometer
-
Temperature-controlled bath (25°C ± 0.1°C)
-
Beakers and stirring rods
Procedure:
-
Prepare different formulations by mixing the epoxy resin with varying weight percentages of each reactive diluent (e.g., 5%, 10%, 15%, 20%).
-
Ensure thorough mixing of each formulation.
-
Equilibrate the samples in the temperature-controlled bath at 25°C.
-
Measure the viscosity of each sample using the rotational viscometer according to the manufacturer's instructions.
-
Record the viscosity in mPa·s.
Protocol 2: Tensile Strength Testing
Objective: To evaluate the effect of the reactive diluent on the mechanical strength of the cured epoxy.
Standard: Based on ASTM D638 - Standard Test Method for Tensile Properties of Plastics.[5][6]
Materials:
-
Cured epoxy samples (prepared from the different formulations)
-
Universal Testing Machine (UTM) with appropriate grips
-
Extensometer
-
Dog-bone shaped molds
Procedure:
-
Cast the epoxy formulations into dog-bone shaped molds and cure according to the manufacturer's recommendations.
-
Condition the cured specimens at standard laboratory conditions (23°C ± 2°C and 50% ± 5% relative humidity) for at least 40 hours.
-
Measure the width and thickness of the gauge section of each specimen.
-
Mount the specimen in the grips of the UTM.
-
Attach the extensometer to the gauge section.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fails.
-
Record the maximum load and the elongation at break.
-
Calculate the tensile strength (MPa) and modulus of elasticity (GPa).
Protocol 3: Chemical Resistance Testing
Objective: To assess the resistance of the cured epoxy to various chemical agents.
Standard: Based on ASTM D543 - Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents.[7]
Materials:
-
Cured epoxy disk or coupon samples
-
Selected chemical reagents (e.g., acids, bases, solvents)
-
Sealed containers
-
Analytical balance
Procedure:
-
Prepare and cure disk or coupon samples of each formulation.
-
Measure and record the initial weight of each sample.
-
Immerse the samples in the selected chemical reagents in sealed containers at a specified temperature (e.g., 23°C).
-
At regular intervals (e.g., 24, 48, 168 hours), remove the samples from the reagents, wipe them dry, and reweigh them.
-
Calculate the percentage weight change for each sample at each time point.
-
Visually inspect the samples for any signs of degradation, such as swelling, cracking, or discoloration.
References
- 1. o-Cresyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 2. specialchem.com [specialchem.com]
- 3. products.evonik.com [products.evonik.com]
- 4. indiamart.com [indiamart.com]
- 5. udspace.udel.edu [udspace.udel.edu]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Resistance - A Plus Coating [apluscoating.com]
A Researcher's Guide to Spectroscopic Characterization of Covalently-Grafted-Extensively (CGE) Copolymers
For researchers, scientists, and drug development professionals, the precise characterization of Covalently-Grafted-Extensively (CGE) copolymers is paramount for ensuring material quality, performance, and batch-to-batch consistency. Spectroscopic techniques offer a powerful, non-destructive suite of tools for elucidating the complex molecular structures of these polymers. This guide provides a comparative overview of key spectroscopic methods, complete with experimental protocols and data presentation formats to aid in your research and development endeavors.
CGE copolymers, a class of graft copolymers, feature a primary backbone chain with numerous, covalently attached side chains. This intricate architecture imparts unique physicochemical properties, making them suitable for a wide range of applications, including drug delivery, biomaterials, and advanced coatings. However, this complexity also presents a significant analytical challenge. A multi-faceted approach, employing a combination of spectroscopic techniques, is often necessary for comprehensive characterization.
Comparison of Key Spectroscopic Techniques
The selection of an appropriate spectroscopic technique is contingent upon the specific information required. Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for detailed structural elucidation and compositional analysis, while Fourier Transform Infrared (FTIR) spectroscopy provides a rapid assessment of functional groups. UV-Visible (UV-Vis) spectroscopy is useful for analyzing chromophores and conjugated systems within the copolymer, and Mass Spectrometry (MS) offers insights into molecular weight distribution and end-group analysis.
| Technique | Information Obtained | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Copolymer composition and monomer ratios[1][2][3][4] - Monomer sequence distribution[1][5] - Tacticity (stereoregularity)[1] - End-group analysis and molecular weight determination (for lower Mn)[1][2] - Backbone structure and branching[1] | - Provides detailed and quantitative structural information[1][4] - Non-destructive | - Lower sensitivity compared to other techniques - Can be time-consuming - Requires soluble samples for solution-state NMR[1] |
| Fourier Transform Infrared (FTIR) Spectroscopy | - Identification of functional groups[6][7] - Confirmation of grafting - Monitoring of polymerization reactions[5] - Quantitative analysis of copolymer composition (with calibration)[6][8] | - Rapid and easy to use[9] - Versatile for various sample forms (solids, liquids, films)[9] - Can be coupled with other techniques like GPC[10][11][12] | - Provides information on functional groups, not the overall architecture - Overlapping peaks can complicate spectral interpretation[13] |
| UV-Visible (UV-Vis) Spectroscopy | - Presence of chromophores and conjugated systems[14] - Determination of copolymer composition if one monomer has a distinct chromophore[15] - Can be used to monitor polymerization kinetics[15] | - Simple and rapid analysis[14] - Non-destructive[14] | - Applicable only to polymers with UV-Vis active components - Provides limited structural information[14] |
| Mass Spectrometry (MS) | - Molecular weight and molecular weight distribution[5][16] - End-group analysis[16][17] - Copolymer composition and sequence analysis[17] - Identification of impurities and additives[17] | - Provides absolute molecular mass measurements[16] - High sensitivity - Can analyze complex mixtures when coupled with separation techniques (e.g., LC-MS)[18][19] | - Fragmentation can be complex to interpret[16] - Potential for mass discrimination in some ionization techniques[20] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable data. Below are generalized methodologies for the key spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the composition and microstructure of a CGE copolymer.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the CGE copolymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of approximately 10 mg/mL. Ensure the polymer is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[4]
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to identify and integrate the signals corresponding to the backbone and grafted chains.[1][2]
-
Acquire a ¹³C NMR spectrum to provide detailed information on the polymer backbone and monomer sequences.[1]
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to resolve overlapping signals and confirm assignments.
-
-
Data Analysis:
Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the CGE copolymer and confirm successful grafting.
Methodology:
-
Sample Preparation:
-
Thin Film: Dissolve the copolymer in a volatile solvent, cast it onto a suitable IR-transparent substrate (e.g., KBr pellet, NaCl plate), and allow the solvent to evaporate completely.
-
ATR: Place a small amount of the solid copolymer directly onto the Attenuated Total Reflectance (ATR) crystal.[9]
-
-
Instrumentation: Use a benchtop FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Perform multiple scans (e.g., 16 or 32) and average them to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups of the backbone and the grafted polymer.
-
The appearance of characteristic peaks from the grafted monomer in the final copolymer spectrum confirms successful grafting.[6]
-
UV-Visible (UV-Vis) Spectroscopy
Objective: To quantify the incorporation of a chromophore-containing monomer into the CGE copolymer.
Methodology:
-
Sample Preparation:
-
Prepare a series of standard solutions of the chromophore-containing monomer of known concentrations in a suitable UV-transparent solvent.
-
Prepare a solution of the CGE copolymer of known concentration in the same solvent.
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve.
-
Measure the absorbance of the copolymer solution at the same λmax.[21]
-
-
Data Analysis:
-
Use the calibration curve to determine the concentration of the chromophore-containing monomer in the copolymer solution.
-
Calculate the weight percentage or molar percentage of the chromophore-containing monomer in the CGE copolymer.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight distribution and end-group structure of the CGE copolymer.
Methodology:
-
Sample Preparation:
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): Co-crystallize the copolymer sample with a suitable matrix (e.g., dithranol, sinapinic acid) on a MALDI target plate.[18]
-
Electrospray Ionization (ESI): Dissolve the copolymer in a solvent compatible with ESI and infuse it directly into the mass spectrometer.[18]
-
-
Instrumentation: Utilize a mass spectrometer equipped with a suitable ionization source (MALDI or ESI) and a high-resolution mass analyzer (e.g., Time-of-Flight, TOF).
-
Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
Data Analysis:
Visualization of Workflows
Experimental Workflow for CGE Copolymer Characterization
Caption: Workflow for CGE copolymer characterization.
Logical Relationship of Spectroscopic Techniques for Comprehensive Analysis
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. rockymountainlabs.com [rockymountainlabs.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. azom.com [azom.com]
- 10. [PDF] Polymer Characterization by Combined Chromatography-Infrared Spectroscopy | Semantic Scholar [semanticscholar.org]
- 11. spectra-analysis.com [spectra-analysis.com]
- 12. Characterizing copolymer compositional heterogeneity by GPC-FTIR combined system [morressier.com]
- 13. esports.bluefield.edu - Advanced Spectroscopic Analysis Of Polymers [esports.bluefield.edu]
- 14. UV-VIS - Ultraviolet Visible Spectroscopy | Materials Characterization Services [mat-cs.com]
- 15. youtube.com [youtube.com]
- 16. lcms.cz [lcms.cz]
- 17. ba333.free.fr [ba333.free.fr]
- 18. americanlaboratory.com [americanlaboratory.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. web.uvic.ca [web.uvic.ca]
- 21. researchgate.net [researchgate.net]
A Comparative Environmental Impact Assessment: Cresyl Glycidyl Ether vs. Bio-Based Alternatives
For Researchers, Scientists, and Drug Development Professionals: A Guide to Informed-Decision Making
The selection of chemical inputs in research and manufacturing processes carries significant environmental implications. This guide provides a comparative environmental impact assessment of Cresyl Glycidyl Ether (CGE), a common reactive diluent in epoxy resin systems, and emerging bio-based alternatives. By presenting quantitative data from standardized ecotoxicological and biodegradability studies, this document aims to equip researchers and professionals with the necessary information to make more environmentally conscious choices without compromising performance.
Executive Summary
This compound is recognized for its utility in reducing the viscosity of epoxy formulations. However, its environmental profile is marked by concerns regarding aquatic toxicity and potential for skin sensitization and genetic defects. In contrast, bio-based alternatives derived from renewable resources such as cardanol (from cashew nutshell liquid), lignin (a byproduct of the paper industry), and soybean oil are demonstrating promising environmental benefits, including lower toxicity and enhanced biodegradability. This guide presents a data-driven comparison of these materials to facilitate a comprehensive risk-benefit analysis for their use in various applications.
Quantitative Environmental Impact Data
The following tables summarize the available quantitative data on the aquatic toxicity and biodegradability of this compound and its bio-based alternatives. The data is sourced from studies conducted in accordance with OECD (Organisation for Economic Co-operation and Development) guidelines, which represent the international standard for chemical safety testing.
Table 1: Acute Aquatic Toxicity Data
| Substance | Test Organism | Test Guideline | Endpoint | Result (mg/L) | Citation(s) |
| This compound | Daphnia magna (Water Flea) | OECD 202 | 48h EC50 | 8.3 | [1] |
| This compound | Fish (species not specified) | OECD 203 | 96h LC50 | >100 | [2] |
| Epoxidized Soybean Oil | Daphnia magna (Water Flea) | OECD 202 | 48h EC50 | >100 | [3] |
| Epoxidized Soybean Oil | Fish | OECD 203 | 96h LC50 | >100 | [3][4] |
| Cardanol Glycidyl Ether | Not available | - | - | Data not found | |
| Lignin-Based Epoxy | Not available | - | - | Data not found |
EC50: The concentration of a substance that causes a non-lethal effect (e.g., immobilization) in 50% of the test population. LC50: The concentration of a substance that is lethal to 50% of the test population.
Table 2: Ready Biodegradability Data
| Substance | Test Guideline | Duration (days) | Result (% Biodegradation) | Classification | Citation(s) |
| This compound | OECD 301F | 28 | Not readily biodegradable | Not readily biodegradable | [5] |
| Epoxidized Soybean Oil | OECD 301B/301F | 28 | 79 - 92% | Readily biodegradable | [6][7] |
| Cardanol Polyethoxylate | Soil Inoculum | 28 | 17% | Not readily biodegradable | [8] |
| Lignin | - | - | Biodegradable | Biodegradable | [9] |
Performance Characteristics of Alternatives
While the primary focus of this guide is environmental impact, a brief overview of the performance of these alternatives is crucial for their practical consideration:
-
Cardanol-based diluents: Derived from cashew nutshell liquid, these diluents can effectively reduce the viscosity of epoxy resins. They can also improve properties such as flexibility and water resistance.[10]
-
Lignin-based epoxy resins: Lignin, a complex polymer found in wood, can be used to create epoxy resins with good thermal stability and mechanical properties.[9] However, the environmental impact of the chemical processing required to convert lignin into a usable resin needs to be carefully considered.[11][12]
-
Epoxidized Soybean Oil (ESO): ESO is a readily available and low-cost reactive diluent. It can act as a plasticizer, improving the toughness of the final epoxy product. However, it may lead to a decrease in the glass transition temperature and mechanical strength compared to conventional diluents.
Experimental Protocols
The following sections provide a detailed overview of the methodologies for the key OECD test guidelines cited in this guide.
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to Daphnia magna.
-
Test Organism: Young daphnids (Daphnia magna), less than 24 hours old.
-
Procedure:
-
A range of concentrations of the test substance is prepared in a suitable aqueous medium. A control group with no test substance is also prepared.
-
Groups of daphnids (typically 20 daphnids per concentration, divided into four replicates of five) are exposed to the different concentrations of the test substance for 48 hours.
-
Observations are made at 24 and 48 hours to determine the number of immobilized daphnids. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[13][14]
-
-
Endpoint: The 48-hour EC50 is calculated, which is the concentration of the test substance that causes immobilization in 50% of the daphnids.
OECD 203: Fish, Acute Toxicity Test
This guideline evaluates the acute lethal toxicity of a substance to fish.
-
Test Organism: Various fish species can be used, with Zebrafish (Danio rerio) being a common choice.[6]
-
Procedure:
-
Endpoint: The 96-hour LC50 is determined, representing the concentration of the substance that is lethal to 50% of the test fish.
OECD 301F: Ready Biodegradability - Manometric Respirometry Test
This test determines the ready biodegradability of a chemical substance by microorganisms.
-
Inoculum: Activated sludge from a domestic wastewater treatment plant.[18]
-
Procedure:
-
A solution of the test substance in a mineral medium is inoculated with a small amount of activated sludge and placed in a closed respirometer.
-
The consumption of oxygen by the microorganisms as they biodegrade the test substance is measured over a 28-day period by monitoring the pressure change in the respirometer. Carbon dioxide produced is absorbed by a potassium hydroxide solution.[5][19]
-
A parallel blank with only the inoculum is run to measure endogenous respiration, and a reference compound (e.g., sodium benzoate) is tested to verify the activity of the inoculum.[20]
-
-
Endpoint: The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the test substance. A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.[20]
Visualizing the Assessment Framework
The following diagrams illustrate the key workflows and relationships in the environmental assessment of these chemical compounds.
Caption: Workflow for assessing the environmental impact of chemical substances.
Caption: High-level comparison of this compound and its bio-based alternatives.
Conclusion
The data presented in this guide indicates that bio-based alternatives, particularly Epoxidized Soybean Oil, offer a more favorable environmental profile compared to this compound, primarily due to their lower aquatic toxicity and ready biodegradability. While data for other bio-based alternatives like those derived from cardanol and lignin are still emerging, they represent a promising direction for the development of more sustainable chemical technologies.
Researchers and drug development professionals are encouraged to consider these environmental factors alongside performance requirements when selecting reactive diluents and other chemical inputs. The adoption of greener alternatives can contribute significantly to reducing the environmental footprint of scientific research and manufacturing.
References
- 1. agc-chemicals.com [agc-chemicals.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. innoleics.com [innoleics.com]
- 4. carlroth.com [carlroth.com]
- 5. petroleumhpv.org [petroleumhpv.org]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. carlroth.com [carlroth.com]
- 8. researchgate.net [researchgate.net]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. cadaster.eu [cadaster.eu]
- 11. Collection - Assessing the Environmental Sustainability of Lignin-Based Epoxy Resins for Coating Production - ACS Sustainable Chemistry & Engineering - Figshare [acs.figshare.com]
- 12. orbit.dtu.dk [orbit.dtu.dk]
- 13. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. biotecnologiebt.it [biotecnologiebt.it]
- 18. mdpi.com [mdpi.com]
- 19. concawe.eu [concawe.eu]
- 20. oecd.org [oecd.org]
A Comparative Guide to the Cure Behavior of Cardanol-Glycidyl-Ether (CGE) Blends Using Differential Scanning Calorimetry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cure behavior of various epoxy resin blends, with a specific focus on those incorporating Cardanol-based Glycidyl Ether (CGE). Differential Scanning Calorimetry (DSC) is a powerful analytical technique used to characterize the curing process of thermosetting resins like epoxies.[1][2] The exothermic nature of the curing reaction allows DSC to quantify the heat evolved, providing critical data on the reaction's progress.[1] This guide will delve into the experimental protocols for DSC analysis and present comparative data for CGE blends, offering insights into their thermal properties and curing kinetics.
Understanding Cure Behavior with DSC
DSC is instrumental in determining key thermal properties of epoxy resins during the curing process.[1][2] The primary parameters elucidated from a DSC thermogram for an uncured or partially cured epoxy resin are:
-
Glass Transition Temperature (Tg): This represents the transition from a rigid, glassy state to a more flexible, rubbery state.[1] It appears as a step-like change in the DSC baseline. A higher Tg often indicates a greater degree of cross-linking and enhanced thermal stability.[1]
-
Heat of Cure (ΔH): The curing of epoxy resins is an exothermic process, which is observed as a peak in the DSC curve.[1] The area under this peak corresponds to the total heat of cure (ΔH) and is a measure of the total heat evolved during the curing reaction.[1]
-
Onset and Peak Curing Temperatures: The onset temperature indicates the temperature at which the curing reaction begins, while the peak temperature represents the point of the maximum rate of reaction.
-
Degree of Cure (% Cure): By comparing the residual heat of cure in a partially cured sample to the total heat of cure of an uncured sample, the percentage degree of cure can be calculated.[1] The formula is: % Cure = [ (ΔH_total - ΔH_residual) / ΔH_total ] x 100[1]
Comparative Cure Behavior of CGE Blends
Cardanol, a renewable resource derived from cashew nut shell liquid (CNSL), is increasingly used to synthesize bio-based epoxy resins and curing agents (phenalkamines). The incorporation of cardanol moieties can significantly influence the curing behavior and final properties of the epoxy system.
Studies have shown that the curing of epoxy resins with cardanol-based phenalkamines often starts at a lower temperature compared to systems cured with traditional low-molecular-weight amine hardeners. The enthalpy of curing for phenalkamine-cured systems tends to be lower, which can be advantageous in reducing exothermic temperatures during the curing of large components. The glass transition temperature (Tg) of epoxy resins cured with cardanol-based phenalkamines can vary but is often slightly lower, which may indicate a more flexible network.
Below is a summary of typical DSC data comparing a standard Bisphenol A (BPA)-based epoxy resin with a CGE blend, and the same epoxy cured with a cardanol-based phenalkamine hardener.
| Resin System | Curing Agent | Onset Temperature (°C) | Peak Exothermic Temperature (°C) | Heat of Curing (ΔH) (J/g) | Glass Transition Temperature (Tg) (°C) |
| BPA-based Epoxy | Low-Molecular-Weight Amine (e.g., TETA) | ~80-100 | ~120-140 | ~400-500 | ~90-120 |
| BPA-based Epoxy | Cardanol-based Phenalkamine | ~47-64 | ~90-110 | ~277-364 | ~50-98 |
| CGE Resin | Amine Hardener | Varies | Varies | Varies | ~67-79 |
Note: The values presented are typical ranges compiled from various studies and can vary based on the specific formulations, hardener-to-resin ratio, and DSC experimental conditions.[3]
Experimental Protocol for DSC Analysis of CGE Blends
The following is a detailed methodology for comparing the cure behavior of different CGE blends using DSC.
1. Instrumentation:
-
A differential scanning calorimeter (DSC) equipped with a cooling accessory.[1]
2. Sample Preparation:
-
Accurately weigh 5-10 mg of the uncured or partially cured epoxy resin blend into a standard aluminum DSC pan.[1] For solid samples, they can be powdered and mixed with the curing agent before being placed in the pan.[4]
-
Seal the pan hermetically to prevent the loss of any volatile components during the experiment.[1]
-
Prepare an empty, sealed aluminum pan to serve as a reference.[1]
3. DSC Measurement Parameters:
-
Atmosphere: The measurement is typically carried out under an inert nitrogen atmosphere with a purge gas flow rate of around 40-50 mL/min.[5]
-
Temperature Program (Non-isothermal):
-
Equilibrate the sample at a low temperature, for instance, 25°C.[1]
-
Ramp the temperature at a constant heating rate (e.g., 5, 10, 15, or 20 °C/min) to a temperature well above the completion of the curing exotherm (e.g., 200-250°C).[6][7] A heating rate of 10°C/min is common.[4][6]
-
Hold the sample at this temperature for a few minutes to ensure the reaction is complete.[1]
-
Cool the sample back to the starting temperature.[1]
-
A second heating scan is often performed at the same heating rate to determine the glass transition temperature (Tg) of the fully cured material.[5]
-
-
Temperature Program (Isothermal):
-
Rapidly heat the sample to the desired isothermal curing temperature.[6]
-
Hold the sample at this temperature for a specified time to monitor the heat flow as the curing reaction proceeds.[6]
-
After the isothermal hold, the sample is cooled and then subjected to a non-isothermal scan to determine the residual heat of cure and the final Tg.[6]
-
4. Data Analysis:
-
Onset and Peak Temperatures: Determined directly from the exothermic peak of the first heating scan.
-
Heat of Cure (ΔH): Calculated by integrating the area under the exothermic curing peak from the first heating scan.[1]
-
Glass Transition Temperature (Tg): Determined from the second heating scan, typically using the midpoint of the step change in the heat flow curve.[5]
Logical Workflow for DSC Analysis
The following diagram illustrates the logical workflow for comparing the cure behavior of different CGE blends using DSC.
Caption: Workflow for DSC analysis of CGE blends.
Conclusion
DSC is an indispensable tool for characterizing and comparing the cure behavior of epoxy resin systems, including novel bio-based CGE blends.[1] By systematically analyzing parameters such as the onset of cure, peak exothermic temperature, heat of curing, and glass transition temperature, researchers can gain valuable insights into the reaction kinetics and the final thermal properties of the cured material. The use of cardanol-derived components can offer advantages such as lower curing temperatures and reduced exotherms, making them attractive for various applications. This guide provides a framework for conducting these comparative studies, enabling informed decisions in material selection and process optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.org [mdpi.org]
- 5. mdpi.com [mdpi.com]
- 6. shimadzu.com [shimadzu.com]
- 7. Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC [mdpi.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Cresyl Glycidyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Cresyl Glycidyl Ether (CGE) in a laboratory setting. It offers procedural, step-by-step guidance to ensure the safe execution of operational and disposal plans, fostering a culture of safety and building trust in laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that poses several risks, including skin and eye irritation, skin sensitization, and potential for allergic reactions.[1] It is harmful if swallowed or inhaled, and prolonged or extensive skin contact may have severe health consequences.[1] Furthermore, CGE is suspected of causing genetic defects and is toxic to aquatic life.[2] It is also important to note that this substance can form explosive peroxides. Due to these hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
The following table summarizes the required PPE for handling CGE. It is crucial to select equipment that has been tested and certified to be resistant to the specific chemicals being used.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | To protect against splashes and vapors that can cause eye irritation. |
| Skin Protection | Gloves: Chemical-resistant gloves (Nitrile, Neoprene, or Rubber are generally recommended for glycidyl ethers, but specific breakthrough data for CGE is limited. It is imperative to consult the glove manufacturer's resistance data).Clothing: A lab coat, chemical-resistant apron, or full-body suit to prevent skin contact. | To prevent skin irritation, sensitization, and absorption. CGE can be fatal upon extensive skin contact. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge or a supplied-air respirator. | To prevent inhalation of harmful vapors which can cause respiratory tract irritation. |
Quantitative Data on Personal Protective Equipment:
Occupational Exposure Limits
Adherence to established occupational exposure limits is critical to ensure personnel safety. The following table summarizes the known limits for this compound and the related compound, Phenyl Glycidyl Ether.
| Substance | Organization | Exposure Limit |
| Cresol, all isomers | OSHA | PEL-TWA: 5 ppm[4] |
| Cresol, all isomers | ACGIH | TLV-TWA: 20 mg/m³ (Inhalable fraction and vapor) |
| Phenyl glycidyl ether | NIOSH | REL-Ceiling (15 min): 1 ppm (6 mg/m³)[5] |
| Phenyl glycidyl ether | OSHA | PEL-TWA: 10 ppm (60 mg/m³)[4][5][6] |
| Phenyl glycidyl ether | ACGIH | TLV-TWA: 1 ppm (6.1 mg/m³)[5] |
Note: PEL-TWA (Permissible Exposure Limit - Time-Weighted Average); TLV-TWA (Threshold Limit Value - Time-Weighted Average); REL-Ceiling (Recommended Exposure Limit - Ceiling).
Experimental Protocol: Testing of Chemical Protective Clothing
To ensure the effectiveness of chemical protective clothing against this compound, testing should be conducted according to established standards. The following protocol is based on the ASTM F739: Standard Test Method for Permeation of Liquids and Gases Through Protective Clothing Materials Under Conditions of Continuous Contact .
Objective: To determine the breakthrough time and permeation rate of this compound through a candidate protective material.
Materials:
-
A sample of the protective clothing material to be tested.
-
This compound (reagent grade).
-
A permeation test cell.
-
A closed-loop or open-loop collection system.
-
An analytical instrument capable of detecting and quantifying CGE (e.g., Gas Chromatograph with a suitable detector).
-
Nitrogen or other inert gas for the collection medium.
Procedure:
-
Sample Preparation: Cut a specimen from the protective clothing material to the dimensions required by the permeation test cell. Inspect the specimen for any defects.
-
Test Cell Assembly: Securely mount the material specimen in the permeation cell, dividing the cell into two chambers. The challenge chamber will be exposed to CGE, and the collection chamber will be swept by an inert gas to collect any permeated chemical.
-
Challenge Exposure: Introduce this compound into the challenge chamber, ensuring continuous contact with the outer surface of the material specimen.
-
Permeation Monitoring: At regular intervals, sample the collection medium from the collection chamber and analyze it for the presence of CGE using the chosen analytical method.
-
Data Collection: Record the time at which CGE is first detected in the collection medium. This is the breakthrough time . Continue to measure the concentration of CGE over time to determine the steady-state permeation rate .
-
Decontamination: After the experiment, safely decontaminate the test cell and dispose of all materials in accordance with the disposal plan.
Data Analysis:
-
Breakthrough Time: The time elapsed from the initial contact of the chemical with the material until it is detected on the other side.
-
Permeation Rate: The rate at which the chemical passes through the material, typically reported in micrograms per square centimeter per minute (μg/cm²/min).
Operational Plan for Safe Handling
A systematic approach is essential for the safe handling of this compound.
I. Preparation:
- Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying all potential hazards.
- Information Review: Review the Safety Data Sheet (SDS) for this compound before starting any work.
- PPE Check: Ensure that all required PPE is available, in good condition, and properly fitted.
- Work Area Setup: Designate a specific work area, preferably within a chemical fume hood. Ensure that safety equipment, including an eyewash station and safety shower, is accessible and operational.
- Spill Kit: Have a chemical spill kit readily available that is appropriate for ethers and organic compounds.
II. Handling Procedure:
- Don PPE: Put on all required PPE before entering the designated work area.
- Dispensing: Carefully dispense the required amount of CGE, avoiding splashing or the creation of aerosols.
- Perform Work: Conduct the experiment within the chemical fume hood, keeping the sash at the lowest practical height.
- Avoid Contact: Minimize the risk of skin contact by using appropriate laboratory equipment and techniques.
- Storage: When not in use, keep containers of CGE tightly closed and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.
III. Post-Handling:
- Decontamination: Decontaminate all equipment and work surfaces that have come into contact with CGE.
- Waste Disposal: Dispose of all CGE waste, including contaminated PPE, as outlined in the disposal plan.
- Doff PPE: Remove PPE in a manner that avoids self-contamination, and wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
-
Waste Segregation:
-
Collect all liquid CGE waste in a designated, properly labeled, and sealed container.
-
Collect all solid waste contaminated with CGE (e.g., gloves, absorbent pads, paper towels) in a separate, clearly labeled, and sealed container or a vapor-tight plastic bag.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Skin Sensitizer, Environmental Hazard).
-
-
Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Disposal Method:
-
Arrange for the disposal of all CGE waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of CGE down the drain or in regular trash. For small spills, absorbent paper can be used to pick up the liquid. The contaminated paper should then be sealed in a vapor-tight plastic bag for disposal.[2]
-
Visualizing the PPE Selection Process
The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE Selection Workflow for this compound.
References
- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 2. JoDrugs. This compound [jodrugs.com]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Phenyl glycidyl ether [cdc.gov]
- 4. osha.gov [osha.gov]
- 5. Phenyl glycidyl ether - IDLH | NIOSH | CDC [cdc.gov]
- 6. CDC - PHENYL GLYCIDYL ETHER - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
